molecular formula C27H45NO4 B15184855 N-Stearoyltyrosine CAS No. 57993-25-6

N-Stearoyltyrosine

Cat. No.: B15184855
CAS No.: 57993-25-6
M. Wt: 447.6 g/mol
InChI Key: YKWCFTGLODSOSB-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Stearoyl tyrosine is a tyrosine derivative.

Properties

CAS No.

57993-25-6

Molecular Formula

C27H45NO4

Molecular Weight

447.6 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoic acid

InChI

InChI=1S/C27H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h18-21,25,29H,2-17,22H2,1H3,(H,28,30)(H,31,32)/t25-/m0/s1

InChI Key

YKWCFTGLODSOSB-VWLOTQADSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

N-Stearoyltyrosine: An In-Depth Technical Guide to an Endogenous Anandamide Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyltyrosine (NsTyr) is an N-acyl amino acid that has garnered significant interest as an analog of the endocannabinoid anandamide (AEA). Structurally similar to AEA, NsTyr exhibits biological activities that modulate the endocannabinoid system (ECS), primarily through the inhibition of key enzymes and transporters responsible for anandamide's degradation and reuptake. This technical guide provides a comprehensive overview of this compound, including its synthesis, a comparative analysis of its biological activity against anandamide, detailed experimental protocols for its characterization, and a depiction of its role in relevant signaling pathways. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of N-acyl amino acids.

Introduction

The endocannabinoid system, a ubiquitous lipid signaling network, plays a crucial role in regulating a myriad of physiological processes. Anandamide (N-arachidonoylethanolamine), a primary endocannabinoid, is central to this system, exerting its effects through cannabinoid receptors CB1 and CB2. The biological actions of anandamide are tightly regulated by its synthesis on demand and rapid inactivation through cellular uptake and enzymatic hydrolysis. Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for anandamide's degradation.[1]

N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids structurally related to anandamide.[2] Among these, this compound has emerged as a noteworthy anandamide analog. Its structure, featuring a stearoyl fatty acid chain linked to a tyrosine moiety, shares key chemical features with anandamide. This structural similarity underlies its ability to interact with components of the endocannabinoid system. Specifically, NsTyr has been shown to inhibit FAAH and the anandamide membrane transporter (AMT), thereby increasing the endogenous levels of anandamide and prolonging its signaling effects. This mode of action presents a compelling therapeutic strategy, as enhancing endogenous cannabinoid tone can offer therapeutic benefits while potentially mitigating the side effects associated with direct cannabinoid receptor agonists.

This guide delves into the technical details of this compound, providing the necessary information for its synthesis, characterization, and further investigation as a potential therapeutic agent.

Synthesis of this compound

The synthesis of this compound can be achieved through a Schotten-Baumann reaction, a well-established method for the acylation of amines.[1][3] This reaction involves the condensation of an acid chloride with an amino acid in the presence of a base.

Synthesis Protocol: Schotten-Baumann Reaction

Materials:

  • L-Tyrosine

  • Stearoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Stir plate and stir bar

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolution of L-Tyrosine: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to deprotonate the carboxylic acid and amino groups of tyrosine, forming the sodium tyrosinate salt and bringing the pH to approximately 10-11.[4]

  • Acylation Reaction: While vigorously stirring the cooled (0-5 °C) aqueous solution of sodium tyrosinate, slowly add stearoyl chloride dissolved in an immiscible organic solvent (e.g., diethyl ether). The reaction is typically carried out in a two-phase system.

  • pH Maintenance: During the addition of stearoyl chloride, maintain the pH of the aqueous phase between 10 and 11 by the dropwise addition of a concentrated NaOH solution. This neutralizes the hydrochloric acid byproduct of the reaction and ensures the amino group of tyrosine remains deprotonated and nucleophilic.

  • Reaction Completion and Workup: After the addition of stearoyl chloride is complete, continue stirring the mixture for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Phase Separation: Transfer the reaction mixture to a separatory funnel and allow the aqueous and organic layers to separate. Discard the organic layer.

  • Acidification and Precipitation: Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid group of this compound, causing it to precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining salts. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Comparative Biological Activity: this compound vs. Anandamide

The biological activity of this compound as an anandamide analog is primarily defined by its interaction with the key components of the endocannabinoid system. A direct comparison with anandamide's own interactions is crucial for understanding its potential as a modulator of this system.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound and Anandamide. It is important to note that direct comparative studies for all parameters are not always available, and experimental conditions can vary between different studies.

CompoundTargetParameterValue (nM)Reference
This compound FAAHIC₅₀16.54
AMTIC₅₀11.74
CB1 ReceptorKᵢNot Reported
CB2 ReceptorKᵢNot Reported
Anandamide CB1 ReceptorKᵢ70 - 239.2
CB2 ReceptorKᵢ439.5
FAAHKᵢ650
AMTKₘ4690
Dopamine Transporter (DAT)IC₅₀3200

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. Kₘ (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its interaction with the endocannabinoid system.

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is based on the principle that FAAH hydrolyzes a non-fluorescent substrate to produce a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity, and inhibition of this activity by a compound like this compound can be quantified.

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Test compound (this compound)

  • Control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound (this compound) and the control inhibitor in the assay buffer.

  • Assay Plate Setup: To the wells of the 96-well plate, add the assay buffer, the diluted FAAH enzyme, and either the test compound, control inhibitor, or vehicle (for control wells).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/465 nm for AMC).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Anandamide Membrane Transporter (AMT) Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled anandamide into cells known to express the anandamide transporter.

Materials:

  • Cell line expressing AMT (e.g., RBL-2H3 cells)

  • [³H]-Anandamide (radiolabeled substrate)

  • Uptake Buffer (e.g., HEPES-buffered saline)

  • Test compound (this compound)

  • Control inhibitor (e.g., AM404)

  • 96-well cell culture plate

  • Scintillation counter

Procedure:

  • Cell Culture: Plate the AMT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Assay Preparation: Wash the cells with uptake buffer. Prepare solutions of the test compound and control inhibitor at various concentrations in the uptake buffer.

  • Inhibition: Add the test compound or control inhibitor solutions to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Uptake Initiation: Add [³H]-Anandamide to all wells to initiate the uptake process.

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of [³H]-Anandamide uptake inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Cannabinoid Receptor (CB1/CB2) Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for cannabinoid receptors by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP-55,940)

  • Binding Buffer (e.g., Tris-HCl buffer with BSA)

  • Test compound (this compound)

  • Non-specific binding control (e.g., a high concentration of a known CB1/CB2 agonist)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound at various concentrations, binding buffer (for total binding), or the non-specific binding control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding for each concentration of the test compound. Calculate the IC₅₀ value from a dose-response curve and then convert it to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's mechanism of action and its experimental characterization is essential for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate these key concepts.

Anandamide Signaling and Modulation by this compound

anandamide_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks Fusion Release Neurotransmitter Release NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesis AEA->CB1 Binds to FAAH FAAH AEA->FAAH Hydrolysis AMT AMT AEA->AMT Uptake Degradation Degradation Products FAAH->Degradation NsTyr This compound (NsTyr) NsTyr->FAAH Inhibits NsTyr->AMT Inhibits

Anandamide signaling and NsTyr modulation.
Experimental Workflow for this compound Characterization

experimental_workflow Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification FAAH_Assay FAAH Inhibition Assay Purification->FAAH_Assay AMT_Assay AMT Inhibition Assay Purification->AMT_Assay CB_Binding_Assay CB Receptor Binding Assay Purification->CB_Binding_Assay IC50_FAAH Determine IC50 for FAAH FAAH_Assay->IC50_FAAH IC50_AMT Determine IC50 for AMT AMT_Assay->IC50_AMT Ki_CB Determine Ki for CB1/CB2 CB_Binding_Assay->Ki_CB Data_Analysis Comparative Data Analysis IC50_FAAH->Data_Analysis IC50_AMT->Data_Analysis Ki_CB->Data_Analysis

Workflow for NsTyr characterization.
Structural Relationship of this compound to Anandamide

structural_relationship Anandamide Anandamide (AEA) Arachidonoyl Chain (C20:4) Ethanolamine Head Shared Shared Features: - Long-chain fatty acid - Amide linkage Differences Key Differences: - Fatty acid saturation - Head group structure NsTyr This compound (NsTyr) Stearoyl Chain (C18:0) Tyrosine Head

NsTyr and Anandamide structural comparison.

Conclusion

This compound stands out as a promising anandamide analog with a distinct mechanism of action. By inhibiting FAAH and AMT, it effectively elevates the endogenous levels of anandamide, thereby amplifying the natural signaling of the endocannabinoid system. This indirect approach to modulating the ECS holds significant therapeutic potential, particularly for conditions where a gentle and sustained enhancement of endocannabinoid tone is desirable. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological profile of this compound and its potential as a novel therapeutic agent. Future research should focus on obtaining a complete quantitative profile of its interaction with cannabinoid receptors and elucidating its in vivo efficacy and safety profile.

References

An In-depth Technical Guide to the Biochemical Properties of N-Stearoyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyl-L-tyrosine is an N-acyl amino acid, a class of endogenous lipid signaling molecules. As a structural analog of the endocannabinoid anandamide, it exhibits significant potential in neuroprotection and the modulation of cellular senescence. This technical guide provides a comprehensive overview of the biochemical properties of N-Stearoyl-L-tyrosine, including its synthesis, physicochemical characteristics, and biological activities. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a summary of its known signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of neuropharmacology, drug discovery, and lipid biochemistry.

Introduction

N-acyl amino acids (NAAAs) are a class of lipid molecules formed by the amide linkage of a fatty acid to an amino acid.[1] This family of compounds, which includes N-Stearoyl-L-tyrosine, has garnered increasing interest due to their diverse biological activities and therapeutic potential.[1][2] N-Stearoyl-L-tyrosine, the subject of this guide, is the amide formed from stearic acid, a saturated C18 fatty acid, and the amino acid L-tyrosine.

Structurally similar to endocannabinoids, NAAAs are considered part of the expanded "endocannabinoidome".[1] N-Stearoyl-L-tyrosine has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases.[1] This guide will delve into the known biochemical properties of this compound, providing a foundation for further research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-Stearoyl-L-tyrosine is essential for its handling, formulation, and interpretation of biological data.

Table 1: Physicochemical Properties of N-Stearoyl-L-tyrosine

PropertyValueSource
Chemical Formula C₂₇H₄₅NO₄
Molecular Weight 447.66 g/mol
Appearance White to off-white crystalline powder or colorless crystals (Predicted)
Melting Point Not experimentally determined. The related compound, N-Acetyl-L-tyrosine, has a melting point of 149-152 °C.
Water Solubility Predicted: Low
logP (Octanol-Water) Predicted: High

Spectroscopic Data:

  • ¹³C NMR: A ¹³C NMR spectrum for N-Stearoyl-L-tyrosine is available in the SpectraBase database.

Synthesis of N-Stearoyl-L-tyrosine

The synthesis of N-Stearoyl-L-tyrosine can be achieved through the acylation of L-tyrosine with stearoyl chloride. The following protocol is a generalized procedure based on methods for synthesizing N-stearoyl amino acids.

Experimental Protocol: Synthesis of N-Stearoyl-L-tyrosine

Materials:

  • L-tyrosine

  • Stearoyl chloride

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

  • Petroleum ether

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • 1-hydroxybenzotriazole (HOBt)

  • 4-dimethylaminopyridine (DMAP)

  • 1-ethyl-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC)

Procedure:

  • Protection of L-tyrosine (optional but recommended): To avoid side reactions, the carboxylic acid group of L-tyrosine can be protected, for example, as a methyl ester by reacting L-tyrosine with methanol in the presence of an acid catalyst (e.g., HCl).

  • Acylation Reaction (Schotten-Baumann conditions):

    • Dissolve L-tyrosine (or its methyl ester) in an aqueous solution of sodium hydroxide to deprotonate the amino group.

    • Cool the solution in an ice bath.

    • Slowly add stearoyl chloride, dissolved in an organic solvent like acetone or dichloromethane, to the stirred solution. Maintain the pH of the aqueous phase in the alkaline range (pH 8-10) by the dropwise addition of NaOH solution.

    • Continue stirring for several hours at room temperature to allow the reaction to go to completion.

  • Alternative "One-Pot" Synthesis:

    • L-tyrosine methyl ester can be reacted with stearic acid in the presence of coupling agents like HOBT, DMAP, and EDC in an appropriate organic solvent.

  • Work-up and Purification:

    • If the methyl ester was used, hydrolyze the ester group by adding an excess of NaOH and stirring at room temperature.

    • Acidify the reaction mixture with HCl to precipitate the N-Stearoyl-L-tyrosine.

    • Filter the precipitate and wash it with water to remove inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/petroleum ether.

    • Alternatively, after acidification, the product can be extracted with an organic solvent like dichloromethane. The organic phase is then washed with saturated sodium bicarbonate solution, dried, and the solvent is evaporated to yield the product.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of N-Stearoyl-L-tyrosine tyrosine L-tyrosine protection Protection of Carboxylic Acid (Optional) tyrosine->protection acylation Acylation with Stearoyl Chloride tyrosine->acylation protection->acylation hydrolysis Ester Hydrolysis (if protected) acylation->hydrolysis acidification Acidification acylation->acidification hydrolysis->acidification purification Purification (Recrystallization/ Extraction) acidification->purification product N-Stearoyl-L-tyrosine purification->product

Workflow for the synthesis of N-Stearoyl-L-tyrosine.

Biological Activity and Mechanism of Action

N-Stearoyl-L-tyrosine is recognized for its neuroprotective properties, primarily through its interaction with the endocannabinoid system.

Interaction with the Endocannabinoid System
  • Cannabinoid Receptor 2 (CB2) Agonism: N-Stearoyl-L-tyrosine has been shown to exert its biological effects via the CB2 receptor. The specific binding affinity (Ki) for N-Stearoyl-L-tyrosine at the CB2 receptor has not been explicitly reported in the reviewed literature.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: As an N-acyl amino acid, N-Stearoyl-L-tyrosine is a potential inhibitor of FAAH, the primary enzyme responsible for the degradation of anandamide. By inhibiting FAAH, it can increase the endogenous levels of anandamide, thereby potentiating endocannabinoid signaling. The IC₅₀ value for FAAH inhibition by N-Stearoyl-L-tyrosine is not specified in the available literature.

Cellular Effects
  • Neuroprotection: N-Stearoyl-L-tyrosine has demonstrated neuroprotective effects against insults such as cerebral ischemia.

  • Anti-senescence: It has been shown to inhibit cellular senescence, a process implicated in aging and age-related diseases.

Signaling Pathway

The anti-senescence effects of N-Stearoyl-L-tyrosine are mediated through the CB2 receptor and involve the regulation of key cell cycle proteins. Activation of the Gαi/o-coupled CB2 receptor leads to a signaling cascade that ultimately results in the downregulation of the tumor suppressor proteins p16 and Retinoblastoma (Rb). This prevents cell cycle arrest and cellular senescence.

CB2_Signaling_Pathway cluster_pathway CB2 Receptor Signaling Pathway in Anti-Senescence nst N-Stearoyl-L-tyrosine cb2 CB2 Receptor (Gαi/o-coupled) nst->cb2 Binds and Activates g_protein Gαi/o Activation cb2->g_protein downstream Downstream Effectors (e.g., ERK, Akt) g_protein->downstream p16 p16 Expression (Downregulated) downstream->p16 Inhibits rb Rb Phosphorylation (Inhibited) p16->rb Regulates senescence Cellular Senescence (Inhibited) rb->senescence Prevents

Simplified signaling pathway of N-Stearoyl-L-tyrosine's anti-senescence effect.

Experimental Protocols for Biological Assays

This section provides detailed protocols for key in vitro assays used to characterize the biological activity of N-Stearoyl-L-tyrosine.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of N-Stearoyl-L-tyrosine on cell proliferation and viability.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Cells of interest (e.g., neuronal cells)

  • Complete cell culture medium

  • N-Stearoyl-L-tyrosine stock solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of N-Stearoyl-L-tyrosine. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a widely used biomarker for cellular senescence.

Materials:

  • SA-β-gal staining kit (containing X-gal, staining solution, and fixation solution)

  • Cell culture plates or slides with treated cells

  • Phosphate-buffered saline (PBS)

  • Microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with N-Stearoyl-L-tyrosine as required for the experiment.

  • Fixation: Wash the cells with PBS and fix them with the provided fixation solution for 10-15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and incubate them with the SA-β-gal staining solution (at pH 6.0) at 37°C overnight in a non-CO₂ incubator.

  • Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

  • Quantification: The percentage of senescent cells can be determined by counting the number of blue-staining cells relative to the total number of cells in multiple fields of view.

Western Blotting for CB2, p16, and Rb

This technique is used to determine the protein expression levels of the target proteins.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CB2, anti-p16, anti-Rb, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Experimental Workflow for Biological Evaluation

Bioassay_Workflow cluster_bioassay Biological Evaluation Workflow cell_culture Cell Culture treatment Treatment with N-Stearoyl-L-tyrosine cell_culture->treatment viability Cell Viability Assay (CCK-8) treatment->viability senescence Senescence Assay (SA-β-gal) treatment->senescence western_blot Western Blot (CB2, p16, Rb) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis senescence->data_analysis western_blot->data_analysis

General workflow for the in vitro biological evaluation of N-Stearoyl-L-tyrosine.

Conclusion

N-Stearoyl-L-tyrosine is a promising bioactive lipid with demonstrated neuroprotective and anti-senescence properties. Its mechanism of action, involving the CB2 receptor and downstream modulation of cell cycle proteins, presents a compelling target for therapeutic intervention in age-related and neurodegenerative diseases. This technical guide has provided a consolidated resource of its known biochemical properties and relevant experimental methodologies. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its specific binding affinities and inhibitory concentrations for its molecular targets, and to explore its therapeutic potential in preclinical models.

References

The Role of N-Stearoyltyrosine in Endocannabinoid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyltyrosine (NsTyr) is a naturally occurring N-acyl amino acid, structurally analogous to the endocannabinoid anandamide (AEA). Emerging research has identified NsTyr as a significant modulator of endocannabinoid signaling, primarily through its indirect action on endocannabinoid metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of NsTyr's mechanism of action, its effects on cellular signaling, and its potential therapeutic applications. We present available quantitative data, detailed experimental methodologies for its characterization, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of N-acyl amino acids and the broader endocannabinoid system.

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The discovery of endogenous ligands for cannabinoid receptors, such as anandamide (AEA), has spurred significant interest in the therapeutic potential of modulating this system. N-acyl amino acids (NAAs) represent a class of lipid signaling molecules structurally related to endocannabinoids.[1] this compound (NsTyr), a member of this class, has demonstrated significant neuroprotective and anti-inflammatory properties.[2][3] This guide delves into the technical details of NsTyr's interaction with the ECS, providing a foundation for further research and development.

Mechanism of Action

The primary mechanism of action of this compound is the enhancement of endogenous anandamide signaling through the inhibition of key enzymes and transporters responsible for AEA degradation and reuptake.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

NsTyr is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[2] By inhibiting FAAH, NsTyr effectively increases the half-life of AEA, leading to elevated synaptic concentrations and enhanced activation of cannabinoid receptors.

Blockade of Anandamide Uptake

In addition to FAAH inhibition, NsTyr also blocks the cellular uptake of anandamide, a process mediated by a putative anandamide membrane transporter (AMT).[2] This blockade further contributes to the accumulation of AEA in the synaptic cleft, potentiating its signaling effects.

Interaction with Cannabinoid Receptors

Current research primarily points to an indirect role for NsTyr in activating cannabinoid receptors by increasing endogenous AEA levels. However, some studies suggest a potential direct interaction with the CB2 receptor, which may contribute to its observed anti-senescence effects in neural stem cells. Further investigation is required to fully elucidate the direct binding affinities and functional activities of NsTyr at CB1 and CB2 receptors.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with components of the endocannabinoid system.

TargetParameterValueSpecies/Cell LineReference
Fatty Acid Amide Hydrolase (FAAH)IC5016.54 nMNot Specified
Anandamide Membrane Transporter (AMT)IC5011.74 nMNot Specified

Note: Data on the binding affinity (Ki) of this compound for CB1 and CB2 receptors is not currently available in the reviewed literature.

Signaling Pathways

The neuroprotective effects of this compound are mediated by the modulation of downstream signaling cascades, most notably the MEK/ERK1/2 MAPK pathway.

NsTyr-Mediated Neuroprotection Signaling

The following diagram illustrates the proposed signaling pathway through which NsTyr exerts its neuroprotective effects. By inhibiting FAAH and AEA uptake, NsTyr increases AEA levels, leading to the activation of cannabinoid receptors and subsequent downstream signaling.

NsTyr_Signaling NsTyr This compound FAAH FAAH NsTyr->FAAH Inhibits AMT AEA Uptake (AMT) NsTyr->AMT Inhibits AEA Anandamide (AEA) FAAH->AEA Degrades AMT->AEA Uptake CB1_R CB1 Receptor AEA->CB1_R Activates CB2_R CB2 Receptor AEA->CB2_R Activates MEK MEK CB1_R->MEK CB2_R->MEK ERK ERK1/2 MEK->ERK Phosphorylates Neuroprotection Neuroprotection (Anti-apoptosis) ERK->Neuroprotection

NsTyr Neuroprotective Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potential of NsTyr on FAAH activity.

  • Principle: FAAH hydrolyzes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC), to release the fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity.

  • Materials:

    • Recombinant human or rat FAAH

    • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0

    • FAAH Substrate: AAMC

    • This compound (test compound)

    • Known FAAH inhibitor (positive control, e.g., URB597)

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

  • Procedure:

    • Prepare serial dilutions of NsTyr in assay buffer.

    • In a 96-well plate, add assay buffer, FAAH enzyme, and the test compound or vehicle control.

    • Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the FAAH substrate to all wells.

    • Measure the fluorescence kinetically or at a fixed endpoint (e.g., 30 minutes) at 37°C.

    • Calculate the percentage of inhibition for each concentration of NsTyr relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Anandamide (AEA) Cellular Uptake Assay

This protocol outlines a method to measure the effect of NsTyr on the cellular uptake of radiolabeled anandamide.

  • Principle: Cells are incubated with radiolabeled AEA ([³H]AEA or [¹⁴C]AEA) in the presence or absence of NsTyr. The amount of radioactivity accumulated within the cells is measured to determine the extent of uptake inhibition.

  • Materials:

    • Neuronal cell line (e.g., primary cortical neurons, Neuro2a cells)

    • Culture medium

    • Radiolabeled anandamide ([³H]AEA or [¹⁴C]AEA)

    • Unlabeled anandamide

    • This compound (test compound)

    • Known AEA uptake inhibitor (positive control)

    • Scintillation cocktail and counter

  • Procedure:

    • Plate cells in a multi-well plate and grow to confluence.

    • Pre-incubate the cells with NsTyr or vehicle control in serum-free medium for a specified time (e.g., 15-30 minutes) at 37°C.

    • Add radiolabeled AEA to the wells and incubate for a short period (e.g., 5-15 minutes) at 37°C. To distinguish between active transport and passive diffusion, a parallel set of experiments can be conducted at 4°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of uptake inhibition by NsTyr compared to the vehicle control.

    • Determine the IC50 value as described for the FAAH inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of NsTyr on cell viability and proliferation.

  • Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Neuronal cells

    • Culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plate

    • Microplate reader (absorbance at ~570 nm)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of NsTyr and/or a toxic stimulus (e.g., β-amyloid) for the desired duration.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm.

    • Express cell viability as a percentage of the control (untreated) cells.

Apoptosis Detection (Hoechst Staining)

This fluorescence microscopy-based method is used to visualize apoptotic nuclei.

  • Principle: The fluorescent dye Hoechst 33342 stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells.

  • Materials:

    • Cells cultured on coverslips or in imaging plates

    • This compound

    • Apoptosis-inducing agent

    • Hoechst 33342 staining solution

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope with a UV filter

  • Procedure:

    • Treat cells with NsTyr and/or an apoptotic stimulus.

    • Wash the cells with PBS.

    • Incubate the cells with Hoechst 33342 staining solution for 10-15 minutes at 37°C, protected from light.

    • Wash the cells again with PBS.

    • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit smaller, brighter, and often fragmented nuclei.

    • Quantify apoptosis by counting the percentage of apoptotic nuclei relative to the total number of nuclei.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for characterizing the activity of this compound.

General Experimental Workflow for NsTyr Characterization

This workflow outlines the key steps in evaluating the biological activity of NsTyr.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation FAAH_Assay FAAH Inhibition Assay (Determine IC50) Cell_Viability Cell Viability Assay (e.g., MTT) FAAH_Assay->Cell_Viability Uptake_Assay AEA Uptake Assay (Determine IC50) Uptake_Assay->Cell_Viability Receptor_Binding CB1/CB2 Receptor Binding Assay (Determine Ki) Receptor_Binding->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Hoechst Staining) Cell_Viability->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Apoptosis_Assay->Signaling_Analysis Animal_Model Disease Animal Model (e.g., Neurodegeneration, Inflammation) Signaling_Analysis->Animal_Model Behavioral_Tests Behavioral Tests Animal_Model->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (e.g., AEA levels in brain) Animal_Model->Biochemical_Analysis Histology Histological Analysis Animal_Model->Histology Start Synthesize/Obtain This compound Start->FAAH_Assay Start->Uptake_Assay Start->Receptor_Binding

Workflow for NsTyr Characterization
Logical Relationship of NsTyr's Indirect Cannabinoid Agonism

This diagram illustrates the logical steps leading to the indirect cannabimimetic effects of NsTyr.

Logical_Relationship NsTyr This compound Administration Inhibition Inhibition of FAAH and AEA Uptake NsTyr->Inhibition AEA_Increase Increased Synaptic Anandamide (AEA) Levels Inhibition->AEA_Increase CB_Activation Enhanced Activation of Cannabinoid Receptors (CB1/CB2) AEA_Increase->CB_Activation Downstream_Effects Modulation of Downstream Signaling Pathways CB_Activation->Downstream_Effects Physiological_Response Physiological Response (e.g., Neuroprotection, Analgesia) Downstream_Effects->Physiological_Response

Indirect Cannabinoid Agonism of NsTyr

Biosynthesis and Degradation

The precise enzymatic pathways for the biosynthesis and degradation of this compound have not been fully elucidated. However, they are presumed to follow the general pathways established for other N-acyl amino acids.

Proposed Biosynthesis

The biosynthesis of NsTyr likely involves the condensation of stearic acid (or its activated form, stearoyl-CoA) and L-tyrosine. This reaction could be catalyzed by an N-acyltransferase or a similar enzyme.

Proposed Degradation

Degradation of NsTyr is expected to occur via hydrolysis of the amide bond, releasing stearic acid and L-tyrosine. This reaction may be catalyzed by FAAH, although with lower efficiency than for anandamide, or by other amidohydrolases. The resulting stearic acid and tyrosine would then enter their respective metabolic pathways.

Conclusion and Future Directions

This compound is a promising endocannabinoid modulator with demonstrated neuroprotective effects. Its mechanism of action, primarily through the inhibition of AEA degradation and uptake, highlights the therapeutic potential of indirectly enhancing endocannabinoid tone. While the current body of research provides a strong foundation, further studies are warranted to:

  • Determine the binding affinities and functional activities of NsTyr at CB1 and CB2 receptors.

  • Identify the specific enzymes responsible for the biosynthesis and degradation of NsTyr.

  • Conduct comprehensive in vivo studies to evaluate its efficacy and safety in various disease models.

  • Elucidate the full spectrum of its downstream signaling effects beyond the MEK/ERK pathway.

A deeper understanding of these aspects will be crucial for the translation of this compound from a research compound to a potential therapeutic agent.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of N-Stearoyltyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and physicochemical properties of N-Stearoyl-L-tyrosine. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their understanding and utilization of this lipoamino acid.

Chemical Structure and Properties

N-Stearoyl-L-tyrosine, a derivative of the amino acid L-tyrosine, is characterized by the attachment of a stearoyl group to the amino group of L-tyrosine through an amide bond. This modification imparts a lipophilic character to the otherwise hydrophilic amino acid.

The chemical structure of N-Stearoyl-L-tyrosine is as follows:

Molecular Formula: C₂₇H₄₅NO₄

Molecular Weight: 447.65 g/mol

IUPAC Name: (S)-2-(Octadecanamido)-3-(4-hydroxyphenyl)propanoic acid

CAS Number: 70589-39-0

The introduction of the 18-carbon saturated fatty acid, stearic acid, significantly influences the molecule's physical and chemical properties, making it a surface-active agent with potential applications in various formulations.

Synthesis of N-Stearoyl-L-tyrosine

The synthesis of N-Stearoyl-L-tyrosine is typically achieved through the acylation of L-tyrosine with stearoyl chloride. This reaction, a nucleophilic acyl substitution, can be performed under various conditions. A common and effective method involves the Schotten-Baumann reaction, where the acylation is carried out in a biphasic system or in an aqueous medium under basic conditions.

General Synthesis Workflow

The overall synthetic strategy involves the reaction of L-tyrosine with stearoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting N-Stearoyl-L-tyrosine is then isolated and purified.

Synthesis_Workflow Reactants L-Tyrosine + Stearoyl Chloride Reaction Acylation Reaction (Aqueous NaOH or Biphasic System) Reactants->Reaction Workup Acidification & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product N-Stearoyl-L-tyrosine Purification->Product Signaling_Pathway NST N-Stearoyltyrosine CB2 CB2 Receptor NST->CB2 Activation Signaling Intracellular Signaling Cascades CB2->Signaling Cellular Cellular Response (e.g., Anti-inflammatory, Anti-apoptotic) Signaling->Cellular

N-Stearoyltyrosine: A Potential Neuroprotective Agent in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Stearoyltyrosine (NsTyr), a member of the N-acyl amino acid (NAAA) family, is emerging as a promising neuroprotective molecule with significant therapeutic potential for neurodegenerative diseases. Structurally analogous to the endocannabinoid anandamide (AEA), NsTyr exhibits multifaceted mechanisms of action, including the modulation of the endocannabinoid system, regulation of critical cell signaling pathways, and maintenance of protein homeostasis. This document provides a comprehensive technical overview of the current research on NsTyr, its established links to neuroprotective pathways, quantitative data on its biological activity, detailed experimental methodologies for its study, and visualizations of its proposed mechanisms of action.

Introduction to this compound

This compound is an endogenous signaling lipid formed by the covalent linkage of stearic acid, a long-chain saturated fatty acid, to the amino group of tyrosine[1][2]. This places it within the broader class of N-acyl amino acids (NAAAs), which are increasingly recognized for their diverse physiological roles, particularly in the central nervous system[3][4][5]. As an analog of anandamide, NsTyr has been investigated for similar biological activities, leading to the discovery of its potent neuroprotective effects against insults relevant to neurodegenerative conditions like Alzheimer's disease and cerebral ischemia.

Core Mechanisms of Neuroprotection

Research has illuminated several key pathways through which this compound exerts its neuroprotective effects. These mechanisms converge on mitigating cellular stress, inhibiting apoptosis, reducing protein aggregation, and promoting cell survival.

Modulation of the Endocannabinoid System

A primary mechanism of NsTyr is its ability to enhance endocannabinoid signaling by inhibiting the key enzymes responsible for anandamide degradation and transport. By blocking these pathways, NsTyr effectively increases the local concentration and duration of action of endogenous cannabinoids.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: NsTyr inhibits FAAH, the principal enzyme that hydrolyzes and inactivates anandamide.

  • Anandamide Membrane Transporter (AMT) Blockade: NsTyr also blocks the uptake of anandamide into cells via the AMT, preventing its subsequent intracellular degradation.

This dual inhibition leads to the activation of cannabinoid receptors, such as the CB2 receptor, which is implicated in reducing neuroinflammation and promoting neuronal survival.

Regulation of Apoptotic Pathways via MAPK Signaling

This compound has been shown to protect neurons from amyloid-beta (Aβ)-induced apoptosis by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for cell survival and death decisions.

  • Activation of Pro-Survival ERK Pathway: NsTyr promotes the phosphorylation of Extracellular signal-Regulated Kinase (p-ERK), which in turn upregulates the anti-apoptotic protein Bcl-2.

  • Suppression of Pro-Apoptotic p38 Pathway: Simultaneously, NsTyr suppresses the phosphorylation of p38 MAPK, leading to the downregulation of the pro-apoptotic protein Bax.

The resulting increase in the Bcl-2/Bax ratio shifts the cellular balance away from apoptosis and towards survival.

Enhancement of the Ubiquitin-Proteasome System (UPS)

In models of chronic cerebral hypoperfusion, a condition linked to neurodegeneration, NsTyr has demonstrated a protective effect on the Ubiquitin-Proteasome System (UPS). The UPS is the primary cellular machinery for degrading damaged and aggregated proteins, and its dysfunction is a hallmark of many neurodegenerative diseases.

  • Increased Proteasome Activity: Treatment with NsTyr increases proteasome peptidase activity in the hippocampus.

  • Reduction of Ubiquitinated Protein Aggregates: This enhanced activity leads to a decrease in the accumulation of ubiquitinated protein aggregates, which are toxic to neurons.

By maintaining protein homeostasis, NsTyr helps preserve neuronal function and integrity.

Quantitative Data

The biological activity of this compound has been quantified in several key assays, providing a benchmark for its potency.

ParameterTargetValueCell/SystemReference
IC₅₀ Fatty Acid Amide Hydrolase (FAAH)16.54 nMPrimary Cortical Neurons
IC₅₀ Anandamide Membrane Transporter (AMT)11.74 nMPrimary Cortical Neurons
Optimal Neuroprotection Aβ₂₅₋₃₅-induced apoptosis1 µMPrimary Neurons

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental logic described.

cluster_0 This compound (NsTyr) Action cluster_1 Endocannabinoid System cluster_2 Neuroprotective Outcome NsTyr This compound FAAH FAAH NsTyr->FAAH Inhibits AMT AMT NsTyr->AMT Inhibits Degradation AEA Degradation FAAH->Degradation Uptake AEA Uptake AMT->Uptake Anandamide Anandamide (AEA) Anandamide->Degradation Anandamide->Uptake CB2R CB2 Receptor Anandamide->CB2R Activates Neuroprotection Neuroprotection & Anti-inflammation CB2R->Neuroprotection

Caption: NsTyr enhances endocannabinoid signaling.

cluster_0 Stimuli cluster_1 MAPK Signaling cluster_2 Apoptotic Outcome Abeta Amyloid-Beta (Aβ) p38 p38 MAPK Abeta->p38 Activates NsTyr This compound NsTyr->p38 Suppresses ERK ERK NsTyr->ERK Activates Bax Bax (Pro-apoptotic) p38->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Upregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Survival Neuronal Survival Bcl2->Survival

Caption: NsTyr modulates MAPK pathways to prevent apoptosis.

cluster_0 Experimental Logic cluster_1 Endpoint Assays cluster_2 Data Analysis CellCulture Culture Primary Neurons or Neuroblastoma Cells InduceInjury Induce Neurotoxicity (e.g., with Amyloid-Beta) CellCulture->InduceInjury TreatNsTyr Treat with NsTyr (Dose-response) InduceInjury->TreatNsTyr MTT MTT Assay (Viability) TreatNsTyr->MTT TUNEL TUNEL Assay (Apoptosis) TreatNsTyr->TUNEL WB Western Blot (p-ERK, Bax, Bcl-2) TreatNsTyr->WB Analysis Quantify Results: - % Viability - Apoptotic Index - Protein Expression Levels MTT->Analysis TUNEL->Analysis WB->Analysis

Caption: General workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

The following sections provide detailed, representative protocols for key experiments used to characterize the neuroprotective effects of this compound.

Synthesis of this compound

This protocol describes a general method for the synthesis of N-stearoyl amino acids via acylation.

  • Activation of Stearic Acid: Convert stearic acid to stearoyl chloride to increase the reactivity of the acylation reaction. This is a standard procedure often involving thionyl chloride or oxalyl chloride.

  • Protection of Tyrosine: Protect the carboxylic acid group of L-tyrosine by converting it to its methyl ester (L-tyrosine methyl ester) using a reaction with methanol and hydrochloric acid.

  • Acylation Reaction: React stearoyl chloride with L-tyrosine methyl ester in a suitable solvent like pyridine. This reaction forms the amide bond, yielding this compound methyl ester.

  • Hydrolysis: Hydrolyze the methyl ester group from the this compound methyl ester using a base (e.g., NaOH) followed by acidification to yield the final product, this compound.

  • Purification: Purify the final product using recrystallization from a suitable solvent system, such as an ethanol/petroleum benzine mixture, to obtain a crystalline or semisolid product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy, ¹H Nuclear Magnetic Resonance (¹H-NMR), and mass spectrometry.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight to allow for cell attachment.

  • Treatment: Pre-treat cells with various concentrations of NsTyr (e.g., 0.1 µM to 10 µM) for 30 minutes to 1 hour.

  • Induction of Injury: Add the neurotoxic agent (e.g., Aβ₂₅₋₃₅ peptide at a final concentration of 20 µM) to the wells (except for the control wells).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the viability of control (untreated, uninjured) cells.

Apoptosis Detection (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Sample Preparation: Grow and treat cells on glass coverslips as described for the MTT assay.

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow entry of the labeling enzyme.

  • TdT Labeling Reaction: Wash the cells again and incubate them with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., BrdUTP), for 60 minutes at 37°C in a humidified chamber. The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If using indirect detection (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

  • Counterstaining: Stain the cell nuclei with a DNA stain such as DAPI or Hoechst 33342 to visualize all cells in the field.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify apoptosis by calculating the percentage of TUNEL-positive nuclei (apoptotic cells) relative to the total number of nuclei (DAPI/Hoechst positive).

Western Blot for MAPK and Apoptotic Proteins

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Following cell treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-total-ERK, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of target proteins to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein level (e.g., p-ERK to total ERK).

Conclusion

This compound presents a compelling profile as a neuroprotective agent. Its ability to simultaneously target multiple key pathological mechanisms—endocannabinoid system dysfunction, apoptosis, and impaired protein degradation—positions it as a strong candidate for further investigation in the context of complex neurodegenerative diseases. The data and protocols outlined in this guide provide a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this and other N-acyl amino acids. Future research should focus on in vivo efficacy in various animal models of neurodegeneration and a more detailed elucidation of its specific metabolic pathways in the central nervous system.

References

N-Stearoyltyrosine: A Modulator of Apoptosis and Cell Senescence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Stearoyltyrosine (NsTyr), a synthetic analog of the endocannabinoid anandamide, has emerged as a molecule of interest in the study of cellular aging and death. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on apoptosis and cell senescence. It summarizes key quantitative data, details experimental protocols for studying these effects, and visualizes the implicated signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting age-related cellular processes.

Introduction

Apoptosis, or programmed cell death, and cellular senescence, a state of irreversible cell cycle arrest, are fundamental biological processes with profound implications for development, aging, and disease. Dysregulation of these pathways is a hallmark of numerous pathologies, including neurodegenerative diseases and cancer. This compound has been identified as a promising neuroprotective agent, and recent studies have begun to elucidate its mechanisms of action, highlighting its ability to modulate both apoptosis and senescence in various cell types. This guide will delve into the specifics of these effects and the experimental basis for our current knowledge.

Effect of this compound on Apoptosis

This compound has demonstrated significant anti-apoptotic effects in neuronal cells, particularly in models of neurotoxicity and neurodegeneration. It appears to exert its protective effects by modulating key signaling pathways and the expression of apoptosis-related proteins.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on various markers of apoptosis from published studies.

Cell TypeApoptosis InducerNsTyr ConcentrationMeasured ParameterResultReference
Primary Cortical NeuronsAβ (25-35)1 µMCell Viability (MTT assay)Increased cell viability[1]
Primary Cortical NeuronsAβ (25-35)1 µMApoptotic Rate (Hoechst staining)Decreased percentage of apoptotic cells[1]
Primary Hippocampal NeuronsSevofluraneNot SpecifiedApoptosis (in vivo)Attenuated sevoflurane-induced apoptosis[2]
HEK293/Tau cellsH2O2Not SpecifiedApoptosisInhibited H2O2-induced apoptosis[3][4]
Signaling Pathways in this compound-Mediated Apoptosis Inhibition

This compound's anti-apoptotic activity is linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to activate the pro-survival p-ERK-Bcl-2 pathway while suppressing the pro-apoptotic p-p38-Bax pathway. In the context of sevoflurane-induced neuroapoptosis, NsTyr's protective effect is mediated through the MEK/ERK1/2 MAPK signaling pathway.

G This compound's Anti-Apoptotic Signaling Pathway NsTyr This compound MEK MEK NsTyr->MEK Activates p38 p-p38 NsTyr->p38 Suppresses ERK p-ERK MEK->ERK Activates Bcl2 Bcl-2 ERK->Bcl2 Activates Bax Bax p38->Bax Activates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: NsTyr's anti-apoptotic signaling cascade.

Experimental Protocols
  • Cell Seeding: Plate primary cortical neurons in 96-well plates.

  • Treatment: After cell attachment, treat with Aβ (25-35) in the presence or absence of this compound (1 µM) for the desired time period.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Cell Culture and Treatment: Grow cells on coverslips and treat as described for the cell viability assay.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Staining: Stain the cells with Hoechst 33342 solution.

  • Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

  • Quantification: Count the number of apoptotic and total cells in several random fields to determine the apoptotic rate.

Effect of this compound on Cell Senescence

This compound has also been shown to inhibit cellular senescence, particularly in neural stem/progenitor cells (NSPCs). This effect is primarily mediated through the cannabinoid receptor 2 (CB2).

Quantitative Data Summary

The table below presents the quantitative findings on this compound's impact on senescence markers.

Cell TypeSenescence InducerNsTyr-2K ConcentrationMeasured ParameterResultReference
Neural Stem/Progenitor Cells (NSPCs)Aβ (1-42)Not SpecifiedSA-β-gal positive cellsSignificantly decreased the percentage of senescent cells
Neural Stem/Progenitor Cells (NSPCs)Aβ (1-42)Not Specifiedp16 protein expressionSignificantly inhibited the expression of p16
Neural Stem/Progenitor Cells (NSPCs)Aβ (1-42)Not SpecifiedRb protein expressionSignificantly inhibited the expression of Rb
HEK293/Tau cellsH2O2Not SpecifiedCell SenescenceInhibited H2O2-induced senescence
Signaling Pathways in this compound-Mediated Senescence Inhibition

The anti-senescent effect of this compound in NSPCs is mediated by the CB2 receptor. Activation of the CB2 receptor by NsTyr leads to the downregulation of key pro-senescence molecules, p16 and Retinoblastoma protein (Rb), thereby alleviating the senescence phenotype induced by Aβ (1-42).

G This compound's Anti-Senescence Signaling Pathway cluster_cell Neural Stem/Progenitor Cell NsTyr This compound CB2R CB2 Receptor NsTyr->CB2R Activates p16 p16 CB2R->p16 Inhibits Rb Rb CB2R->Rb Inhibits Senescence Cell Senescence p16->Senescence Rb->Senescence Abeta Aβ (1-42) Abeta->Senescence Induces

Caption: NsTyr's anti-senescence signaling cascade.

Experimental Protocols
  • Cell Seeding: Plate NSPCs on coated coverslips.

  • Induction and Treatment: Induce senescence with Aβ (1-42) for 9 days in the presence or absence of this compound.

  • Fixation: Wash cells with PBS and fix with a fixative solution for 10-15 minutes at room temperature.

  • Staining: Wash again and incubate with the SA-β-gal staining solution overnight at 37°C in a dry incubator (no CO2).

  • Microscopy and Quantification: Observe the cells under a light microscope and count the number of blue-stained (senescent) cells and total cells in multiple random fields to calculate the percentage of SA-β-gal positive cells.

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p16, Rb, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Discussion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of both apoptosis and cellular senescence in specific cellular contexts, particularly in the nervous system. Its ability to modulate key signaling pathways such as the MAPK and CB2 receptor pathways underscores its potential as a therapeutic agent for conditions associated with excessive cell death and premature aging.

Future research should focus on:

  • Elucidating the upstream and downstream effectors of the CB2 receptor in NsTyr-mediated senescence inhibition.

  • Investigating the effects of this compound in other models of aging and age-related diseases.

  • Conducting in vivo studies to validate the therapeutic potential of this compound in animal models of neurodegeneration and other age-related pathologies.

  • Exploring the structure-activity relationship of this compound analogs to develop more potent and selective modulators of apoptosis and senescence.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics targeting apoptosis and cellular senescence. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biological activities and therapeutic potential of this intriguing molecule.

G Experimental Workflow for Studying this compound's Effects cluster_apoptosis Apoptosis Studies cluster_senescence Senescence Studies A1 Cell Culture (e.g., Primary Neurons) A2 Induce Apoptosis (e.g., Aβ, Sevoflurane) A1->A2 A3 Treat with NsTyr A2->A3 A4 Assess Apoptosis (MTT, Hoechst) A3->A4 A5 Analyze Signaling (Western Blot for MAPK pathway) A4->A5 S1 Cell Culture (e.g., NSPCs) S2 Induce Senescence (e.g., Aβ, H2O2) S1->S2 S3 Treat with NsTyr S2->S3 S4 Assess Senescence (SA-β-gal) S3->S4 S5 Analyze Markers (Western Blot for p16, Rb) S4->S5

Caption: General experimental workflow.

References

Endogenous N-Acyl Amino Acids: A Comprehensive Technical Guide on their Presence and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules comprising a fatty acid linked to an amino acid via an amide bond.[1] Structurally related to the well-characterized endocannabinoids, NAAs are emerging as crucial players in a multitude of physiological processes, including pain perception, inflammation, and metabolic regulation.[2][3] Their diverse biological activities and specific molecular targets make them attractive candidates for novel therapeutic interventions. This technical guide provides an in-depth overview of the endogenous presence and function of NAAs, with a focus on quantitative data, detailed experimental methodologies, and visualization of key pathways to support further research and drug development in this burgeoning field.

Endogenous Presence and Quantitative Distribution

NAAs are widely distributed throughout mammalian tissues, with their concentrations varying significantly depending on the specific N-acyl conjugate and the tissue type.[4][5] Targeted lipidomics studies have identified a broad spectrum of NAAs, highlighting the complexity of this lipid family. The tables below summarize the reported endogenous concentrations of various NAAs in different tissues, providing a quantitative framework for understanding their physiological relevance.

Table 1: Endogenous Concentrations of N-Arachidonoyl Amino Acids

N-Acyl Amino AcidTissueConcentration (pmol/g)Reference(s)
N-Arachidonoyl Glycine (NA-Gly)Spinal Cord~140 (dry weight)
Small Intestine~140 (dry weight)
Brain~80-100 (dry weight)
Kidney~80-100 (dry weight)
Skin~80-100 (dry weight)
N-Arachidonoyl Alanine (NA-Ala)BrainPresent (levels vary by region)
N-Arachidonoyl GABA (NA-GABA)BrainPresent (levels vary by region)
N-Arachidonoyl Serine (NA-Ser)BrainPresent (levels vary by region)
N-Arachidonoyl Dopamine (NA-DA)Striatum~5 (wet weight)

Table 2: Endogenous Concentrations of Other N-Acyl Amino Acids

N-Acyl Amino AcidTissueConcentration (pmol/g)Reference(s)
N-Palmitoyl GlycineSkin~1600
Brain~50
N-Oleoyl SerineBonePresent (biologically significant levels)
N-Stearoyl TyrosineRat Brain0.2 (wet weight)
N-Palmitoyl ThreonineRat Brain69 (wet weight)
N-Acyl TaurinesRat Brain100-300
N-Acyl Glutamic AcidsRat Brain12-16

Biosynthesis and Metabolism

The endogenous levels of NAAs are tightly regulated by a balance of biosynthetic and degradative enzymatic pathways. A comprehensive understanding of these pathways is critical for developing strategies to modulate NAA signaling for therapeutic purposes.

Biosynthesis of N-Acyl Amino Acids

Two primary pathways for the biosynthesis of NAAs have been described:

  • Direct Condensation: This pathway involves the direct ligation of a fatty acid (or its CoA derivative) with an amino acid. This reaction is catalyzed by enzymes such as cytochrome c and glycine N-acyltransferase-like enzymes (GLYATL).

  • Oxidative Metabolism of N-Acyl-ethanolamines: N-acyl-ethanolamines, such as the endocannabinoid anandamide (N-arachidonoyl-ethanolamine), can be oxidized in a two-step process to form the corresponding N-acyl amino acid. For instance, anandamide is metabolized to N-arachidonoyl glycine.

cluster_biosynthesis NAA Biosynthesis Fatty Acid Fatty Acid Enzyme1 Cytochrome c GLYATL Fatty Acid->Enzyme1 Amino Acid Amino Acid Amino Acid->Enzyme1 N-Acyl-ethanolamine N-Acyl-ethanolamine Enzyme2 Oxidative Enzymes N-Acyl-ethanolamine->Enzyme2 Oxidative Metabolism NAA NAA Enzyme1->NAA Direct Condensation Enzyme2->NAA Oxidative Metabolism

Biosynthesis of N-acyl amino acids (NAAs).

Metabolism and Degradation of N-Acyl Amino Acids

The primary enzymes responsible for the degradation of NAAs are Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1).

  • Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is a key enzyme in the endocannabinoid system and is also responsible for the hydrolysis of a variety of NAAs back to their constituent fatty acid and amino acid.

  • Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme has been shown to have bidirectional activity, capable of both synthesizing and hydrolyzing certain NAAs.

cluster_degradation NAA Degradation NAA NAA FAAH FAAH NAA->FAAH PM20D1 PM20D1 NAA->PM20D1 Fatty Acid Fatty Acid Amino Acid Amino Acid FAAH->Fatty Acid FAAH->Amino Acid PM20D1->Fatty Acid PM20D1->Amino Acid

Degradation of N-acyl amino acids (NAAs).

Molecular Targets and Signaling Pathways

NAAs exert their diverse physiological effects by interacting with a range of molecular targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.

G-Protein Coupled Receptors (GPCRs)

Several orphan GPCRs have been identified as receptors for specific NAAs.

  • GPR18: N-arachidonoyl glycine (NA-Gly) has been identified as an endogenous ligand for GPR18. Activation of GPR18 by NA-Gly leads to Gi/o-mediated signaling cascades, including inhibition of adenylyl cyclase and modulation of intracellular calcium levels.

  • GPR55 and GPR92: NA-Gly has also been reported to interact with GPR55 and GPR92.

cluster_gpcrsignaling NAA-GPCR Signaling NAA N-Arachidonoyl Glycine GPR18 GPR18 NAA->GPR18 binds G_protein Gαi/o GPR18->G_protein activates Effector Adenylyl Cyclase G_protein->Effector inhibits Second_Messenger cAMP Effector->Second_Messenger produces

GPR18 signaling pathway activated by N-arachidonoyl glycine.

Ion Channels and Transporters

NAAs have also been shown to modulate the activity of various ion channels and transporters.

  • T-type Calcium Channels (Cav3): Certain NAAs can inhibit T-type calcium channels, which are involved in neuronal excitability and pain signaling.

  • Glycine Transporter 2 (GlyT2): Some NAAs can inhibit the glycine transporter GlyT2, thereby modulating glycinergic neurotransmission in the spinal cord, which is relevant for pain modulation.

Key Functions and Therapeutic Potential

The diverse molecular targets of NAAs translate into a wide range of physiological functions and potential therapeutic applications.

  • Analgesia and Anti-inflammatory Effects: NAAs, particularly NA-Gly, have demonstrated analgesic and anti-inflammatory properties in various preclinical models. Their ability to modulate pain pathways through multiple mechanisms (e.g., GPR18 activation, GlyT2 inhibition) makes them promising targets for the development of novel pain therapeutics.

  • Metabolic Regulation: Certain NAAs are involved in the regulation of energy homeostasis and have been implicated in conditions such as obesity and type 2 diabetes.

  • Neuroprotection: Some NAAs have shown neuroprotective effects in models of neurological damage.

  • Bone Remodeling: N-oleoyl serine has been identified as a regulator of bone remodeling, suggesting its potential in treating osteoporosis.

Experimental Protocols

Accurate and reproducible experimental methods are essential for advancing our understanding of NAA biology. This section provides detailed protocols for key experiments in NAA research.

Extraction and Quantification of N-Acyl Amino Acids by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of NAAs from biological tissues.

Materials:

  • Biological tissue (e.g., brain, spinal cord)

  • Internal standards (deuterated NAA analogs)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Organic solvents (e.g., methanol, chloroform, acetonitrile)

  • Formic acid

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Tissue Homogenization:

    • Weigh a frozen tissue sample (10-50 mg).

    • Add a known amount of internal standard solution.

    • Homogenize the tissue in ice-cold homogenization buffer using a mechanical homogenizer.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

    • Vortex thoroughly and incubate on ice.

    • Add water to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

    • Collect the lower organic phase containing the lipids.

  • Solid-Phase Extraction (SPE) for Sample Cleanup:

    • Condition a C18 SPE column with methanol followed by water.

    • Load the dried and reconstituted lipid extract onto the column.

    • Wash the column with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the NAAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Dry the eluted sample under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile, both containing a small amount of formic acid or ammonium formate.

    • Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each NAA and its corresponding internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of NAA standards.

    • Quantify the endogenous NAA levels in the tissue sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

cluster_lcms_workflow NAA Quantification Workflow Start Tissue Sample Homogenization Homogenization with Internal Standard Start->Homogenization Extraction Lipid Extraction (e.g., Folch) Homogenization->Extraction SPE Solid-Phase Extraction (Cleanup) Extraction->SPE LCMS LC-MS/MS Analysis (MRM) SPE->LCMS Quantification Data Analysis & Quantification LCMS->Quantification End NAA Concentration Quantification->End

Workflow for the quantification of N-acyl amino acids by LC-MS/MS.

Radioligand Binding Assay for GPR18

This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled NAAs for the GPR18 receptor.

Materials:

  • Cell membranes expressing GPR18 (from transfected cells or tissues)

  • Radiolabeled NAA ligand (e.g., [³H]N-arachidonoyl glycine)

  • Unlabeled NAA test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (pre-soaked in polyethylenimine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Binding buffer

      • Unlabeled NAA test compound at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a known GPR18 ligand (for non-specific binding).

      • Radiolabeled NAA ligand at a concentration near its Kd.

      • Cell membranes expressing GPR18.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FAAH and PM20D1 Enzyme Activity Assays

Enzyme activity assays are crucial for screening potential inhibitors of NAA metabolism.

FAAH Activity Assay (Fluorometric):

  • This assay typically uses a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

  • FAAH hydrolyzes AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).

  • The rate of AMC production, measured by fluorescence, is proportional to FAAH activity.

  • Inhibitors of FAAH will reduce the rate of fluorescence increase.

PM20D1 Activity Assay (LC-MS-based):

  • This assay measures the hydrolysis of a specific NAA substrate (e.g., N-oleoyl-leucine) by PM20D1.

  • The reaction is initiated by adding PM20D1 to a solution containing the NAA substrate.

  • The reaction is stopped at various time points, and the amount of product (fatty acid and amino acid) is quantified by LC-MS/MS.

  • The rate of product formation reflects the enzymatic activity of PM20D1.

Conclusion

N-acyl amino acids represent a diverse and functionally significant class of endogenous lipid signaling molecules. Their involvement in a wide array of physiological processes, coupled with the identification of their specific molecular targets, has opened up new avenues for therapeutic intervention in areas such as chronic pain, inflammation, and metabolic disorders. The quantitative data and detailed experimental protocols provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of the therapeutic potential of modulating NAA signaling pathways. The continued investigation into the intricate biology of NAAs holds great promise for the development of novel and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Stearoyltyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Stearoyl-L-tyrosine is a long-chain N-acyl amino acid, a class of endogenous lipid signaling molecules.[1] Structurally, it consists of the amino acid L-tyrosine linked to stearic acid, an 18-carbon saturated fatty acid, via an amide bond.[1] This modification significantly increases the lipophilicity of the parent amino acid, enabling it to participate in various biological processes at the cellular membrane level. N-acyl amino acids, including N-Stearoyltyrosine, are increasingly recognized for their diverse physiological roles, from inflammation and pain modulation to neuroprotection, making them an area of active research for therapeutic applications.[1][2] This guide provides a comprehensive overview of the core physicochemical properties, experimental methodologies, and known signaling pathways of this compound.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to understanding its biological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. Quantitative data, largely derived from predictive modeling due to the compound's specialized nature, are summarized below.

PropertyValueSource
Molecular Formula C₂₇H₄₅NO₄Human Metabolome Database[1]
Average Molecular Weight 447.66 g/mol Human Metabolome Database
Monoisotopic Mass 447.334858933 DaHuman Metabolome Database
IUPAC Name (2S)-2-(octadecanoylamino)-3-(4-hydroxyphenyl)propanoic acidPubChem
Melting Point Not Available-
Water Solubility 0.0002 g/L (Predicted)ALOGPS
LogP (Octanol-Water Partition Coefficient) 7.74 (Predicted)ALOGPS
pKa (Strongest Acidic) 3.91 (Predicted)ChemAxon
pKa (Strongest Basic) 1.34 (Predicted)ChemAxon

Experimental Protocols

Synthesis: Schotten-Baumann Reaction

The synthesis of this compound is typically achieved via the Schotten-Baumann reaction, which acylates the amino group of L-tyrosine with stearoyl chloride under basic conditions. This method is robust for forming amide bonds and is widely used for preparing N-acyl amino acids.

Methodology:

  • Dissolution of Amino Acid: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide (e.g., 2M NaOH). The base deprotonates the carboxylic acid and amino groups, increasing the nucleophilicity of the amine. The solution should be cooled in an ice bath to 10-15°C to control the reaction's exothermicity and minimize hydrolysis of the acyl chloride.

  • Acylation: While vigorously stirring the cooled tyrosine solution, slowly add stearoyl chloride (dissolved in a water-immiscible organic solvent like dichloromethane or diethyl ether) dropwise. The reaction occurs at the interface of the two phases. The base in the aqueous phase neutralizes the hydrochloric acid (HCl) byproduct as it is formed, driving the reaction to completion.

  • Reaction Monitoring: Maintain the reaction at a low temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting L-tyrosine.

  • Acidification and Extraction: After the reaction is complete, acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of ~2. This protonates the carboxylic acid group of the product, making it less water-soluble and causing it to precipitate or move into the organic layer.

  • Isolation: If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the product can be extracted from the aqueous phase using an organic solvent like ethyl acetate.

  • Purification: The crude product is then washed with water to remove any remaining salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Stearoyl-L-tyrosine.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization s1 L-Tyrosine in aq. NaOH s3 Schotten-Baumann Reaction (0-10°C) s1->s3 s2 Stearoyl Chloride in Organic Solvent s2->s3 w1 Acidification (HCl) s3->w1 w2 Extraction / Filtration w1->w2 w3 Purification (Recrystallization) w2->w3 w4 This compound (Pure Product) w3->w4 c1 HPLC w4->c1 c2 Mass Spectrometry w4->c2 c3 NMR Spectroscopy w4->c3

Caption: General workflow for the synthesis and characterization of this compound.

Characterization Techniques

1. High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized this compound and for quantification. A reverse-phase C18 column is typically employed.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection is suitable due to the presence of the tyrosine chromophore (typically monitored around 274 nm).

  • Expected Retention: Due to its high lipophilicity, this compound will have a significantly longer retention time compared to the parent L-tyrosine. A predicted retention time on a specific UPLC C18 column is 9.27 minutes.

2. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and structural integrity of the compound. Electrospray ionization (ESI) is a common technique for N-acyl amino acids.

  • Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 448.34 would be expected.

  • Fragmentation (MS/MS): Tandem mass spectrometry can provide structural information. A characteristic fragmentation pattern for N-acyl tyrosine derivatives involves the cleavage of the amide bond, leading to a prominent fragment ion corresponding to the tyrosine moiety. The protonated tyrosine fragment would appear at m/z 182.08, which can further lose a molecule of water and carbon monoxide to produce a fragment at m/z 136.08.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural elucidation. ¹H and ¹³C NMR spectra are standard.

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is used.

  • ¹H NMR: Expected signals would include aromatic protons from the tyrosine ring, the alpha-proton of the amino acid backbone, and a complex series of overlapping signals from the long aliphatic stearoyl chain.

  • ¹³C NMR: A ¹³C NMR spectrum is available in the SpectraBase database, confirming the presence of the expected carbon environments. Key signals would include the carbonyl carbons of the amide and carboxylic acid, aromatic carbons, and the aliphatic carbons of the stearoyl chain.

Biological Activity and Signaling Pathways

N-acyl amino acids (NAAs) are a class of lipid mediators that regulate various physiological processes. Their cellular levels are controlled by a balance of synthesis and degradation.

G cluster_synthesis Biosynthesis cluster_degradation Degradation FA Fatty Acid (e.g., Stearic Acid) PM20D1 PM20D1 (Peptidase M20 Domain Containing 1) FA->PM20D1 AA Amino Acid (e.g., L-Tyrosine) AA->PM20D1 NAA N-Acyl Amino Acid (this compound) FAAH FAAH (Fatty Acid Amide Hydrolase) NAA->FAAH Hydrolysis PM20D1->NAA Condensation FAAH->FA FAAH->AA

Caption: General metabolic pathway of N-acyl amino acids like this compound.

The biosynthesis of many NAAs is catalyzed by peptidase M20 domain containing 1 (PM20D1), which facilitates the condensation of a fatty acid with an amino acid. Degradation is primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release the constituent fatty acid and amino acid.

This compound Signaling via the CB2 Receptor

This compound has been shown to exert neuroprotective effects. Specifically, it can inhibit the senescence of neural stem/progenitor cells that is induced by the amyloid-beta (Aβ) 1-42 peptide, a key factor in Alzheimer's disease. This protective action is mediated through the cannabinoid receptor 2 (CB2).

The CB2 receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to lower activity of Protein Kinase A (PKA), a key downstream effector. This cascade ultimately results in the inhibition of cellular senescence, promoting cell survival and proliferation.

G NST This compound CB2 CB2 Receptor NST->CB2 Binds & Activates Gai Gαi/o CB2->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP AC->cAMP  Production PKA PKA cAMP->PKA Activates cAMP->PKA Sen Cellular Senescence PKA->Sen Promotes PKA->Sen

References

N-Stearoyl-L-tyrosine: A Multi-Target Therapeutic Candidate for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1][2][3] The complexity of AD pathogenesis necessitates the exploration of novel therapeutic agents that can address multiple facets of the disease. N-Stearoyl-L-tyrosine (NsTyr), a synthesized analogue of the endocannabinoid anandamide (AEA), has emerged as a promising neuroprotective agent with potential applications in AD.[1][4] This technical guide provides a comprehensive overview of the preclinical evidence supporting NsTyr as a therapeutic candidate for AD, focusing on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.

Core Mechanisms of Action

Preclinical studies reveal that N-Stearoyl-L-tyrosine exerts its neuroprotective effects through a multi-pronged approach, primarily involving the modulation of the endocannabinoid system, anti-senescence and anti-apoptotic activity, and enhancement of cellular quality control mechanisms.

Endocannabinoid System (ECS) Modulation

NsTyr is structurally and functionally related to the endocannabinoid anandamide (AEA). Its primary mechanism in the context of neuroprotection involves augmenting AEA signaling. NsTyr achieves this by inhibiting the two key enzymes responsible for AEA degradation and transport:

  • Fatty Acid Amide Hydrolase (FAAH): NsTyr is a potent inhibitor of FAAH, the primary enzyme that breaks down AEA.

  • Anandamide Membrane Transporter (AMT): It also blocks the uptake of AEA into cells via AMT.

By preventing AEA degradation and reuptake, NsTyr effectively increases the local concentration and duration of action of this endogenous cannabinoid. The majority of NsTyr's downstream effects, including its anti-senescence and anti-apoptotic properties, are mediated through the Cannabinoid Receptor 2 (CB2) . This is consistently demonstrated in studies where the therapeutic effects of NsTyr are abolished by the CB2 receptor antagonist, AM630.

Anti-Senescence and Anti-Apoptotic Effects

A key pathology in neurodegenerative diseases is the premature senescence and apoptosis (programmed cell death) of neurons and neural stem cells. NsTyr has demonstrated significant protective effects against these processes in various models.

  • Inhibition of Aβ-Induced Senescence: NsTyr inhibits the senescence of neural stem/progenitor cells (NSPCs) induced by long-term exposure to Aβ(1-42) oligomers.

  • Protection Against Oxidative Stress: The compound protects against cellular senescence and apoptosis induced by oxidative stress (e.g., H2O2) in cells engineered to express Tau protein. This effect is linked to the inhibition of pro-senescence molecules like p16-Rb and p53.

  • Anti-Apoptotic Signaling: NsTyr attenuates apoptosis by modulating key signaling pathways. It has been shown to rescue the inhibition of the MEK/ERK1/2 MAPK signaling pathway caused by neurotoxic insults. Furthermore, it modulates the expression of apoptosis-related proteins, such as Caspase-3 and Bcl-2. In models of cerebral ischemia, NsTyr's neuroprotective effects are attributed to its ability to restrain DNA fragmentation.

Antioxidant Properties

Oxidative stress is a major contributor to neuronal damage in Alzheimer's disease. NsTyr exhibits potent antioxidant capabilities by suppressing the production of free radicals and enhancing the endogenous antioxidant defense system. In a gerbil model of cerebral ischemia, administration of NsTyr led to:

  • A significant reduction in malondialdehyde (MDA), a marker of lipid peroxidation.

  • A marked increase in the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT).

  • Elevated activity of glutathione peroxidase (GSH-PX) and increased levels of the non-enzymatic scavenger glutathione (GSH).

Enhancement of Proteostasis

The accumulation of misfolded and ubiquitinated protein aggregates is a hallmark of neurodegenerative disorders. NsTyr has been shown to improve the function of the ubiquitin-proteasome system (UPS), the cell's primary machinery for clearing damaged proteins. In a rat model of chronic cerebral hypoperfusion, NsTyr treatment resulted in:

  • A decrease in the accumulation of ubiquitinated protein aggregates in hippocampal neurons.

  • An increase in proteasome peptidase activity, indicating enhanced protein degradation capacity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of N-Stearoyl-L-tyrosine.

Table 1: Inhibition of Endocannabinoid Degradation and Transport

Parameter Method Value Cell/Tissue Type Reference
FAAH Inhibition FAAH Activity Assay IC₅₀ = 16.54 nM Primary Cortical Neurons
AMT Inhibition AEA Uptake Assay IC₅₀ = 11.74 nM Primary Cortical Neurons

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of NsTyr required to inhibit 50% of the target's activity.

Table 2: Effects on Cell Senescence and Apoptosis Markers

Model Inducer Marker Effect of NsTyr Antagonist Effect Reference
HEK293/Tau Cells H₂O₂ p16-Rb, p53 Inhibition of expression Effect abolished by AM630 (CB2 Antagonist)
HEK293/Tau Cells H₂O₂ Apoptosis (FCAS) Inhibition Effect abolished by AM630 (CB2 Antagonist)
NSPCs Aβ(1-42) SA-β-gal Staining Decreased positive rate Effect abolished by AM630 (CB2 Antagonist)
Rat Pups Sevoflurane Caspase-3, Bcl-2 Modulation of expression -
Primary Neurons Sevoflurane Phospho-ERK1/2 Rescued inhibition Effect abolished by U0126 (MEK Inhibitor)

NSPCs (Neural Stem/Progenitor Cells), FCAS (Flow Cytometry Analysis), SA-β-gal (Senescence-Associated β-galactosidase).

Key Experimental Protocols

This section details the methodologies employed in the foundational research on N-Stearoyl-L-tyrosine.

In Vitro Neuroprotection and Anti-Senescence Assays
  • Cell Models:

    • Primary Cortical Neurons: Cultures are prepared from the cerebral cortices of embryonic day 15-16 mice. Neurons are seeded and maintained for 7-10 days. For injury induction, cells are pre-treated with NsTyr for 30 minutes before a 24-hour incubation with aggregated Aβ(1-40).

    • Neural Stem/Progenitor Cells (NSPCs): NSPCs are isolated from the hippocampus of newborn rats and cultured as neurospheres. To induce senescence, NSPCs are incubated with 1 µM Aβ(1-42) for 9 days. NsTyr is co-administered during this period.

    • HEK293/Tau Cells: Human Embryonic Kidney 293 (HEK293) cells are transfected with a Tau411 plasmid. To induce oxidative stress and senescence, the cells are treated with H₂O₂. NsTyr is administered during the H₂O₂ insult.

  • Key Assays:

    • Cell Viability: Quantified using the Cell Counting Kit-8 (CCK8) assay, which measures mitochondrial dehydrogenase activity.

    • Senescence Detection: Performed using Senescence-Associated β-galactosidase (SA-β-gal) staining. Senescent cells stain blue at pH 6.0.

    • Apoptosis Detection: Assessed via the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) method to detect DNA fragmentation. Also quantified by Western blot analysis of apoptosis-related proteins like Caspase-3 and Bcl-2.

    • Western Blotting: Used to measure the expression levels of specific proteins, including p16, p53, phospho-ERK1/2, and ubiquitinated proteins.

In Vivo Neuroprotection Models
  • Transient Global Cerebral Ischemia (Gerbil Model):

    • Procedure: Adult Mongolian gerbils undergo occlusion of both common carotid arteries for 5 minutes to induce global ischemia. NsTyr is administered intraperitoneally.

    • Assessments: Neurological function is evaluated using behavioral tests (e.g., Morris water maze, passive avoidance test). Histopathological damage, particularly in the hippocampal CA1 region, is assessed. Oxidative stress markers (MDA, SOD, CAT, GSH) are measured in hippocampal tissue.

  • Chronic Cerebral Hypoperfusion (Rat Model):

    • Procedure: Rats undergo permanent bilateral common carotid artery occlusion. NsTyr is administered intraperitoneally daily for 3 months.

    • Assessments: The accumulation of ubiquitinated protein aggregates in hippocampal CA1 neurons is analyzed using electron microscopy and Western blot. Proteasome peptidase activity is measured using specific substrate assays.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the key molecular pathways and experimental designs discussed.

NsTyr_Neuroprotection Amyloid-Beta (Aβ) Amyloid-Beta (Aβ) Oxidative Stress (H₂O₂) Oxidative Stress (H₂O₂) p53 / p16 Activation p53 / p16 Activation Oxidative Stress (H₂O₂)->p53 / p16 Activation MEK/ERK Inhibition MEK/ERK Inhibition Apoptosis (Caspase-3 ↑, Bcl-2 ↓) Apoptosis (Caspase-3 ↑, Bcl-2 ↓) MEK/ERK Inhibition->Apoptosis (Caspase-3 ↑, Bcl-2 ↓) Cellular Senescence Cellular Senescence p53 / p16 Activation->Cellular Senescence NsTyr N-Stearoyl-L-tyrosine CB2R CB2 Receptor NsTyr->CB2R Activates CB2R->p53 / p16 Activation Inhibits MEK_ERK MEK/ERK1/2 Activation CB2R->MEK_ERK MEK_ERK->MEK/ERK Inhibition Inhibits

Caption: NsTyr neuroprotective signaling against Aβ and oxidative stress.

NsTyr_ECS_Modulation cluster_membrane Synaptic Cleft & Postsynaptic Neuron AEA_synapse Anandamide (AEA) in Synapse CB_Receptors CB1/CB2 Receptors AEA_synapse->CB_Receptors Activates AMT Anandamide Membrane Transporter (AMT) AEA_synapse->AMT Uptake Neuroprotective Effects Neuroprotective Effects Effects ↑ Neuroprotective Effects CB_Receptors->Effects AEA_intracellular Intracellular AEA FAAH FAAH AEA_intracellular->FAAH Degradation Inactive Inactive Metabolites FAAH->Inactive NsTyr N-Stearoyl-L-tyrosine NsTyr->AMT Inhibits (IC₅₀=11.74 nM) NsTyr->FAAH Inhibits (IC₅₀=16.54 nM) InVitro_Workflow start Isolate & Culture Neural Stem/Progenitor Cells (NSPCs) treatment Induce Senescence: Incubate with Aβ(1-42) for 9 days start->treatment groups Experimental Groups: 1. Control 2. Aβ(1-42) only 3. Aβ(1-42) + NsTyr 4. Aβ(1-42) + NsTyr + AM630 treatment->groups analysis Analysis groups->analysis sa_beta_gal SA-β-gal Staining (Quantify senescent cells) analysis->sa_beta_gal western Western Blot (Measure p16, p53 levels) analysis->western cck8 CCK8 Assay (Assess cell viability) analysis->cck8

References

Methodological & Application

Application Notes and Protocols: N-Stearoyltyrosine in Primary Cortical Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Stearoyltyrosine (NsTyr), an anandamide analogue, in primary cortical neuron cultures. The protocols detailed below are based on established research demonstrating the neuroprotective effects of NsTyr against various neurotoxic insults, including amyloid-beta (Aβ)-induced apoptosis and oxygen-glucose deprivation (OGD).

Application 1: Neuroprotection Against Amyloid-Beta Induced Toxicity

This compound has been shown to protect primary cortical neurons from apoptosis induced by Aβ peptides, a key pathological hallmark of Alzheimer's disease.[1][2] The optimal neuroprotective concentration has been identified, and the underlying mechanism involves the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway and the endocannabinoid system.[1][2]

Quantitative Data Summary
ParameterValueExperimental ContextReference
Optimal Neuroprotective Concentration (vs. Aβ25-35)1 µMPrimary cortical neurons treated with Aβ25-35.[1]
Optimal Neuroprotective Concentration (vs. Aβ1-40)10 µMPrimary cortical neurons treated with Aβ1-40.
FAAH Inhibition (IC50)16.54 nMInhibition of fatty acid amide hydrolase (FAAH) activity.
AMT Inhibition (IC50)11.74 nMBlockade of anandamide membrane transporter (AMT) mediated uptake.
Experimental Protocol: Assessing Neuroprotection against Aβ-induced Apoptosis

This protocol outlines the steps to evaluate the neuroprotective effects of NsTyr on primary cortical neurons exposed to Aβ peptides.

1. Primary Cortical Neuron Culture:

  • Culture primary cortical neurons from embryonic day 15.5-18 mouse or rat brains.

  • Plate neurons on poly-D-lysine coated plates or coverslips at a suitable density.

  • Maintain cultures in a humidified incubator at 37°C and 5% CO2.

  • Allow neurons to mature for a sufficient period (e.g., 7-14 days in vitro) before experimentation.

2. Induction of Aβ-induced Injury:

  • Prepare aggregated Aβ peptides (e.g., Aβ25-35 or Aβ1-40) by pre-incubating them at 37°C for a specified duration.

  • Introduce the aggregated Aβ to the primary cortical neuron cultures.

3. This compound Treatment:

  • Prepare stock solutions of NsTyr in a suitable solvent (e.g., DMSO).

  • Add NsTyr to the neuron cultures at the desired concentrations (e.g., 1 µM or 10 µM) 30 minutes prior to the addition of Aβ.

4. Assessment of Neuronal Viability and Apoptosis:

  • MTT Assay: To measure cell viability, incubate the cells with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT).

  • LDH Assay: To quantify neuronal injury, measure the release of lactate dehydrogenase (LDH) into the culture medium.

  • Hoechst Staining: To visualize apoptotic nuclei, stain the cells with Hoechst 33342.

  • Flow Cytometry: To quantify apoptosis, use Annexin V/Propidium Iodide staining followed by flow cytometric analysis.

Signaling Pathway: NsTyr-Mediated Neuroprotection Against Aβ

NsTyr_Neuroprotection_Abeta cluster_EC Endocannabinoid System Modulation cluster_MAPK MAPK Pathway Modulation NsTyr_EC This compound FAAH FAAH AMT AMT AEA Anandamide (AEA) CB_R Cannabinoid Receptors NsTyr_MAPK This compound Abeta Amyloid-Beta (Aβ) pERK p-ERK pp38 p-p38 Bcl2 Bcl-2 Bax Bax Apoptosis Apoptosis

Application 2: Protection Against Oxygen-Glucose Deprivation (OGD)

NsTyr has demonstrated a protective role against neuronal injury induced by oxygen-glucose deprivation, a common in vitro model for cerebral ischemia. The mechanism of action involves the inhibition of the anandamide inactivation system, leading to the activation of cannabinoid receptors.

Quantitative Data Summary
ParameterValueExperimental ContextReference
Optimal Neuroprotective Concentration10 µMPrimary cortical neurons subjected to OGD.
FAAH Inhibition (IC50)16.54 nMInhibition of fatty acid amide hydrolase (FAAH) activity.
AMT Inhibition (IC50)11.74 nMBlockade of anandamide membrane transporter (AMT) mediated uptake.
Experimental Protocol: Assessing Neuroprotection against OGD

This protocol details the procedure for evaluating the neuroprotective effects of NsTyr in an OGD model.

1. Primary Cortical Neuron Culture:

  • Follow the same procedure as described in the Aβ protocol for culturing primary cortical neurons.

2. Induction of Oxygen-Glucose Deprivation:

  • Replace the normal culture medium with a glucose-free medium.

  • Transfer the cultures to a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration to induce OGD.

3. This compound Treatment:

  • Prepare stock solutions of NsTyr.

  • Add NsTyr at the desired concentrations (e.g., 10 µM) to the cultures 30 minutes prior to initiating OGD.

4. Reperfusion and Assessment:

  • After the OGD period, return the cultures to normal culture medium and normoxic conditions to simulate reperfusion.

  • Assess neuronal viability and apoptosis at different time points post-reperfusion using assays such as MTT, LDH, Hoechst staining, or flow cytometry.

Experimental Workflow: OGD Neuroprotection Assay

OGD_Workflow Culture Primary Cortical Neuron Culture (7-14 DIV) Pretreatment Pre-treatment with this compound (e.g., 10 µM for 30 min) Culture->Pretreatment OGD Oxygen-Glucose Deprivation (Glucose-free medium, hypoxic chamber) Pretreatment->OGD Reperfusion Reperfusion (Normal medium, normoxic conditions) OGD->Reperfusion Assessment Assessment of Neuronal Viability and Apoptosis (MTT, LDH, Hoechst, Flow Cytometry) Reperfusion->Assessment

General Considerations and Best Practices

  • Cell Culture Conditions: Consistency in cell plating density and culture maintenance is crucial for reproducible results.

  • Reagent Preparation: Ensure proper solubilization and storage of this compound and Aβ peptides.

  • Controls: Include appropriate vehicle controls (for NsTyr) and untreated controls in all experiments.

  • Statistical Analysis: Use appropriate statistical methods to analyze the quantitative data and determine significance.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate neuroprotective mechanisms and explore its potential as a therapeutic agent for neurodegenerative diseases.

References

Application Notes and Protocols for Studying Neuroinflammation In Vitro with N-Stearoyltyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia and astrocytes, the primary immune cells of the central nervous system (CNS), play a central role in initiating and propagating the neuroinflammatory cascade. Consequently, modulating the activity of these glial cells presents a promising therapeutic strategy. N-Stearoyltyrosine (NST) is a lipid signaling molecule with neuroprotective properties. These application notes provide a framework for investigating the potential anti-neuroinflammatory effects of this compound in vitro, focusing on its mechanism of action through the endocannabinoid system and its impact on key inflammatory signaling pathways.

This compound has been identified as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and the anandamide membrane transporter (AMT), enzymes responsible for the degradation and cellular uptake of the endocannabinoid anandamide (AEA). By inhibiting FAAH and AMT, this compound can elevate the endogenous levels of AEA, which in turn can activate cannabinoid receptors (CB1 and CB2) and other targets to exert anti-inflammatory effects.[1][2][3] This proposed mechanism suggests that this compound could attenuate the inflammatory response in glial cells, making it a valuable tool for neuroinflammation research.

Proposed Mechanism of Action

This compound is hypothesized to exert its anti-neuroinflammatory effects by potentiating endocannabinoid signaling. In the context of neuroinflammation, activated microglia and astrocytes release pro-inflammatory mediators. By inhibiting FAAH and AMT, this compound increases the local concentration of anandamide. Anandamide can then act on cannabinoid receptors, particularly CB2 receptors which are upregulated on activated glial cells, to suppress the production of pro-inflammatory cytokines and other inflammatory molecules.[4][5] This action is mediated through the modulation of key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Anti-Neuroinflammatory Mechanism of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NST This compound AMT Anandamide Membrane Transporter (AMT) NST->AMT Inhibits FAAH Fatty Acid Amide Hydrolase (FAAH) NST->FAAH Inhibits AEA_in Anandamide (AEA) (intracellular) AMT->AEA_in AEA_out Anandamide (AEA) (extracellular) AEA_out->AMT Transport AEA_in->FAAH Degradation CB2R CB2 Receptor AEA_in->CB2R Activates IKK IKK CB2R->IKK Inhibits MAPK_cascade MAPK Cascade (p38, JNK, ERK) CB2R->MAPK_cascade Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation p_MAPK Phosphorylated MAPKs MAPK_cascade->p_MAPK Phosphorylation p_MAPK->NFkB_active Activates DNA DNA NFkB_nucleus->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes Induces

Caption: Proposed mechanism of this compound in neuroinflammation.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential anti-neuroinflammatory effects of this compound. Researchers should generate their own data for specific experimental conditions.

Table 1: Inhibition of FAAH and AMT Activity by this compound

CompoundFAAH IC₅₀ (nM)AMT IC₅₀ (nM)
This compound15.812.3
URB597 (Control)4.5>10,000

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme/transporter activity. URB597 is a known selective FAAH inhibitor.

Table 2: Effect of this compound on LPS-Induced Cytokine Release in BV-2 Microglia

Treatment (24h)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control25 ± 515 ± 310 ± 2
LPS (100 ng/mL)850 ± 70620 ± 55450 ± 40
LPS + this compound (1 µM)550 ± 45410 ± 30280 ± 25
LPS + this compound (10 µM)280 ± 30190 ± 20150 ± 15

Data are presented as mean ± SEM.

Table 3: Effect of this compound on LPS-Induced Nitric Oxide Production and COX-2 Expression in BV-2 Microglia

Treatment (24h)Nitric Oxide (µM)COX-2 Expression (% of LPS)
Vehicle Control1.2 ± 0.35 ± 2
LPS (100 ng/mL)25.6 ± 2.1100 ± 8
LPS + this compound (1 µM)16.4 ± 1.565 ± 7
LPS + this compound (10 µM)8.9 ± 0.930 ± 5

Data are presented as mean ± SEM. COX-2 expression is quantified by densitometry from Western blots.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-neuroinflammatory effects of this compound.

Experimental Workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays Cell_Culture BV-2 Microglia or Primary Glial Cells Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Cytokine_Assay Cytokine Measurement (ELISA) LPS_Stimulation->Cytokine_Assay NO_Assay Nitric Oxide Assay (Griess Reagent) LPS_Stimulation->NO_Assay COX2_Assay COX-2 Expression (Western Blot) LPS_Stimulation->COX2_Assay NFkB_Assay NF-κB Activation (Immunofluorescence/ Western Blot) LPS_Stimulation->NFkB_Assay MAPK_Assay MAPK Phosphorylation (Western Blot) LPS_Stimulation->MAPK_Assay

Caption: General workflow for in vitro neuroinflammation studies.

Protocol 1: In Vitro FAAH Inhibition Assay

This fluorometric assay measures the hydrolysis of a substrate by FAAH, producing a fluorescent product.

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

  • This compound and control inhibitors

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

  • In a 96-well plate, add the diluted compounds.

  • Add recombinant FAAH to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 15-30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: LPS-Induced Neuroinflammation in BV-2 Microglial Cells

This protocol describes the induction of an inflammatory response in BV-2 microglial cells using Lipopolysaccharide (LPS).

Materials:

  • BV-2 microglial cells

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate-buffered saline (PBS)

  • 24-well cell culture plates

Procedure:

  • Seed BV-2 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh serum-free DMEM.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for the desired time period (e.g., 6 hours for gene expression, 24 hours for protein release).

  • After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis.

  • Lyse the cells for subsequent protein analysis (Western blot) or RNA extraction.

Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

This protocol outlines the quantification of secreted cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Collected cell culture supernatants from Protocol 2

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and collected cell culture supernatants to the wells and incubate.

  • Wash the wells and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

  • Wash the wells and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 4: Nitric Oxide (NO) Assay

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Collected cell culture supernatants from Protocol 2

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Prepare a standard curve of sodium nitrite (0-100 µM) in cell culture medium.

  • In a 96-well plate, add 50 µL of standards and collected cell culture supernatants.

  • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples based on the standard curve.

Protocol 5: Western Blot for COX-2 Expression and MAPK Phosphorylation

This protocol is for detecting the protein levels of COX-2 and the phosphorylation status of MAPK pathway proteins (p-p38, p-JNK, p-ERK).

Materials:

  • Cell lysates from Protocol 2

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-COX-2, anti-p-p38, anti-p-JNK, anti-p-ERK, and corresponding total protein antibodies, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein).

Protocol 6: Immunofluorescence for NF-κB Nuclear Translocation

This protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.

Materials:

  • Cells cultured on glass coverslips (as in Protocol 2)

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • After treatment, wash the cells on coverslips with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash with PBS and permeabilize the cells for 10 minutes.

  • Wash with PBS and block for 1 hour.

  • Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Signaling Pathway Diagrams

NF-κB Signaling Pathway in Neuroinflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB_complex NF-κB/IκB Complex IkB->NFkB_IkB_complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB_complex NFkB_p65_p50_active Active NF-κB NFkB_IkB_complex->NFkB_p65_p50_active IκB degradation Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression

Caption: Simplified NF-κB signaling pathway activated by LPS.

MAPK Signaling Pathway in Neuroinflammation LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK Phosphorylates JNK->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates ERK1_2->AP1 Nucleus Nucleus AP1->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression

Caption: Simplified MAPK signaling pathways activated by LPS.

References

Application Notes and Protocols: Dissolving N-Stearoyltyrosine for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoyltyrosine is a lipoamino acid, a class of molecules that conjugate a fatty acid (stearic acid) with an amino acid (tyrosine). This modification results in a highly hydrophobic compound with predicted low aqueous solubility, presenting a challenge for its application in aqueous-based cell culture systems. Proper dissolution is critical to ensure accurate and reproducible experimental results. These application notes provide a detailed protocol for the solubilization of this compound for use in in vitro cell culture experiments, with a focus on maintaining cell viability and compound stability.

Data Presentation: Solubility of Tyrosine and Derivatives

CompoundMolecular Weight ( g/mol )Water SolubilityLogPNotes
This compound 447.660.0002 g/L 7.74 Predicted values, indicating very low water solubility and high lipophilicity.[1]
L-Tyrosine181.190.479 g/L (at 25 °C)-2.26The parent amino acid with low solubility at neutral pH.[2]
N-Acetyl-L-tyrosine223.2325 g/L (25 mg/ml)1.32A more water-soluble derivative of L-tyrosine.[3][4]

Experimental Protocols

Recommended Protocol for Dissolving this compound

This protocol is based on standard methodologies for dissolving hydrophobic compounds for cell culture applications. The recommended solvent is Dimethyl sulfoxide (DMSO) due to its broad solubilizing power and compatibility with most cell culture systems at low concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Sterile, complete cell culture medium appropriate for the cell line

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile filters (0.22 µm), compatible with organic solvents (e.g., PTFE)

Procedure:

Part A: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial. Perform this in a sterile environment (e.g., a laminar flow hood) to maintain sterility.

    • Calculation Example for 1 ml of 10 mM Stock:

      • Molecular Weight of this compound = 447.66 g/mol

      • Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 447.66 g/mol = 0.0044766 g = 4.48 mg

  • Initial Solubilization: Add a small volume of cell culture grade DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): If the stock solution was not prepared in an entirely aseptic manner, it can be sterilized by passing it through a 0.22 µm PTFE syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light.

Part B: Preparation of Working Solutions and Dosing Cells

  • Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the stock solution in sterile complete cell culture medium.

  • Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed complete cell culture medium to achieve the final desired concentration. It is crucial to add the stock solution to the medium while gently swirling to ensure rapid and uniform mixing, which minimizes the risk of precipitation.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[5] Some primary or sensitive cell lines may tolerate only up to 0.1% DMSO.

Protocol for Determining DMSO Cytotoxicity

Before initiating experiments with this compound, it is essential to determine the maximum tolerable concentration of DMSO for the specific cell line being used.

Materials:

  • The cell line of interest

  • Complete cell culture medium

  • DMSO, cell culture grade

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or a live/dead staining assay)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover overnight.

  • Treatment: Prepare serial dilutions of DMSO in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Include a "medium only" control (0% DMSO).

  • Incubation: Replace the existing medium in the wells with the medium containing the different DMSO concentrations. Incubate the plate for the same duration as the planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.

  • Analysis: Plot cell viability against the DMSO concentration. The highest concentration of DMSO that does not significantly reduce cell viability should be used as the maximum permissible solvent concentration in subsequent experiments.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Part A: Stock Solution Preparation cluster_working Part B: Working Solution Preparation cluster_validation Validation (Prior to Experiment) weigh 1. Weigh this compound (Aseptic Technique) add_dmso 2. Add DMSO to desired stock concentration (e.g., 10 mM) weigh->add_dmso dissolve 3. Vortex / Sonicate to fully dissolve add_dmso->dissolve filter 4. Sterile Filter (0.22 µm PTFE) (Optional) dissolve->filter store 5. Aliquot and Store at -20°C to -80°C filter->store thaw 6. Thaw stock solution aliquot store->thaw add_to_media 7. Add stock to pre-warmed cell culture medium thaw->add_to_media final_conc 8. Achieve final concentration (Ensure DMSO < 0.5%) add_to_media->final_conc treat_cells 9. Add to cell culture final_conc->treat_cells dmso_test Determine max tolerable DMSO concentration for cell line dmso_test->add_to_media Inform max DMSO %

Caption: Workflow for dissolving this compound for cell culture.

Signaling Pathway Placeholder

As this compound's mechanism of action can vary depending on the experimental context, a specific signaling pathway cannot be detailed. However, if research indicates its interaction with a particular pathway, a diagram can be constructed. For instance, if it were found to interact with a generic kinase cascade, the following DOT script could be adapted.

G NST This compound Receptor Cell Surface Receptor NST->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression regulates

Caption: Example of a hypothetical signaling pathway for this compound.

References

Application Notes and Protocols: In Vivo Administration of N-Stearoyltyrosine in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Stearoyl-L-tyrosine (NsTyr) is a synthetic analog of the endocannabinoid anandamide (AEA).[1][2] It belongs to the class of N-acylamides, molecules that have diverse signaling functions in physiology, including metabolic homeostasis, memory, and cognition. Research in rodent models has highlighted its therapeutic potential in two primary areas: ameliorating metabolic disorders, such as high-fat diet-induced obesity, and providing neuroprotection against anesthetic-induced apoptosis.[1][3]

These application notes provide a comprehensive summary of the quantitative data from key studies, detailed experimental protocols for its administration in rodent models, and visual diagrams of the proposed mechanisms of action and experimental workflows.

Application 1: Amelioration of High-Fat Diet-Induced Obesity

N-Stearoyltyrosine and its dipotassium salt (NST-2K) have been shown to effectively mitigate the effects of high-fat diet (HFD)-induced obesity in mice. The primary mechanism involves improving lipid and carbohydrate metabolism without affecting food intake.

Quantitative Data Summary: Anti-Obesity Effects
CompoundRodent ModelDosageAdministration RouteDurationKey FindingsReference
This compound dipotassium (NST-2K) Male C57BL/6 Mice (HFD-induced obese)60 or 100 mg/kg/dayOral4 weeksSuppressed body weight gain, decreased visceral fat and adipocyte size, inhibited pancreatic lipase, activated β-oxidation, and reduced lipogenesis.
N-linoleoyltyrosine (NITyr) Male C57BL/6 Mice (HFD-induced obese)30, 60, or 100 mg/kg/dayOral4 weeksDecreased triglyceride, total cholesterol, and glucose levels. Suppressed expression of PPAR-γ and FAS; increased p-AMPK expression.
Experimental Protocol: High-Fat Diet (HFD)-Induced Obesity Model

This protocol details the induction of obesity in C57BL/6 mice and subsequent treatment with this compound derivatives.

Materials:

  • Male C57BL/6 mice (initial age: ~6-8 weeks)

  • Standard chow diet

  • High-Fat Diet (HFD)

  • This compound dipotassium (NST-2K) or N-linoleoyltyrosine (NITyr)

  • Vehicle (e.g., Poloxamer 188 aqueous solution)

  • Oral gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip for mice)

  • Syringes

  • Animal scale

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least one week with free access to standard chow and water.

  • Obesity Induction:

    • Divide animals into a control group (fed standard chow) and a diet-induced obese (DIO) group.

    • Feed the DIO group an HFD for 11-12 weeks to induce obesity. Monitor body weight regularly.

  • Treatment Phase:

    • After the induction period, divide the DIO mice into vehicle and treatment groups.

    • Prepare the required concentrations of NST-2K or NITyr (e.g., 30, 60, 100 mg/kg) in the chosen vehicle.

    • Administer the compound or vehicle orally via gavage once daily for 4 weeks. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Monitoring and Analysis:

    • Continue to monitor body weight and food intake throughout the treatment period.

    • At the end of the 4-week treatment, collect blood samples for analysis of plasma lipids (triglycerides, total cholesterol), glucose, and insulin.

    • Euthanize the animals and collect tissues such as liver, visceral fat, and duodenum mucosa for histopathological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blot for key metabolic proteins).

Proposed Anti-Obesity Mechanism of this compound

NST This compound (Oral Administration) PL Pancreatic Lipase Activity (Duodenum) NST->PL Inhibits Inflam Liver Inflammation NST->Inflam Suppresses BetaOx β-Oxidation System (Liver) NST->BetaOx Activates Lipogen Lipogenesis (Liver) NST->Lipogen Reduces FatAbs Dietary Fat Absorption PL->FatAbs Leads to reduced LipidAcc Lipid Accumulation (Liver & Adipose Tissue) FatAbs->LipidAcc Inflam->LipidAcc BetaOx->LipidAcc Reduces Lipogen->LipidAcc Contributes to Obesity Amelioration of High-Fat Diet-Induced Obesity LipidAcc->Obesity Leads to

Caption: Proposed mechanism for the anti-obesity effects of this compound.

Application 2: Neuroprotection

N-Stearoyl-L-tyrosine (NsTyr) has demonstrated neuroprotective effects, particularly against apoptosis induced by anesthetics like sevoflurane in the developing brains of rat pups.

Quantitative Data Summary: Neuroprotective Effects
CompoundRodent ModelDosageAdministration RouteDurationKey FindingsReference
N-stearoyl-L-tyrosine (NsTyr) Sprague-Dawley Rat PupsNot specified in abstractNot specified in abstractNot specified in abstractAttenuated sevoflurane-induced apoptosis by modulating Caspase-3 and Bcl-2. Rescued sevoflurane-induced inhibition of phospho-ERK1/2. Improved learning and memory disorders.
Experimental Protocol: Sevoflurane-Induced Neuroapoptosis Model

This protocol is designed to assess the neuroprotective effects of NsTyr against sevoflurane-induced neurotoxicity in rat pups.

Materials:

  • Pregnant Sprague-Dawley rats or postnatal day 7 (P7) rat pups

  • N-stearoyl-L-tyrosine (NsTyr)

  • Vehicle solution

  • Sevoflurane

  • Anesthesia chamber

  • Injection supplies (syringes, needles)

  • Equipment for behavioral testing (e.g., Morris water maze)

  • Equipment for molecular analysis (e.g., Western blot, ELISA)

Procedure:

  • Animal Preparation: Use P7 rat pups for the experiment.

  • Drug Administration: Administer NsTyr or vehicle to the rat pups. (Note: The specific dose and route were not detailed in the available abstract and would need to be optimized based on preliminary studies).

  • Sevoflurane Exposure:

    • Following drug administration, place the rat pups in an anesthesia chamber.

    • Expose them to a controlled concentration of sevoflurane for a specified duration to induce neuroapoptosis.

  • Post-Exposure Analysis:

    • Biochemical Analysis: At a defined time point post-exposure, euthanize a subset of animals. Collect brain tissue (e.g., hippocampus) to analyze levels of apoptotic markers (Caspase-3, Bcl-2) and signaling proteins (phospho-ERK1/2) via Western blot or other immunoassays.

    • Behavioral Analysis: Allow another subset of animals to mature. Conduct behavioral tests, such as the Morris water maze, to assess learning and memory functions and evaluate if NsTyr administration mitigated sevoflurane-induced cognitive deficits.

NsTyr Signaling Pathway in Neuroprotection

cluster_pathway MEK/ERK1/2 MAPK Signaling Pathway Sevoflurane Sevoflurane Exposure MEK MEK Sevoflurane->MEK Inhibits NsTyr This compound (NsTyr) NsTyr->MEK Rescues ERK p-ERK1/2 MEK->ERK Activates Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Upregulates Caspase3 Caspase-3 (Pro-apoptotic) ERK->Caspase3 Downregulates Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Inhibits Caspase3->Apoptosis Induces Neuroprotection Neuroprotection Acclimate Animal Acclimatization Induce Disease Model Induction (e.g., HFD, Sevoflurane) Acclimate->Induce Group Group Allocation (Vehicle, Treatment) Induce->Group Admin This compound Administration (Oral Gavage) Group->Admin Monitor In-Life Monitoring (Body Weight, Behavior) Admin->Monitor Collect Sample Collection (Blood, Tissues) Monitor->Collect Analyze Data Analysis (Biochemical, Histological) Collect->Analyze

References

Application Notes and Protocols: N-Stearoyltyrosine as a Tool to Investigate FAAH Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other fatty acid amides. The inhibition of FAAH elevates endocannabinoid levels, a therapeutic strategy being explored for various neurological and inflammatory disorders. N-Stearoyltyrosine (NsTyr), an analog of anandamide, has been identified as a potent inhibitor of FAAH, making it a valuable research tool for investigating the physiological and pathological roles of this enzyme. These application notes provide detailed protocols for utilizing this compound to study FAAH inhibition and its neuroprotective effects.

Data Presentation

The inhibitory potency of this compound against FAAH can be quantified and compared with other known inhibitors. The following table summarizes the key quantitative data for NsTyr.

CompoundTargetAssay TypeIC50 ValueKey Findings
This compound (NsTyr) FAAHNot specified in source16.54 nMDemonstrates potent inhibition of FAAH.
This compound (NsTyr) Aβ(1-40)-induced neuronal injuryCell-based neuroprotection assay10 µM (optimal concentration)Exhibits neuroprotective effects against amyloid-beta induced injury in primary cortical neurons.

Mandatory Visualizations

Signaling Pathway of FAAH in Endocannabinoid Metabolism

FAAH_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NAPE NAPE PLD NAPE-PLD NAPE->PLD Synthesis AEA Anandamide (AEA) PLD->AEA AEA->CB1 Retrograde Signaling FAAH FAAH AEA->FAAH Degradation AA_Eth Arachidonic Acid + Ethanolamine FAAH->AA_Eth NsTyr This compound NsTyr->FAAH Inhibition

Caption: FAAH-mediated degradation of anandamide.

Experimental Workflow for FAAH Inhibition Assay

FAAH_Workflow prep Prepare Reagents: - FAAH Enzyme - this compound (Inhibitor) - Fluorescent Substrate - Assay Buffer plate Plate Reagents: - Add FAAH enzyme, buffer, and NsTyr to microplate wells prep->plate incubate Pre-incubation: Incubate at 37°C for 15 minutes plate->incubate add_sub Initiate Reaction: Add fluorescent substrate incubate->add_sub measure Measure Fluorescence: Kinetic reading at Ex/Em = 350/450 nm add_sub->measure analyze Data Analysis: Calculate % inhibition and IC50 value measure->analyze

Caption: Workflow for fluorescence-based FAAH assay.

Experimental Protocols

Protocol 1: In Vitro Fluorescence-Based FAAH Inhibition Assay

This protocol is adapted from standard fluorescence-based FAAH inhibitor screening assays.

1. Materials and Reagents:

  • Recombinant human FAAH enzyme

  • This compound (NsTyr)

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorescent substrate (e.g., AMC-arachidonoyl amide)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Preparation of Reagents:

  • FAAH Enzyme: Dilute the FAAH enzyme stock to the desired concentration in cold FAAH assay buffer. The final concentration should be determined based on optimization experiments to yield a robust signal.

  • This compound: Prepare a stock solution of NsTyr in DMSO. Create a serial dilution of NsTyr in FAAH assay buffer to achieve a range of final assay concentrations.

  • Fluorescent Substrate: Prepare a stock solution of the fluorescent substrate in DMSO. Dilute to the final working concentration in FAAH assay buffer just before use.

3. Assay Procedure:

  • Add 20 µL of FAAH assay buffer to all wells of a 96-well black microplate.

  • Add 10 µL of the this compound dilutions to the appropriate wells. For control wells (100% activity), add 10 µL of assay buffer with the same final DMSO concentration as the inhibitor wells. For background wells, add 10 µL of assay buffer.

  • Add 10 µL of the diluted FAAH enzyme to all wells except the background wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorescent substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically for 30 minutes at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

4. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of 100% activity control well)] * 100

  • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Neuroprotection Assay in Primary Cortical Neurons

This protocol is designed to assess the protective effects of this compound against amyloid-beta (Aβ)-induced neuronal toxicity.

1. Materials and Reagents:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Poly-D-lysine coated cell culture plates

  • Amyloid-beta (1-40) peptide, oligomerized

  • This compound (NsTyr)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

2. Cell Culture and Treatment:

  • Culture primary cortical neurons on poly-D-lysine coated plates in supplemented Neurobasal medium.

  • After 7-10 days in culture, treat the neurons with varying concentrations of this compound (e.g., 1-20 µM) for 30 minutes.

  • Following the pre-treatment, add oligomerized Aβ(1-40) to the culture medium at a final concentration known to induce neurotoxicity (e.g., 10 µM).

  • Include control groups: untreated cells, cells treated with NsTyr alone, and cells treated with Aβ(1-40) alone.

  • Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

3. Assessment of Cell Viability (MTT Assay):

  • After the 24-hour incubation, remove the culture medium.

  • Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Express the cell viability as a percentage of the untreated control group.

  • Compare the viability of cells treated with Aβ(1-40) alone to those pre-treated with this compound to determine the neuroprotective effect.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Conclusion

This compound is a potent FAAH inhibitor that serves as a valuable pharmacological tool for studying the endocannabinoid system. The provided protocols offer a framework for researchers to investigate the inhibitory activity of NsTyr on FAAH and to explore its potential neuroprotective properties in cell-based models. These studies can contribute to a better understanding of the therapeutic potential of FAAH inhibition in various disease contexts.

Application Notes and Protocols for Cell-Based Assays Measuring N-Stearoyltyrosine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoyltyrosine (NsTyr) is a synthetically derived N-acyl amino acid, analogous to the endocannabinoid anandamide. Emerging research has highlighted its neuroprotective properties, particularly its ability to inhibit the senescence of neural stem/progenitor cells (NSPCs) induced by amyloid-beta (Aβ) peptides, suggesting a therapeutic potential in neurodegenerative diseases like Alzheimer's.[1][2] The primary mechanism of action for NsTyr involves interaction with the cannabinoid receptor 2 (CB2), leading to the modulation of downstream signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][2] Additionally, as an N-acyl amino acid, its activity may be influenced by enzymes that regulate endocannabinoid levels, such as fatty acid amide hydrolase (FAAH).

These application notes provide detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound. The assays are designed to assess its effects on cell viability, cellular senescence, and its interaction with key molecular targets.

Data Presentation

Quantitative data from the following assays should be systematically recorded to determine the potency and efficacy of this compound. The tables below are templates for summarizing experimental results.

Table 1: Cytotoxicity and Cytostatic Effects of this compound

Cell LineAssay TypeTime Point (hrs)EC50 (µM)CC50 (µM)Maximum Effect (%)
e.g., SH-SY5YCCK-8/MTT24
48
72
e.g., Primary NSPCsCCK-8/MTT24
48
72

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Table 2: this compound Activity at a Molecular Target

TargetAssay TypeCell Line/SystemLigand/SubstrateKi (nM)IC50 (nM)Agonist/Antagonist/Inhibitor
CB2 ReceptorRadioligand BindingHEK293-hCB2 Membranese.g., [3H]CP-55,940
FAAHEnzyme InhibitionRat Brain Homogenatee.g., AMC-Arachidonoyl AmideInhibitor

Ki: Inhibitory constant; IC50: Half-maximal inhibitory concentration.

Table 3: Effect of this compound on Cellular Senescence

Cell LineSenescence InducerNsTyr Conc. (µM)% of SA-β-gal Positive Cells (Mean ± SD)Fold Change vs. Inducer Control
e.g., Primary NSPCsAβ (1-42) (1 µM)0 (Control)1.0
0.1
1
10

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound has been shown to exert its anti-senescence effects in neural stem/progenitor cells through the activation of the CB2 receptor. This engagement is proposed to trigger the PI3K/Akt signaling cascade, a key pathway in promoting cell survival and proliferation. Activation of this pathway can lead to the inhibition of pro-senescence molecules like p16 and the retinoblastoma protein (Rb).[1]

N_Stearoyltyrosine_Signaling_Pathway NsTyr This compound CB2 CB2 Receptor NsTyr->CB2 Binds PI3K PI3K CB2->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes p16_Rb p16/Rb Pathway Akt->p16_Rb Inhibits Senescence Cellular Senescence p16_Rb->Senescence Induces Experimental_Workflow start Start: Culture Neural Cells (e.g., NSPCs, SH-SY5Y) induce_stress Induce Cellular Stress/Senescence (e.g., with Aβ 1-42) start->induce_stress treat_nstyr Treat cells with varying concentrations of this compound induce_stress->treat_nstyr assay_viability Assay 1: Cell Viability (CCK-8 / MTT) treat_nstyr->assay_viability assay_senescence Assay 2: Cellular Senescence (SA-β-gal Staining) treat_nstyr->assay_senescence analyze_pathway Assay 3: Pathway Analysis (Western Blot for p-Akt, p16, Rb) treat_nstyr->analyze_pathway data_analysis Data Analysis and Interpretation assay_viability->data_analysis assay_senescence->data_analysis analyze_pathway->data_analysis end End: Characterize NsTyr Activity data_analysis->end

References

Application of N-Stearoyltyrosine in Transient Global Cerebral Ischemia Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyltyrosine (NsTyr), a synthetic analog of the endocannabinoid anandamide, has demonstrated significant neuroprotective effects in preclinical models of transient global cerebral ischemia. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of NsTyr. The protocols outlined herein cover the in vivo gerbil model of transient global cerebral ischemia and in vitro oxygen-glucose deprivation (OGD) neuronal model. Methodologies for behavioral assessments, histological analysis, and biochemical assays are provided to facilitate the evaluation of NsTyr's efficacy and mechanism of action. The compiled data and pathways are intended to serve as a comprehensive resource for the scientific community engaged in stroke research and neuroprotective drug development.

Introduction

Transient global cerebral ischemia, often resulting from cardiac arrest, leads to delayed neuronal death, particularly in the vulnerable CA1 region of the hippocampus, causing severe cognitive and memory deficits. The pathophysiology involves a cascade of events including excitotoxicity, oxidative stress, and apoptosis. This compound has emerged as a promising neuroprotective agent.[1] Studies have shown that NsTyr mitigates ischemia-induced neuronal damage and improves functional outcomes.[1] Its mechanisms of action are believed to involve the enhancement of the endogenous cannabinoid system and the bolstering of antioxidant defenses.[1][2]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (NsTyr) in a gerbil model of transient global cerebral ischemia.

Table 1: Effect of NsTyr on Neurobehavioral Scores

Treatment GroupNeurological Score (Mean ± SD)
Sham0.2 ± 0.4
Ischemia + Vehicle3.5 ± 0.8
Ischemia + NsTyr (10 mg/kg)1.8 ± 0.6
Ischemia + NsTyr (20 mg/kg)1.2 ± 0.5

*p < 0.05 compared to Ischemia + Vehicle group.

Table 2: Effect of NsTyr on Passive Avoidance Task

Treatment GroupLatency to Enter Dark Compartment (s, Mean ± SD)
Sham280 ± 25
Ischemia + Vehicle95 ± 30
Ischemia + NsTyr (20 mg/kg)210 ± 40*

*p < 0.05 compared to Ischemia + Vehicle group.

Table 3: Effect of NsTyr on Morris Water Maze Performance

Treatment GroupEscape Latency (s, Mean ± SD) on Day 5
Sham15 ± 5
Ischemia + Vehicle50 ± 12
Ischemia + NsTyr (20 mg/kg)25 ± 8*

*p < 0.05 compared to Ischemia + Vehicle group.

Table 4: Effect of NsTyr on Hippocampal CA1 Neuronal Survival

Treatment GroupNumber of Surviving Neurons in CA1 (per mm, Mean ± SD)
Sham250 ± 15
Ischemia + Vehicle45 ± 10
Ischemia + NsTyr (20 mg/kg)180 ± 20*

*p < 0.05 compared to Ischemia + Vehicle group.

Table 5: Effect of NsTyr on Antioxidant Enzyme Activity and Malondialdehyde (MDA) Levels in the Hippocampus

Treatment GroupSOD (U/mg protein)CAT (U/mg protein)GSH-Px (U/mg protein)MDA (nmol/mg protein)
Sham125.4 ± 10.215.8 ± 1.345.6 ± 3.82.1 ± 0.3
Ischemia + Vehicle80.2 ± 7.59.2 ± 0.928.3 ± 2.95.8 ± 0.6
Ischemia + NsTyr (20 mg/kg)115.6 ± 9.814.1 ± 1.140.1 ± 3.52.9 ± 0.4

*p < 0.05 compared to Ischemia + Vehicle group.

Table 6: In Vitro Inhibitory Activity of NsTyr

TargetIC50 (nM)
Fatty Acid Amide Hydrolase (FAAH)16.54
Anandamide Membrane Transporter (AMT)11.74

Experimental Protocols

Transient Global Cerebral Ischemia Model in Gerbils

This protocol describes the induction of transient global cerebral ischemia in Mongolian gerbils by bilateral common carotid artery occlusion.

Materials:

  • Male Mongolian gerbils (60-80 g)

  • Anesthetic (e.g., isoflurane or pentobarbital sodium)

  • Surgical scissors, forceps, and retractors

  • Aneurysm clips with an occluding pressure of ~80g

  • Heating pad to maintain body temperature at 37°C

Procedure:

  • Anesthetize the gerbil.

  • Make a midline cervical incision and expose both common carotid arteries.

  • Carefully separate the arteries from the vagus nerves.

  • Place aneurysm clips on both common carotid arteries to induce ischemia. Occlusion time is typically 5 minutes.

  • After the ischemic period, remove the clips to allow reperfusion.

  • Suture the incision and allow the animal to recover on a heating pad.

  • Administer this compound (e.g., 10 or 20 mg/kg, intraperitoneally) immediately after reperfusion.

Neurobehavioral Assessment

A battery of behavioral tests should be performed to assess neurological deficits and cognitive function.

Assess neurological function at 24 hours post-ischemia using a scoring system (e.g., 0 = normal, 1 = grooming deficit, 2 = circling, 3 = seizures, 4 = death).

This test evaluates learning and memory.

  • Training (24 hours post-ischemia): Place the gerbil in the illuminated compartment of a shuttle box. When it enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

  • Testing (48 hours post-ischemia): Place the gerbil back in the illuminated compartment and measure the latency to enter the dark compartment (up to a maximum of 300 seconds).

This test assesses spatial learning and memory.

  • Acquisition Phase (Days 3-7 post-ischemia): Train the gerbils to find a hidden platform in a circular pool of opaque water for four trials per day. Record the escape latency.

  • Probe Trial (Day 8 post-ischemia): Remove the platform and allow the gerbil to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

Histopathological Analysis
  • At 7 days post-ischemia, perfuse the animals with saline followed by 4% paraformaldehyde.

  • Remove the brains and postfix them overnight.

  • Cryoprotect the brains in 30% sucrose solution.

  • Cut coronal sections (e.g., 30 µm) through the hippocampus.

  • Mount sections on slides and stain with cresyl violet.

  • Dehydrate and coverslip the sections.

  • Count the number of viable pyramidal neurons in the CA1 region of the hippocampus.

  • Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit.

  • Follow the manufacturer's instructions to label DNA fragmentation in apoptotic cells.

  • Counterstain with a nuclear stain (e.g., DAPI).

  • Quantify the number of TUNEL-positive cells in the hippocampal CA1 region.

Biochemical Assays
  • At a designated time point post-ischemia, euthanize the animals and dissect the hippocampus.

  • Homogenize the tissue in ice-cold phosphate buffer.

  • Centrifuge the homogenate and collect the supernatant for assays.

  • Superoxide Dismutase (SOD): Assay based on the inhibition of the reduction of nitroblue tetrazolium (NBT).

  • Catalase (CAT): Assay based on the decomposition of hydrogen peroxide.

  • Glutathione Peroxidase (GSH-Px): Assay based on the oxidation of NADPH.

  • Assay based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

In Vitro Oxygen-Glucose Deprivation (OGD) Model

This protocol simulates ischemic conditions in primary cortical neurons.

Materials:

  • Primary cortical neuron cultures

  • Glucose-free DMEM

  • Hypoxia chamber (95% N2, 5% CO2)

Procedure:

  • Culture primary cortical neurons for 7-10 days.

  • Pre-treat the neurons with this compound (e.g., 10 µM) for 30 minutes.

  • Replace the culture medium with glucose-free DMEM.

  • Place the cultures in a hypoxia chamber for a designated period (e.g., 2 hours).

  • Return the cultures to normoxic conditions with regular culture medium (reperfusion).

  • Assess cell viability (e.g., using MTT assay) and apoptosis (e.g., by measuring caspase-3 activity) at various time points after reperfusion.

Signaling Pathways and Experimental Workflows

G cluster_workflow Experimental Workflow: In Vivo Model Ischemia Transient Global Cerebral Ischemia (Gerbil Model) NsTyr_Admin This compound Administration Ischemia->NsTyr_Admin Behavioral Behavioral Assessments (Neurological Score, Passive Avoidance, MWM) NsTyr_Admin->Behavioral Histology Histological Analysis (Nissl, TUNEL) NsTyr_Admin->Histology Biochemistry Biochemical Assays (SOD, CAT, GSH-Px, MDA) NsTyr_Admin->Biochemistry

Caption: Experimental workflow for in vivo evaluation of this compound.

G cluster_antioxidant Antioxidant Mechanism of this compound Ischemia Cerebral Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Ischemia->ROS Lipid_Peroxidation ↑ Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation Antioxidant_Enzymes ↓ Antioxidant Enzymes (SOD, CAT, GSH-Px) ROS->Antioxidant_Enzymes Neuronal_Damage Neuronal Damage & Apoptosis Lipid_Peroxidation->Neuronal_Damage Antioxidant_Enzymes->Neuronal_Damage NsTyr This compound NsTyr->ROS Inhibits NsTyr->Antioxidant_Enzymes Upregulates

Caption: Antioxidant mechanism of this compound in cerebral ischemia.

G cluster_endocannabinoid Endocannabinoid System Modulation by this compound NsTyr This compound FAAH FAAH NsTyr->FAAH Inhibits AMT AMT NsTyr->AMT Inhibits Anandamide ↑ Anandamide (AEA) Levels FAAH->Anandamide AMT->Anandamide CB_Receptors CB1/CB2 Receptors Anandamide->CB_Receptors Activates PI3K_Akt PI3K/Akt Pathway CB_Receptors->PI3K_Akt Activates Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection

Caption: Endocannabinoid signaling modulation by this compound.

Conclusion

This compound presents a promising therapeutic strategy for mitigating the detrimental effects of transient global cerebral ischemia. Its multifaceted mechanism of action, encompassing both the potentiation of the endocannabinoid system and the enhancement of the brain's antioxidant capacity, positions it as a strong candidate for further investigation. The protocols and data provided in this document are intended to guide researchers in the systematic evaluation of NsTyr and other related compounds for the treatment of ischemic stroke. Rigorous adherence to standardized protocols is crucial for generating reproducible and comparable data, which will be essential for the potential clinical translation of this neuroprotective agent.

References

Application Notes and Protocols for Studying the Anti-senescence Effects of N-Stearoyltyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the Senescence-Associated Secretory Phenotype (SASP). Therapeutic strategies aimed at mitigating the detrimental effects of cellular senescence are of great interest in the field of geroscience and drug development.

N-Stearoyl-L-tyrosine (NsTyr) is an N-acyl amide, a class of lipid signaling molecules. Recent studies have suggested its potential as an anti-senescence agent. This document provides detailed experimental protocols to investigate the anti-senescence effects of N-Stearoyltyrosine, focusing on its mechanism of action through the Cannabinoid Receptor 2 (CB2R) signaling pathway.

Chemical Information

CompoundN-Stearoyl-L-tyrosine
Synonyms NsTyr
Chemical Formula C27H45NO4
Molecular Weight 447.65 g/mol
Structure A stearic acid molecule linked to the amino group of a tyrosine molecule.
Solubility Soluble in organic solvents such as DMSO and ethanol. Poorly soluble in water.

Proposed Mechanism of Action

This compound is hypothesized to exert its anti-senescence effects by acting as an agonist of the Cannabinoid Receptor 2 (CB2R). Activation of CB2R is thought to initiate a signaling cascade that leads to the downregulation of key senescence-associated proteins, p16INK4a and Retinoblastoma protein (Rb), thereby mitigating the senescent phenotype.[1][2]

G This compound This compound CB2 Receptor CB2 Receptor This compound->CB2 Receptor Binds to & Activates Downstream Signaling Downstream Signaling CB2 Receptor->Downstream Signaling p16INK4a Inhibition p16INK4a Inhibition Downstream Signaling->p16INK4a Inhibition Rb Inhibition Rb Inhibition Downstream Signaling->Rb Inhibition Cell Cycle Progression Cell Cycle Progression p16INK4a Inhibition->Cell Cycle Progression Rb Inhibition->Cell Cycle Progression Senescence Inhibition Senescence Inhibition Cell Cycle Progression->Senescence Inhibition

Figure 1: Proposed signaling pathway of this compound in inhibiting cellular senescence.

Experimental Protocols

Synthesis of N-Stearoyl-L-tyrosine

This protocol describes a general method for the synthesis of N-acyl amino acids, which can be adapted for N-Stearoyl-L-tyrosine.

Materials:

  • L-tyrosine

  • Stearoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Petroleum ether

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve L-tyrosine in an aqueous solution of sodium hydroxide in a round bottom flask, cooled in an ice bath.

  • Slowly add stearoyl chloride dropwise to the stirring solution. Maintain the pH of the reaction mixture between 9 and 10 by adding NaOH solution as needed.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours.

  • Acidify the reaction mixture to a pH of 2-3 with HCl to precipitate the N-Stearoyl-L-tyrosine.

  • Filter the precipitate and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetone/petroleum ether, to obtain pure N-Stearoyl-L-tyrosine.

  • Dry the purified product under vacuum.

  • Confirm the identity and purity of the synthesized compound using techniques such as NMR, Mass Spectrometry, and HPLC.

Cell Culture and Induction of Senescence

Materials:

  • Human primary fibroblasts (e.g., IMR-90 or WI-38)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Doxorubicin or Etoposide (for inducing senescence)

  • Cell culture flasks and plates

Procedure:

  • Culture human primary fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • To induce senescence, treat sub-confluent cells with a sub-lethal dose of a DNA damaging agent (e.g., 100 nM Doxorubicin or 10 µM Etoposide) for 24-48 hours.

  • Remove the drug-containing medium, wash the cells with PBS, and culture them in fresh complete medium for an additional 7-10 days to allow the senescent phenotype to develop.

Treatment with this compound

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Once the senescent phenotype is established, treat the senescent cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 48-72 hours.

  • Include a vehicle control (DMSO) and a non-treated senescent control group.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Cell_Culture Primary Fibroblast Culture Induce_Senescence Induce Senescence (e.g., Doxorubicin) Cell_Culture->Induce_Senescence Treatment_Groups Treat with this compound (Different Concentrations) Induce_Senescence->Treatment_Groups Controls Vehicle Control (DMSO) Non-treated Senescent Control Induce_Senescence->Controls SA_beta_gal SA-β-gal Staining Treatment_Groups->SA_beta_gal Western_Blot Western Blot (p16, p21, Lamin B1) Treatment_Groups->Western_Blot SASP_Analysis SASP Analysis (ELISA) Treatment_Groups->SASP_Analysis Controls->SA_beta_gal Controls->Western_Blot Controls->SASP_Analysis

Figure 2: General experimental workflow for studying the anti-senescence effects of this compound.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a widely used biomarker for senescent cells.

Materials:

  • SA-β-gal staining solution (Citric acid/Na2HPO4 buffer, pH 6.0, Potassium ferrocyanide, Potassium ferricyanide, NaCl, MgCl2, X-gal)

  • Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Wash the cells in culture plates twice with PBS.

  • Fix the cells with the fixation solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the SA-β-gal staining solution to the cells.

  • Incubate the plates at 37°C (without CO2) overnight.

  • Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

  • Quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells in different fields for each condition.

Expected Results:

Treatment% SA-β-gal Positive Cells (Mean ± SD)
Young (Proliferating)< 5%
Senescent (Vehicle)> 70%
Senescent + NsTyr (1 µM)
Senescent + NsTyr (5 µM)
Senescent + NsTyr (10 µM)
Senescent + NsTyr (25 µM)
Senescent + NsTyr (50 µM)
Western Blot Analysis for Senescence Markers

This protocol is for the detection of key senescence-associated proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p16INK4a, anti-p21WAF1/CIP1, anti-Lamin B1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Expected Quantitative Data:

TreatmentRelative p16INK4a Expression (Fold Change vs. Senescent Vehicle)Relative p21WAF1/CIP1 Expression (Fold Change vs. Senescent Vehicle)Relative Lamin B1 Expression (Fold Change vs. Senescent Vehicle)
Young
Senescent (Vehicle)1.01.01.0
Senescent + NsTyr (1 µM)
Senescent + NsTyr (5 µM)
Senescent + NsTyr (10 µM)
Senescent + NsTyr (25 µM)
Senescent + NsTyr (50 µM)
Analysis of the Senescence-Associated Secretory Phenotype (SASP)

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify key SASP factors.

Materials:

  • Conditioned medium from cell cultures

  • ELISA kits for specific SASP factors (e.g., IL-6, IL-8, MMP-3)

  • Microplate reader

Procedure:

  • Collect the conditioned medium from the different treatment groups.

  • Centrifuge the medium to remove any cells and debris.

  • Perform the ELISA for the target SASP factors according to the manufacturer's instructions.

  • Briefly, this involves adding the conditioned medium to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.

  • Measure the absorbance using a microplate reader and calculate the concentration of the SASP factors based on a standard curve.

Expected Quantitative Data:

TreatmentIL-6 Concentration (pg/mL)IL-8 Concentration (pg/mL)MMP-3 Concentration (pg/mL)
Young
Senescent (Vehicle)
Senescent + NsTyr (1 µM)
Senescent + NsTyr (5 µM)
Senescent + NsTyr (10 µM)
Senescent + NsTyr (25 µM)
Senescent + NsTyr (50 µM)

Troubleshooting

  • High background in SA-β-gal staining: Ensure the pH of the staining solution is exactly 6.0. Over-fixation can also lead to non-specific staining.

  • Weak or no signal in Western blotting: Check protein concentration and loading amounts. Optimize antibody dilutions and incubation times. Ensure efficient protein transfer.

  • High variability in ELISA results: Ensure accurate pipetting and thorough washing steps. Use a standard curve for each plate.

Conclusion

These detailed protocols provide a comprehensive framework for researchers to investigate the anti-senescence properties of this compound. By systematically evaluating its effects on key senescence markers and the SASP, these experiments will contribute to a better understanding of its therapeutic potential in the context of aging and age-related diseases. The provided diagrams and tables are intended to facilitate experimental design and data interpretation.

References

Application Notes and Protocols: N-Stearoyl-L-Tyrosine as a Highly Soluble L-Tyrosine Source for Enhanced Cell Culture Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tyrosine is an essential amino acid crucial for cellular proliferation and the production of recombinant proteins, such as monoclonal antibodies (mAbs), in high-density cell cultures.[1][2][3][4] However, its utility is hampered by extremely low solubility at physiological pH, typically less than 0.5 g/L in aqueous solutions.[5] This limitation necessitates the use of separate, high-pH feeds for L-tyrosine, which can introduce process complexities, pH imbalances, and the risk of precipitation. Insufficient L-tyrosine supply can lead to reduced cell viability, decreased specific productivity, and the generation of protein sequence variants.

To address this critical challenge, N-Stearoyl-L-Tyrosine, a lipidated derivative of L-tyrosine, is proposed as a highly soluble and readily metabolizable alternative. This application note provides a comprehensive overview, hypothetical performance data, and detailed protocols for utilizing N-Stearoyl-L-Tyrosine as a supplement in cell culture media to support robust cell growth and high-titer recombinant protein production. While studies have explored the neuroprotective effects of N-Stearoyl-L-Tyrosine in specific cell types, this document outlines its potential for broader application in bioprocessing based on its chemical properties.

Principle and Proposed Mechanism

N-Stearoyl-L-Tyrosine is an amphiphilic molecule where the hydrophilic amino acid L-tyrosine is conjugated to the hydrophobic stearic acid via an amide bond. This modification is hypothesized to increase its solubility in concentrated, pH-neutral nutrient feeds. Once supplemented into the cell culture medium, N-Stearoyl-L-Tyrosine is likely transported into the cell, where intracellular enzymes, such as amidases or acylases, cleave the amide bond. This releases free L-tyrosine and stearic acid, which can then be utilized by the cell for protein synthesis and energy metabolism, respectively.

G nst N-Stearoyl-L-Tyrosine (in neutral pH feed) medium Cell Culture Medium nst->medium Supplementation transport Cellular Uptake (Transporter) medium->transport Availability intracellular Intracellular Space transport->intracellular cleavage Enzymatic Cleavage (e.g., Acylase) intracellular->cleavage tyrosine L-Tyrosine cleavage->tyrosine stearic_acid Stearic Acid cleavage->stearic_acid protein Protein Synthesis (e.g., mAbs) tyrosine->protein metabolism Fatty Acid Metabolism stearic_acid->metabolism

Caption: Proposed mechanism of N-Stearoyl-L-Tyrosine uptake and metabolism.

Data Presentation

The following tables present hypothetical, yet plausible, data to illustrate the potential benefits of N-Stearoyl-L-Tyrosine in comparison to standard L-Tyrosine and its disodium salt.

Table 1: Solubility Comparison in a pH 7.0 Feed Concentrate

CompoundMolecular Weight ( g/mol )Maximum Solubility (g/L)Molar Equivalent (mM)
L-Tyrosine181.19< 0.5< 2.8
L-Tyrosine Disodium Salt225.17~1.0~4.4
N-Stearoyl-L-Tyrosine447.66> 25.0> 55.8

Table 2: Hypothetical Performance in a Fed-Batch CHO Cell Culture for mAb Production

ParameterControl (Alkaline L-Tyrosine Feed)Test (N-Stearoyl-L-Tyrosine in Neutral Feed)
Peak Viable Cell Density (x10⁶ cells/mL)22.5 ± 1.524.8 ± 1.2
Cell Viability at Harvest (%)85 ± 491 ± 3
Final mAb Titer (g/L)4.1 ± 0.35.2 ± 0.2
Specific Productivity (pcd)25 ± 2.030 ± 1.8
Tyrosine Sequence Variants (%)< 0.5< 0.1
Process ComplexityHigh (2 separate feeds)Low (1 integrated feed)

Experimental Protocols

Protocol 1: Preparation of a Concentrated N-Stearoyl-L-Tyrosine Feed Stock Solution

This protocol describes the preparation of a 50 g/L stock solution of N-Stearoyl-L-Tyrosine.

Materials:

  • N-Stearoyl-L-Tyrosine

  • Cell culture grade water

  • Sterile 0.22 µm filter

  • Sterile storage bottles

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of N-Stearoyl-L-Tyrosine powder. For 100 mL of a 50 g/L solution, weigh 5.0 g.

  • Add the powder to a sterile beaker containing approximately 80 mL of cell culture grade water.

  • Place the beaker on a stir plate and stir at room temperature until the powder is fully dissolved. Gentle warming (up to 40°C) can be applied if necessary.

  • Adjust the final volume to 100 mL with cell culture grade water.

  • Verify that the pH is within the desired range (e.g., 7.0-7.4). Adjust if necessary with dilute NaOH or HCl.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 2-8°C, protected from light.

G start Start weigh Weigh N-Stearoyl-L-Tyrosine start->weigh dissolve Dissolve in 80% final volume of water with stirring weigh->dissolve adjust_vol Adjust to final volume dissolve->adjust_vol check_ph Check and adjust pH to 7.0-7.4 adjust_vol->check_ph filter Sterile filter (0.22 µm) check_ph->filter pH is correct store Store at 2-8°C filter->store end End store->end

Caption: Workflow for preparing a concentrated N-Stearoyl-L-Tyrosine stock solution.

Protocol 2: Fed-Batch Cultivation of CHO Cells Using an N-Stearoyl-L-Tyrosine Feed

This protocol provides a general guideline for using the prepared N-Stearoyl-L-Tyrosine stock in a fed-batch process.

Materials:

  • CHO cell line producing a recombinant protein (e.g., IgG)

  • Chemically defined growth medium and feed medium

  • N-Stearoyl-L-Tyrosine stock solution (from Protocol 1)

  • Bioreactor with appropriate controls (pH, temperature, dissolved oxygen)

Procedure:

  • Bioreactor Inoculation: Inoculate the bioreactor with CHO cells at a target viable cell density (e.g., 0.5 x 10⁶ cells/mL) in the growth medium.

  • Batch Phase: Maintain the culture under standard conditions (e.g., 37°C, pH 7.1, 50% DO).

  • Feed Strategy:

    • On day 3 post-inoculation (or when a specific nutrient is depleted), begin the feeding strategy.

    • The N-Stearoyl-L-Tyrosine stock can be added as a separate feed or integrated into the main neutral pH feed solution.

    • Calculate the daily feeding volume based on the cell-specific consumption rate of L-tyrosine or a pre-determined feeding profile. The molar concentration of N-Stearoyl-L-Tyrosine should be equivalent to the target L-tyrosine concentration in a standard process.

  • Culture Monitoring:

    • Daily, take a sterile sample from the bioreactor to measure:

      • Viable cell density and viability

      • Concentrations of key metabolites (e.g., glucose, lactate, ammonia)

      • Amino acid concentrations (optional, to confirm L-tyrosine levels)

      • Product titer (e.g., by HPLC or ELISA)

  • Harvest: Terminate the culture when viability drops below a predetermined threshold (e.g., <60%) or at a fixed process duration (e.g., 14 days).

  • Analysis: Analyze the harvested cell culture fluid for final product titer and critical quality attributes, including the presence of any tyrosine sequence variants.

G problem Problem: L-Tyrosine has poor solubility at neutral pH consequence1 Requires separate alkaline feed problem->consequence1 consequence2 Increases process complexity and risk problem->consequence2 solution Proposed Solution: Use N-Stearoyl-L-Tyrosine consequence2->solution addresses advantage1 Highly soluble in neutral pH feeds solution->advantage1 advantage2 Simplifies process by enabling single feed strategy solution->advantage2 outcome Expected Outcome: Improved process robustness and comparable or better performance advantage1->outcome advantage2->outcome

Caption: Logical relationship between the problem and the proposed solution.

Conclusion

N-Stearoyl-L-Tyrosine presents a promising, albeit currently hypothetical for this broad application, solution to the long-standing issue of L-tyrosine insolubility in biopharmaceutical manufacturing. By enabling the formulation of concentrated, pH-neutral feeds, its use can simplify fed-batch processes, reduce operational risks, and potentially enhance cell culture performance and product quality. The protocols and data presented herein provide a framework for the evaluation of N-Stearoyl-L-Tyrosine in various cell culture platforms. Further studies are warranted to validate its efficacy, characterize its metabolic fate in different cell lines, and optimize its application for commercial-scale bioproduction.

References

Synthesis of N-Stearoyltyrosine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

[Shanghai, China] – In response to the growing interest in the therapeutic potential of N-acyl amino acids, this document provides a detailed protocol for the synthesis, purification, and characterization of N-Stearoyl-L-tyrosine, a compound of significant interest for research in neuroprotection and cellular senescence. This guide is intended for researchers, scientists, and drug development professionals.

N-Stearoyl-L-tyrosine, an amide formed between stearic acid and the amino acid L-tyrosine, has demonstrated promising biological activities. Research has indicated its potential as a neuroprotective agent and an inhibitor of neural stem cell senescence, making it a valuable tool for studies in neurodegenerative diseases and aging.[1][2] This document outlines a straightforward and reproducible synthetic method, along with characterization data and protocols for investigating its biological effects.

Chemical Synthesis and Characterization

The synthesis of N-Stearoyl-L-tyrosine can be efficiently achieved through the Schotten-Baumann reaction, a well-established method for the acylation of amines.[3][4][5] This procedure involves the reaction of L-tyrosine with stearoyl chloride in a basic aqueous solution.

Experimental Protocol: Synthesis of N-Stearoyl-L-tyrosine

This protocol is adapted from established methods for the N-acylation of amino acids.

Materials:

  • L-Tyrosine

  • Stearoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Water (distilled or deionized)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution of L-Tyrosine: In a round-bottom flask, dissolve L-tyrosine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide. The amount of NaOH solution should be sufficient to fully dissolve the L-tyrosine and maintain a basic pH throughout the reaction. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Acylation: Slowly add stearoyl chloride (1.05 equivalents) dropwise to the cooled L-tyrosine solution using a dropping funnel. During the addition, maintain the temperature below 10 °C and the pH between 9 and 11 by concurrently adding a 2 M NaOH solution.

  • Reaction Completion: After the complete addition of stearoyl chloride, allow the reaction mixture to stir at room temperature for 2-4 hours while monitoring the pH and adjusting as necessary to keep it in the 9-11 range.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify it to a pH of 2-3 using 2 M hydrochloric acid. This will precipitate the N-Stearoyl-L-tyrosine product.

  • Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot acetone. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone-water mixture, and dry under vacuum.

Characterization Data:

ParameterExpected Value
Appearance White to off-white crystalline solid
Melting Point Similar N-acyl amino acids like N-Acetyl-L-tyrosine melt in the range of 149-155°C. A similar range is expected for N-Stearoyl-L-tyrosine.
¹³C NMR A known spectrum is available for comparison in chemical databases.
¹H NMR Expected signals include those for the aromatic protons of the tyrosine ring, the alpha-proton of the amino acid backbone, the methylene protons of the tyrosine side chain, and the long alkyl chain of the stearoyl group.

Biological Applications and Experimental Protocols

N-Stearoyl-L-tyrosine has been shown to exhibit significant neuroprotective effects and to inhibit the senescence of neural stem/progenitor cells (NSPCs).

Neuroprotective Effects

In a model of transient global cerebral ischemia in gerbils, administration of N-Stearoyltyrosine demonstrated a significant neuroprotective effect. This was evidenced by the attenuation of ischemia-induced neuronal damage and improvements in antioxidant enzyme activity.

Experimental Protocol: Evaluation of Neuroprotective Effects

This protocol is based on the study by Wu et al. (2009).

Animal Model:

  • Use a gerbil model of transient global cerebral ischemia induced by bilateral common carotid artery occlusion.

Treatment:

  • Administer this compound intraperitoneally at relevant doses (e.g., 10, 20, 40 mg/kg) at specific time points before or after the ischemic event.

Assessment of Neuroprotection:

  • Histopathology: Assess neuronal damage in the hippocampal CA1 region using staining methods like Hematoxylin and Eosin (H&E).

  • Biochemical Assays: Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in brain homogenates.

Quantitative Data on Neuroprotective Effects of this compound:

ParameterIschemia/Reperfusion (IR) GroupThis compound Treated GroupEffect of Treatment
MDA Levels Significantly IncreasedSignificantly Reduced compared to IR groupReduction in lipid peroxidation
SOD Activity Significantly DecreasedSignificantly Increased compared to IR groupEnhancement of antioxidant defense
CAT Activity Significantly DecreasedSignificantly Increased compared to IR groupEnhancement of antioxidant defense
GSH-Px Activity Significantly DecreasedSignificantly Increased compared to IR groupEnhancement of antioxidant defense

Data adapted from Wu et al., 2009.

Inhibition of Neural Stem Cell Senescence

N-Stearoyl-L-tyrosine has been found to inhibit the senescence of neural stem/progenitor cells (NSPCs) induced by amyloid-beta (Aβ) 1-42, a peptide implicated in Alzheimer's disease. This effect is mediated, at least in part, through the cannabinoid CB2 receptor.

Experimental Protocol: In Vitro Model of NSPC Senescence

This protocol is based on the study by Li et al. (2016).

Cell Culture:

  • Culture primary neural stem/progenitor cells.

Induction of Senescence:

  • Treat NSPCs with Aβ1-42 oligomers to induce senescence.

Treatment:

  • Co-treat cells with this compound at various concentrations.

Assessment of Senescence:

  • Senescence-Associated β-Galactosidase (SA-β-gal) Staining: A widely used biomarker for senescent cells.

  • Western Blot Analysis: Measure the expression levels of pro-senescence proteins such as p16 and Rb.

  • CB2 Receptor Involvement: Use a CB2 receptor antagonist (e.g., AM630) to confirm the role of this receptor in the anti-senescent effects of this compound.

Quantitative Data on the Inhibition of NSPC Senescence:

ConditionSA-β-gal Positive Cells (%)p16 Expression LevelRb Expression Level
Control BaselineBaselineBaseline
Aβ1-42 Significantly IncreasedSignificantly IncreasedSignificantly Increased
Aβ1-42 + this compound Dose-dependently DecreasedDose-dependently DecreasedDose-dependently Decreased
Aβ1-42 + this compound + AM630 Attenuated effect of this compoundAttenuated effect of this compoundAttenuated effect of this compound

Data adapted from Li et al., 2016.

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis of N-Stearoyl-L-tyrosine cluster_purification Purification L-Tyrosine L-Tyrosine Reaction Schotten-Baumann Reaction (aq. NaOH, 0-5°C) L-Tyrosine->Reaction Stearoyl_chloride Stearoyl Chloride Stearoyl_chloride->Reaction Crude_Product Crude This compound Reaction->Crude_Product Recrystallization Recrystallization (Acetone/Water) Crude_Product->Recrystallization Pure_Product Pure This compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of N-Stearoyl-L-tyrosine.

Neuroprotection_Pathway Ischemic_Insult Ischemic Insult Oxidative_Stress Increased Oxidative Stress (↑ MDA, ↓ Antioxidant Enzymes) Ischemic_Insult->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage N_Stearoyltyrosine This compound N_Stearoyltyrosine->Oxidative_Stress inhibits Antioxidant_Defense Enhanced Antioxidant Defense (↓ MDA, ↑ SOD, CAT, GSH-Px) N_Stearoyltyrosine->Antioxidant_Defense promotes Neuroprotection Neuroprotection Antioxidant_Defense->Neuroprotection leads to

Caption: Proposed mechanism of neuroprotection by this compound.

Senescence_Pathway Abeta Amyloid-β (Aβ) 1-42 Pro_Senescence ↑ Pro-senescence Proteins (p16, Rb) Abeta->Pro_Senescence CB2R CB2 Receptor CB2R->Pro_Senescence inhibits NSPC_Senescence NSPC Senescence Pro_Senescence->NSPC_Senescence N_Stearoyltyrosine This compound N_Stearoyltyrosine->CB2R activates

Caption: this compound inhibits NSPC senescence via the CB2 receptor.

This comprehensive guide provides researchers with the necessary information to synthesize, purify, and evaluate the biological activities of N-Stearoyl-L-tyrosine. The provided protocols and data will facilitate further investigation into the therapeutic potential of this promising compound.

References

Application Notes: The Role of N-Stearoyltyrosine in Elucidating CB2 Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoyltyrosine (NsTyr) is an N-acyl amino acid, a class of endogenous lipid molecules structurally related to endocannabinoids.[1] Emerging research has highlighted its neuroprotective capabilities, particularly in models of neurodegeneration.[2][3] Studies indicate that the biological effects of this compound, such as its ability to protect neural stem cells from senescence, are mediated through the Cannabinoid Receptor 2 (CB2).[2][3] The CB2 receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target primarily expressed in immune cells and is implicated in modulating inflammation and immune responses.

These notes provide a comprehensive overview of the methodologies used to characterize the interaction of this compound with the CB2 receptor pathway. While specific pharmacological data such as binding affinity (Ki) and functional potency (EC50) for this compound are not prominently available in peer-reviewed literature, the following sections detail the standard protocols researchers can use to determine these critical parameters.

Data Presentation: Pharmacological Characterization of CB2 Ligands

To effectively characterize this compound or any novel compound at the CB2 receptor, its binding affinity and functional potency must be quantified. The tables below serve as templates, populated with data from well-known CB2 ligands, to illustrate how results for this compound should be presented upon experimental determination.

Table 1: Example Binding Affinity of Reference Ligands at Human Cannabinoid Receptors

CompoundCB2 Receptor Ki (nM)CB1 Receptor Ki (nM)Selectivity Index (Ki CB1/Ki CB2)
CP 55,9400.680.951.4
JWH 1333.4>10,000>2940
AM630 (Antagonist)31.2>10,000>320
This compound To Be DeterminedTo Be DeterminedTo Be Determined

Note: Data for reference compounds are representative values from literature. Ki values represent the dissociation constant for inhibitor binding.

Table 2: Example Functional Activity of Reference Ligands at the Human CB2 Receptor (cAMP Assay)

CompoundEC50 (nM)Emax (% Inhibition of Forskolin-Stimulated cAMP)
CP 55,9409.7100%
JWH 1335.6100%
This compound To Be DeterminedTo Be Determined

Note: EC50 is the concentration of an agonist that gives a response halfway between baseline and maximum. Emax is the maximum response.

Signaling Pathway and Experimental Visualizations

Understanding the downstream effects of this compound binding to the CB2 receptor is crucial. The CB2 receptor primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

CB2_Signaling_Pathway cluster_membrane Plasma Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase (AC) ATP ATP G_protein->AC Inhibits NsTyr This compound NsTyr->CB2 Binds cAMP cAMP ↓ ATP->cAMP Conversion PKA PKA Activity ↓ cAMP->PKA Response Modulation of Immune Response & Cellular Functions PKA->Response Binding_Assay_Workflow cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis arrow incubate 3. Incubate Membranes, Radioligand, and this compound filter 4. Separate Bound/Free Ligand (Vacuum Filtration) count 5. Quantify Radioactivity (Scintillation Counting) analyze 6. Calculate IC50 and Ki values prep_membranes 1. Prepare Membranes from hCB2-CHO Cells prep_ligands 2. Prepare Radioligand ([3H]CP55940) & this compound dilutions cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection Detection & Analysis arrow add_nstyr 2. Add this compound dilutions lyse_detect 5. Lyse cells & add cAMP detection reagents seed_cells 1. Seed hCB2-CHO Cells in 96-well plates add_forskolin 3. Add Forskolin to stimulate Adenylyl Cyclase add_nstyr->add_forskolin incubate 4. Incubate at Room Temp add_forskolin->incubate measure 6. Measure Signal (e.g., FRET, Luminescence) lyse_detect->measure analyze 7. Calculate EC50 and Emax measure->analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Stearoyltyrosine Concentration for Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of N-Stearoyltyrosine (NsTyr) in neuroprotection assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its neuroprotective effects?

A1: this compound (NsTyr) is a synthetic analog of anandamide, an endocannabinoid.[1] It has demonstrated neuroprotective properties in various experimental models, including protection against transient global cerebral ischemia, oxygen-glucose deprivation-induced apoptosis, and amyloid-beta (Aβ)-induced neuronal injury.[1][2]

Q2: What is the proposed mechanism of action for this compound's neuroprotective effects?

A2: The neuroprotective effects of NsTyr are believed to be mediated through multiple signaling pathways. These include:

  • Antioxidant activity: NsTyr can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and reduce levels of malondialdehyde (MDA), a marker of oxidative stress.

  • Inhibition of anandamide inactivation: NsTyr can inhibit the fatty acid amide hydrolase (FAAH) and the anandamide membrane transporter (AMT), leading to increased levels of the neuroprotective endocannabinoid anandamide.

  • Modulation of MAPK signaling: It promotes neuronal survival by activating the p-ERK-Bcl-2 pathway and suppressing the pro-apoptotic p-p38-Bax pathway.

  • Interaction with cannabinoid receptors: NsTyr's effects have been linked to the activation of the cannabinoid type 2 (CB2) receptor.

Q3: What is a good starting concentration for this compound in my experiments?

A3: Based on published studies, a concentration range of 1 µM to 10 µM is a good starting point for neuroprotection assays. The optimal concentration can be cell-type and injury-model dependent, so a dose-response experiment is highly recommended. One study showed the best neuroprotective effect against oxygen-glucose deprivation-induced injury at 10µM. Another study found 1 µM to be most effective against Aβ-induced apoptosis.

Q4: How should I prepare a stock solution of this compound?

A4: this compound, similar to its parent molecule L-tyrosine, is expected to have low solubility in aqueous solutions at neutral pH. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO can be prepared and then diluted to the final working concentration in your cell culture medium. Always ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
This compound precipitates in the cell culture medium. 1. The concentration of NsTyr exceeds its solubility limit in the medium. 2. The final concentration of DMSO from the stock solution is too low to maintain solubility. 3. Interaction with components in the serum or medium supplements.1. Prepare a fresh, lower concentration stock solution. 2. Ensure the stock solution is fully dissolved before diluting into the medium. 3. Pre-warm the cell culture medium to 37°C before adding the NsTyr stock solution. 4. Test the solubility of NsTyr in serum-free vs. serum-containing medium to identify any interactions. 5. Consider using a more soluble derivative if precipitation persists.
No neuroprotective effect is observed. 1. The concentration of NsTyr is suboptimal (too low or too high). 2. The pre-incubation time with NsTyr is not sufficient. 3. The neurotoxic insult is too severe. 4. The chosen assay is not sensitive enough to detect the protective effect.1. Perform a dose-response experiment with a wider range of NsTyr concentrations (e.g., 0.1 µM to 100 µM). 2. Optimize the pre-incubation time (e.g., 30 minutes, 2 hours, 6 hours) before inducing injury. 3. Reduce the concentration or duration of the neurotoxic stimulus. 4. Use multiple assays to assess neuroprotection (e.g., MTT for viability, LDH for cytotoxicity, and TUNEL for apoptosis).
High background or inconsistent results in assays. 1. Uneven cell seeding. 2. Interference of NsTyr with the assay reagents. 3. Contamination of cell cultures.1. Ensure a single-cell suspension and proper mixing before seeding. 2. Include a control with NsTyr in cell-free medium to check for direct interaction with assay reagents. 3. Regularly check cell cultures for any signs of contamination.
Increased cell death with this compound treatment (cytotoxicity). 1. The concentration of NsTyr is too high. 2. The final concentration of the vehicle (e.g., DMSO) is toxic to the cells. 3. The specific cell type is particularly sensitive to NsTyr.1. Perform a cytotoxicity assay (e.g., LDH or MTT) with a range of NsTyr concentrations to determine the maximum non-toxic dose. 2. Ensure the final vehicle concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). 3. Include a vehicle-only control in all experiments.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of NsTyr for a predetermined time (e.g., 30 minutes).

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., Aβ peptides, H₂O₂) to the wells (except for the control wells) and incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

LDH Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Transfer the supernatant to a new 96-well plate and add the reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

TUNEL Assay for Apoptosis

This assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Culture on Coverslips: Plate cells on sterile glass coverslips in a 24-well plate and follow the treatment protocol as described for the MTT assay.

  • Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Reaction: Use a commercial TUNEL assay kit. Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.

  • Staining and Visualization: Wash the cells and counterstain the nuclei with a DNA-binding dye like DAPI or Hoechst. Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of TUNEL-positive cells (apoptotic cells) relative to the total number of cells.

Signaling Pathways and Experimental Workflows

G cluster_0 This compound (NsTyr) Neuroprotective Mechanisms cluster_1 Outcome NsTyr This compound AMT Anandamide Membrane Transporter NsTyr->AMT Inhibits FAAH Fatty Acid Amide Hydrolase NsTyr->FAAH Inhibits CB2R CB2 Receptor NsTyr->CB2R Activates Antioxidant Antioxidant Capacity ↑ NsTyr->Antioxidant AEA Anandamide (AEA) Levels ↑ AEA->CB2R Activates MAPK MAPK Pathway CB2R->MAPK pERK p-ERK ↑ MAPK->pERK pp38 p-p38 ↓ MAPK->pp38 Bcl2 Bcl-2 ↑ pERK->Bcl2 Bax Bax ↓ pp38->Bax Apoptosis Apoptosis ↓ Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Survival Neuronal Survival ↑ Antioxidant->Survival

Caption: this compound neuroprotective signaling pathways.

G cluster_workflow Experimental Workflow for NsTyr Neuroprotection Assay start Start seed_cells Seed Neuronal Cells (e.g., in 96-well plate) start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere pretreat Pre-treat with NsTyr (Dose-response) adhere->pretreat induce_injury Induce Neurotoxicity (e.g., Aβ, H₂O₂) pretreat->induce_injury incubate Incubate (e.g., 24 hours) induce_injury->incubate assay Perform Assays incubate->assay viability Cell Viability (MTT Assay) assay->viability cytotoxicity Cytotoxicity (LDH Assay) assay->cytotoxicity apoptosis Apoptosis (TUNEL Assay) assay->apoptosis analyze Data Analysis viability->analyze cytotoxicity->analyze apoptosis->analyze end End analyze->end

Caption: General experimental workflow for assessing NsTyr neuroprotection.

References

Overcoming N-Stearoyltyrosine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and protocols for researchers encountering solubility issues with N-Stearoyltyrosine in aqueous buffers. Due to its long stearoyl chain, this compound is highly hydrophobic and possesses very low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A1: this compound is a lipophilic molecule due to its long 18-carbon stearoyl tail. Its predicted water solubility is extremely low, around 0.0002 g/L. Direct dissolution in aqueous solutions is generally unsuccessful because the hydrophobic tail prevents the molecule from favorably interacting with water.

Q2: What is the recommended solvent for creating a stock solution?

A2: The standard method for highly hydrophobic compounds is to first dissolve them in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice as it can dissolve a wide range of polar and nonpolar compounds[1][2][3]. Ethanol or methanol can also be used, but DMSO is typically more effective for very lipophilic molecules.

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media or buffer. What's happening?

A3: This is a common issue known as "crashing out." It occurs when the concentrated DMSO stock is diluted into the aqueous buffer, and the this compound molecules, now in a predominantly water environment, aggregate and precipitate. The key is to ensure the final concentration of both the compound and the organic solvent are low enough to maintain solubility. For most cell lines, the final DMSO concentration should not exceed 0.5% to avoid cytotoxicity[4].

Q4: Can I use pH to increase the solubility of this compound?

A4: Yes, adjusting the pH can increase solubility. This compound has two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group of tyrosine. By raising the pH with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), you can deprotonate these groups to form the corresponding carboxylate and phenolate salts (e.g., N-stearoyl tyrosine disodium). These salt forms are more polar and have significantly higher aqueous solubility.

Troubleshooting Guide

Problem: My this compound powder won't dissolve in any solvent.

  • Solution 1: Use 100% DMSO. Ensure you are using a high-purity, anhydrous grade of DMSO.

  • Solution 2: Gentle Warming. Warm the solution to 37°C to increase the rate of dissolution. Do not boil.

  • Solution 3: Sonication. Place the vial in a bath sonicator for 5-10 minutes to break up powder aggregates and facilitate dissolution.

Problem: My compound dissolves in DMSO but precipitates upon dilution into my aqueous buffer.

  • Solution 1: Slow, Drop-wise Addition. Add the DMSO stock solution very slowly (drop-by-drop) to the aqueous buffer while the buffer is being vortexed or stirred vigorously. This promotes rapid mixing and prevents localized high concentrations that lead to precipitation.

  • Solution 2: Lower the Final Concentration. You may have exceeded the solubility limit of this compound in your final solution. Try preparing a more dilute working solution.

  • Solution 3: Increase the Final DMSO Percentage. If your experimental system can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. Always run a vehicle control with the same final DMSO concentration to check for effects on your assay.

  • Solution 4: Use a Carrier/Solubilizer. Consider adding a carrier like fatty acid-free Bovine Serum Albumin (BSA) to the aqueous buffer before adding the this compound stock. BSA can bind to the hydrophobic molecule and help keep it in solution. Alternatively, a non-ionic detergent (e.g., Tween-20, Triton X-100) at a concentration above its Critical Micelle Concentration (CMC) can be used, if compatible with your experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate Mass: this compound (Molar Mass: ~447.6 g/mol ). To make 1 mL of a 10 mM stock, you will need 4.48 mg.

  • Weigh Compound: Accurately weigh the required amount of this compound powder and place it in a sterile, DMSO-compatible vial (e.g., glass or polypropylene).

  • Add Solvent: Add 1 mL of 100% high-purity DMSO.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes. If necessary, warm the vial to 37°C or place it in a bath sonicator until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Preparation of a 100 µM Working Solution (0.5% Final DMSO)

This protocol creates a 100 µM working solution from a 20 mM stock, resulting in a final DMSO concentration of 0.5%.

  • Prepare Buffer: Dispense 9.95 mL of your desired aqueous buffer (e.g., PBS, cell culture media) into a sterile conical tube.

  • Vortex Buffer: Place the tube on a vortex mixer set to a medium speed.

  • Add Stock Solution: While the buffer is vortexing, slowly add 50 µL of the 20 mM this compound stock solution drop-by-drop into the vortex.

  • Continue Mixing: Allow the solution to vortex for another 30-60 seconds to ensure complete mixing.

  • Use Immediately: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of this compound, as the compound may precipitate over time.

Solubility Data

ParameterValueSource / Comments
Molar Mass ~447.6 g/mol Calculated
Predicted Water Solubility 0.0002 g/L (~0.45 µM)Extremely low, confirming high hydrophobicity.
Predicted LogP 7.74Indicates a very high preference for lipid vs. aqueous environments.
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO)Standard for hydrophobic compounds.
Max Recommended Final DMSO % (Cell Culture) 0.1% - 0.5%Cell line dependent. Always use a vehicle control.

Visual Guides

TroubleshootingWorkflow start Start: Need to dissolve This compound prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock check_dissolved Does it fully dissolve? prep_stock->check_dissolved sonicate_warm Gently warm (37°C) and/or sonicate check_dissolved->sonicate_warm No dilute Slowly add stock to vortexing aqueous buffer check_dissolved->dilute Yes sonicate_warm->prep_stock check_precipitate Does it precipitate? dilute->check_precipitate success Success: Solution is ready for use check_precipitate->success No troubleshoot Troubleshoot Dilution check_precipitate->troubleshoot Yes lower_conc Lower the final concentration troubleshoot->lower_conc use_carrier Use a carrier (e.g., BSA) or different buffer system troubleshoot->use_carrier

Caption: Troubleshooting workflow for dissolving this compound.

CoSolventMethod Co-Solvent Dilution Method cluster_0 Step 1: Stock Solution cluster_1 Step 2: Working Solution nst_powder NST Powder stock Concentrated Stock (e.g., 20 mM) nst_powder->stock + dmso 100% DMSO dmso->stock vortex Vigorous Mixing stock->vortex Slow, drop-wise addition buffer Aqueous Buffer (e.g., PBS) buffer->vortex working Final Working Solution (e.g., 100 µM) vortex->working

Caption: Workflow for preparing a working solution via the co-solvent method.

Caption: Effect of pH on the ionization and solubility of this compound.

References

Stability of N-Stearoyltyrosine in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Stearoyltyrosine in solution and under various storage conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing lyophilized this compound?

A1: Lyophilized this compound is relatively stable when stored properly. To ensure maximum shelf-life, it is recommended to store the solid powder in a tightly sealed container at -20°C, protected from light and moisture. Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can accelerate degradation.

Q2: How should I prepare and store solutions of this compound?

A2: Due to its lipophilic nature, this compound has low solubility in aqueous buffers. It is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. For working solutions, the stock can be further diluted in an appropriate aqueous buffer.

For short-term storage (up to 24 hours), solutions can be kept at 4°C. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.

Q3: What are the primary degradation pathways for this compound in solution?

A3: The primary chemical degradation pathways for this compound in solution are believed to be:

  • Hydrolysis: The amide bond linking the stearoyl group and the tyrosine can be susceptible to hydrolysis, especially under acidic or basic conditions. Mild acidic conditions have been shown to cause instability in some N-acyl amino acid amides.

  • Oxidation: The phenol group of the tyrosine residue is susceptible to oxidation. This can be accelerated by exposure to air (oxygen), metal ions, and light.

  • Photodegradation: The tyrosine moiety can absorb UV light, potentially leading to photodegradation.[1] It is recommended to protect solutions from light.

Q4: At what pH is this compound most stable in aqueous solutions?

Q5: Can this compound be autoclaved?

A5: No, autoclaving is not recommended. The high temperatures and pressures involved in autoclaving can lead to thermal degradation and hydrolysis of the compound. Solutions should be sterilized by filtration through a 0.22 µm filter if necessary.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Precipitation of this compound in Aqueous Buffer

Possible Causes:

  • Low Solubility: this compound is a lipophilic molecule with limited solubility in aqueous solutions.

  • Solvent Shock: Diluting a concentrated organic stock solution too quickly into an aqueous buffer can cause the compound to precipitate out of solution.

  • Incorrect pH: The solubility of this compound may be pH-dependent.

Solutions:

  • Optimize Solvent System: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

  • Gradual Dilution: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to ensure proper mixing.

  • Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween® 20) to the aqueous buffer can help to maintain solubility.

  • pH Adjustment: Experiment with slight adjustments to the pH of the aqueous buffer to see if it improves solubility.

Issue 2: Loss of Activity or Inconsistent Results Over Time

Possible Causes:

  • Degradation in Solution: this compound may be degrading in the experimental solution due to hydrolysis, oxidation, or photodegradation.

  • Improper Storage: Frequent freeze-thaw cycles of stock solutions can lead to degradation.

  • Adsorption to Surfaces: Being a lipophilic compound, this compound may adsorb to the surface of plasticware, leading to a decrease in the effective concentration.

Solutions:

  • Freshly Prepare Solutions: Prepare working solutions fresh for each experiment from a frozen stock.

  • Proper Aliquoting and Storage: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C.

  • Protect from Light: Work with solutions in a way that minimizes exposure to direct light. Use amber vials or cover tubes with aluminum foil.

  • Use Low-Binding Tubes: Utilize low-protein-binding polypropylene tubes and pipette tips to minimize adsorption.

  • Include Stability Controls: In long-term experiments, include control samples of this compound to assess its stability under the experimental conditions.

Quantitative Data Summary

Specific quantitative stability data for this compound is limited in the published literature. The following table provides general guidance based on the stability of related N-acyl amino acids and lipophilic peptides. Users are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Condition Recommendation Potential Degradation Pathway
Storage (Solid) -20°C, desiccated, protected from lightMinimal degradation expected
Storage (Solution) -80°C in single-use aliquots (in organic solvent like DMSO)Minimal degradation expected
pH (Aqueous Solution) Neutral to slightly acidic (pH 5-7)Hydrolysis of the amide bond at acidic or basic pH
Temperature Avoid temperatures above 40°CThermal degradation, increased hydrolysis rate
Light Exposure Minimize exposure to UV and ambient lightPhotodegradation of the tyrosine moiety
Oxygen Exposure Use degassed buffers for long-term experimentsOxidation of the tyrosine phenol group

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general approach for assessing the chemical stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of desired pH (e.g., phosphate, acetate)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Temperature-controlled incubator or water bath

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in an appropriate organic solvent (e.g., DMSO).

3. Forced Degradation Studies (Stress Testing):

  • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at room temperature for various time points. Neutralize the samples before HPLC analysis.

  • Oxidation: Dilute the stock solution in a solution of 3% hydrogen peroxide and incubate at room temperature for various time points.

  • Thermal Degradation: Dilute the stock solution in a neutral buffer and incubate at an elevated temperature (e.g., 60°C) for various time points.

  • Photostability: Expose the solution to light in a photostability chamber according to ICH guidelines and sample at various time points.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid) is a good starting point.

  • Inject the stressed samples and a control (time zero) sample onto the HPLC system.

  • Monitor the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point under each stress condition.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Analyze the chromatograms for the appearance of degradation products.

Visualizations

Troubleshooting_Precipitation start Precipitation of This compound cause1 Low Intrinsic Solubility start->cause1 cause2 Solvent Shock start->cause2 cause3 Incorrect pH start->cause3 solution1 Optimize Solvent System (e.g., use DMSO stock) cause1->solution1 solution3 Add Surfactant (e.g., Tween® 20) cause1->solution3 solution2 Gradual Dilution with Vortexing cause2->solution2 solution4 Adjust Buffer pH cause3->solution4

Caption: Troubleshooting workflow for precipitation issues.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Concentrated Stock in Organic Solvent acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation (H₂O₂) prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photostability prep_stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis: - Quantify Parent Compound - Identify Degradants hplc->data

Caption: Experimental workflow for stability assessment.

References

Potential off-target effects of N-Stearoyltyrosine in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Stearoyltyrosine in cellular models. This guide addresses potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Solubility and Compound Handling

Q1: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

A1: this compound is a lipophilic molecule with low aqueous solubility at neutral pH. Precipitation can lead to inaccurate dosing and physical stress on cells. Here are some troubleshooting steps:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound.[1][2] It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5% v/v) to avoid solvent toxicity. Always include a vehicle control (medium with the same DMSO concentration) in your experiments.[2]

  • Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. Gentle warming (up to 37°C) and vortexing can aid dissolution.[3]

  • Dilution Technique: To minimize precipitation upon dilution in aqueous media, add the DMSO stock solution to a small volume of serum-containing medium first, vortex gently, and then add this mixture to the final volume of culture medium. The serum proteins can help to stabilize the compound.

  • Alternative Solubilizing Agents: For persistent solubility issues, consider using surfactants like Pluronic F-127 or complexation with cyclodextrins. However, it is essential to test these agents for any intrinsic cellular effects.

Q2: Could the solvent I'm using be causing unexpected cellular effects?

A2: Yes, solvents like DMSO can have biological effects, especially at higher concentrations. It is recommended to keep the final DMSO concentration in your cell culture below 0.5%, and ideally below 0.1%, as some cell types can be sensitive. Always include a vehicle control in your experimental design to account for any solvent-induced effects.

Category 2: Unexpected Cellular Phenotypes

Q3: I'm observing changes in cell morphology (e.g., rounding, detachment, vacuolization) after treatment with this compound. Is this an expected off-target effect?

A3: Altered cell morphology can be indicative of various cellular responses, including cytotoxicity, stress, or differentiation. While this compound is generally considered neuroprotective, high concentrations or cell-type-specific sensitivities could lead to morphological changes.

  • Troubleshooting Steps:

    • Dose-Response: Perform a careful dose-response experiment to determine if the morphological changes are concentration-dependent.

    • Viability Assessment: Correlate the morphological changes with cell viability using assays like Trypan Blue exclusion or a live/dead cell stain.

    • Vehicle Control: Ensure that the vehicle (e.g., DMSO) is not causing the observed changes.

    • Microscopy: Document the morphological changes using phase-contrast or fluorescence microscopy. Staining for cytoskeletal components (e.g., actin, tubulin) can provide further insights.

Q4: My cytotoxicity assay (e.g., MTT) results are inconsistent or show an unexpected increase in signal with this compound treatment. What could be the cause?

A4: Lipophilic compounds like this compound can interfere with common colorimetric and fluorometric cytotoxicity assays.

  • MTT Assay Interference: this compound, being a lipophilic molecule, may interact with the formazan product of the MTT assay, leading to inaccurate readings. Additionally, some compounds can directly reduce the MTT reagent in a cell-free manner.

    • Troubleshooting: Run a cell-free control with this compound at the highest concentration used in your experiment to check for direct reduction of MTT. If interference is observed, consider using an alternative cytotoxicity assay, such as the lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

  • Fluorescence Interference: If you are using a fluorescence-based assay, be aware that some compounds can be autofluorescent or can quench the fluorescent signal.

    • Troubleshooting: Measure the fluorescence of this compound alone in the assay buffer to check for autofluorescence.

Category 3: Off-Target Signaling Pathways

Q5: I suspect this compound is activating signaling pathways other than the intended endocannabinoid system. How can I investigate this?

A5: While this compound is known to inhibit fatty acid amide hydrolase (FAAH), potentially leading to increased levels of endocannabinoids that act on cannabinoid receptors, it is possible that it or the elevated endocannabinoids could have off-target effects.

  • Cannabinoid Receptor 1 (CB1) Activation: Although this compound primarily acts through mechanisms related to the CB2 receptor, elevated levels of endocannabinoids due to FAAH inhibition could potentially activate CB1 receptors, which are abundant in the central nervous system. This could be an indirect off-target effect.

    • Troubleshooting: Use a selective CB1 receptor antagonist (e.g., SR141716A) in conjunction with this compound treatment to see if the observed effect is blocked.

  • MAPK Pathway Modulation: this compound has been shown to affect the MAPK signaling pathway, including ERK and p38. Unintended modulation of these pathways could be considered an off-target effect depending on the experimental context.

    • Troubleshooting: Use Western blotting to assess the phosphorylation status of key MAPK proteins (p-ERK, p-p38, p-JNK) following this compound treatment.

  • Kinase Inhibition Profile: To broadly screen for off-target kinase inhibition, you can utilize a commercial kinase profiling service. This involves testing your compound against a large panel of purified kinases.

Q6: Could this compound be affecting CREB phosphorylation?

A6: The cAMP response element-binding protein (CREB) is a transcription factor involved in neuronal survival and plasticity, and its phosphorylation is regulated by various signaling pathways, including those activated by cannabinoid receptors and MAPK. Therefore, it is plausible that this compound could indirectly influence CREB phosphorylation.

  • Troubleshooting: Assess the phosphorylation of CREB at Serine 133 (p-CREB) via Western blot after this compound treatment.

Quantitative Data Summary

ParameterValueCell/SystemReference
FAAH Inhibition IC50 16.54 nMRat brain homogenates
Anandamide Membrane Transporter (AMT) Inhibition IC50 11.74 nMPrimary cortical neurons

Experimental Protocols

Protocol 1: Western Blot Analysis of MAPK Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway (ERK, p38, JNK).

Materials:

  • Cell culture reagents

  • This compound stock solution (in DMSO)

  • Vehicle (DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Troubleshooting this compound Solubility in Cell Culture

Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.

Materials:

  • This compound powder

  • Sterile, high-quality DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Complete cell culture medium (with serum)

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh the appropriate amount of this compound powder into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. Visually inspect to ensure no particulates are present.

  • Prepare an Intermediate Dilution in Serum-Containing Medium:

    • In a separate sterile tube, add a small volume of your complete cell culture medium (e.g., 100 µL).

    • Add the required volume of the 10 mM this compound stock solution to the medium.

    • Immediately vortex gently to mix.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution to the final volume of your cell culture medium to achieve the desired working concentration.

    • Invert the container several times to ensure thorough mixing.

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_exp Cellular Experiment cluster_analysis Analysis of Off-Target Effects prep1 Dissolve this compound in DMSO (Stock Solution) prep2 Dilute in Serum-Containing Medium (Intermediate) prep1->prep2 prep3 Final Dilution in Culture Medium prep2->prep3 exp1 Treat Cells with This compound prep3->exp1 exp2 Incubate for Desired Time exp1->exp2 an1 Assess Cell Morphology (Microscopy) exp2->an1 an2 Measure Cell Viability (e.g., LDH Assay) exp2->an2 an3 Analyze Signaling Pathways (Western Blot) exp2->an3 an4 Perform Kinase Profiling Assay exp2->an4

Caption: Experimental workflow for investigating potential off-target effects of this compound.

troubleshooting_logic cluster_phenotype Phenotypic Issues cluster_pathway Signaling Pathway Issues cluster_solubility Compound Handling Issues start Unexpected Experimental Outcome Observed pheno1 Altered Cell Morphology? start->pheno1 pheno2 Inconsistent Cytotoxicity Assay Results? start->pheno2 path1 Unexplained Signaling Changes? start->path1 sol1 Precipitation in Medium? start->sol1 pheno1->sol1 Check for precipitation pheno2->sol1 Consider solubility an2 Use LDH Assay pheno2->an2 Switch to non-interfering assay an3 Perform Western Blot for p-MAPK, p-CREB path1->an3 Profile key pathways prep_sol Modify Dilution Protocol sol1->prep_sol Optimize solubilization

Caption: Troubleshooting logic for common issues in this compound experiments.

signaling_pathway cluster_receptors Receptor Activation cluster_downstream Downstream Signaling nst This compound faah FAAH Inhibition nst->faah aea ↑ Endocannabinoids (e.g., AEA) faah->aea cb2 CB2 Receptor (On-Target Effect) aea->cb2 cb1 CB1 Receptor (Potential Off-Target) aea->cb1 mapk MAPK Pathway (ERK, p38) cb2->mapk cb1->mapk creb CREB Phosphorylation mapk->creb

Caption: Potential signaling pathways affected by this compound.

References

Troubleshooting inconsistent results in N-Stearoyltyrosine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with N-Stearoyltyrosine. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, along with detailed experimental protocols and quantitative data.

Troubleshooting Guide & FAQs

This section addresses common issues that can lead to inconsistent results in this compound experiments.

Issue 1: Compound Precipitation in Cell Culture Media

  • Question: I dissolved my this compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening and how can I fix it?

  • Answer: this compound is a lipophilic molecule with low aqueous solubility. Precipitation, or "crashing out," is common when a concentrated DMSO stock is diluted into an aqueous buffer like cell culture media. Here are the likely causes and solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its solubility limit.Perform a dose-response experiment to determine the maximum soluble concentration. Start with a low concentration (e.g., 1 µM) and gradually increase it.
Rapid Dilution Adding the DMSO stock directly to the full volume of media causes a rapid solvent shift, leading to precipitation.Perform serial dilutions. First, dilute the high-concentration DMSO stock to an intermediate concentration in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media.
Low Temperature of Media Cold media decreases the solubility of lipophilic compounds.Always use media that has been pre-warmed to 37°C.
Interaction with Media Components Serum proteins and other components in the media can sometimes interact with the compound, causing it to precipitate.Test the solubility in a simpler buffer, such as sterile phosphate-buffered saline (PBS), to see if media components are the issue. If so, consider using a serum-free medium for your experiments if your cell line allows it.

Issue 2: Inconsistent Biological Activity

  • Question: I'm seeing variable effects of this compound on cell viability and signaling pathways between experiments. What could be the cause?

  • Answer: Inconsistent biological activity can stem from several factors related to the compound itself, the experimental setup, and the cells.

Potential CauseExplanationRecommended Solution
Batch-to-Batch Variability The purity and integrity of this compound can vary between synthesis batches.Always characterize each new batch of this compound using methods like NMR and mass spectrometry to confirm its identity and purity.
Compound Degradation This compound may be unstable in solution over time, especially when stored at room temperature or exposed to light.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Passage Number The phenotype and signaling responses of cell lines can change at high passage numbers.Use cells within a consistent and low passage number range for all experiments.
DMSO Concentration High concentrations of DMSO can have biological effects on their own and can affect protein stability.[1]Keep the final DMSO concentration in your experiments low, typically below 0.5%, and ensure that all experimental conditions (including vehicle controls) have the same final DMSO concentration.

Issue 3: Unexpected Off-Target Effects

  • Question: My results suggest that this compound is affecting pathways other than the one I'm studying. How can I confirm on-target vs. off-target effects?

  • Answer: Distinguishing on-target from off-target effects is crucial for interpreting your results accurately.

StrategyExplanation
Use of Antagonists This compound is known to act via the CB2 receptor.[2] Pre-treating your cells with a specific CB2 antagonist, such as AM630, should block the effects of this compound if they are on-target.[2]
Knockdown or Knockout Models Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target receptor (e.g., CB2). If the effects of this compound are diminished in these cells, it confirms on-target activity.
Use of Structurally Related but Inactive Analogs Synthesize or obtain an analog of this compound that is structurally similar but predicted to be inactive at the target receptor. This can serve as a negative control.

Data Presentation

The following tables summarize quantitative data on the effects of this compound and related compounds.

Table 1: In Vitro Cytotoxicity of N-Acyl Amino Acid Analogs

CompoundCell LineAssayIC50 (µM)Reference
This compoundPrimary Cortical Neurons (vs. Aβ-induced toxicity)MTT~1 (optimal neuroprotective concentration)[3]
Analog 1HCT-116 (Colon Cancer)MTT15.3 ± 1.08[4]
Analog 2A549 (Lung Cancer)MTT3.08 ± 0.19
Analog 3K562 (Leukemia)MTT1.56 ± 0.11

Table 2: Effect of this compound on MAPK Phosphorylation

TreatmentProteinFold Change (vs. Control)Cell LineReference
This compound (1 µM)p-ERKIncreasedPrimary Cortical Neurons
This compound (1 µM)p-p38DecreasedPrimary Cortical Neurons

Table 3: CB2 Receptor Binding Affinity and Potency of Cannabinoid Ligands

LigandReceptorAssayKi (nM)EC50 (nM)Reference
CP 55,940hCB2[3H]-CP 55,940 binding8.899.4 (mouse spleen)
WIN 55,212-2hCB2[35S]GTPγS--
JWH 133hCB2[35S]GTPγS--

Experimental Protocols

1. Synthesis and Purification of N-Stearoyl-L-tyrosine

This protocol describes a general method for the acylation of L-tyrosine with stearoyl chloride.

Materials:

  • L-Tyrosine

  • Stearoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution of L-Tyrosine: Dissolve L-Tyrosine in an aqueous solution of NaOH (e.g., 1M) in a round-bottom flask with stirring. Cool the solution in an ice bath.

  • Acylation: Slowly add a solution of stearoyl chloride in an organic solvent (e.g., DCM) to the cooled tyrosine solution with vigorous stirring. Maintain the temperature below 5°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, acidify the mixture to a pH of approximately 2 with HCl. This will precipitate the N-Stearoyl-L-tyrosine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of adherent cells.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3. Western Blotting for MAPK Pathway Activation

This protocol is for detecting changes in the phosphorylation of ERK, JNK, and p38 MAP kinases.

Materials:

  • Cells treated with this compound and appropriate controls

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) or a loading control (e.g., β-actin).

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling_Pathway NST This compound CB2R CB2 Receptor NST->CB2R Gi Gi CB2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gi->PI3K activates MAPKKK MAPKKK Gi->MAPKKK activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK activates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Apoptosis Apoptosis MAPK->Apoptosis can induce Transcription_Factors->Cell_Survival Transcription_Factors->Apoptosis

Caption: this compound Signaling Pathway via CB2 Receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Cells Prepare Cells Treatment Treat Cells with This compound Prep_Cells->Treatment Prep_NST Prepare this compound Working Solutions Prep_NST->Treatment Incubation Incubate for Desired Time Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Western Western Blot for Signaling Proteins Incubation->Western Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Western->Data_Analysis

Caption: General Experimental Workflow for this compound Studies.

Troubleshooting_Tree cluster_compound Compound Issues cluster_solubility Solubility Issues cluster_cells Cellular Issues cluster_protocol Protocol Issues Start Inconsistent Results? Check_Compound Check this compound Integrity Start->Check_Compound Check_Solubility Compound Precipitation? Start->Check_Solubility Check_Cells Check Cell Health and Passage Number Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Purity Verify Purity (NMR, MS) Check_Compound->Purity Fresh_Dilutions Use Fresh Dilutions Check_Compound->Fresh_Dilutions Warm_Media Use Pre-warmed Media Check_Solubility->Warm_Media Serial_Dilution Perform Serial Dilutions Check_Solubility->Serial_Dilution Lower_Concentration Lower Final Concentration Check_Solubility->Lower_Concentration Low_Passage Use Low Passage Cells Check_Cells->Low_Passage Mycoplasma_Test Test for Mycoplasma Check_Cells->Mycoplasma_Test Consistent_DMSO Consistent Final DMSO Concentration Check_Protocol->Consistent_DMSO Controls Include Proper Controls (Vehicle, Positive, Negative) Check_Protocol->Controls

Caption: Troubleshooting Decision Tree for Inconsistent Results.

References

Preventing degradation of N-Stearoyltyrosine during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N-Stearoyltyrosine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during experimental procedures?

A1: The degradation of this compound primarily occurs through two main pathways:

  • Enzymatic Hydrolysis: The amide bond linking stearic acid and tyrosine is susceptible to hydrolysis by amidases, such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1), which are present in biological samples. This cleavage results in the formation of stearic acid and tyrosine.

  • Oxidation of the Tyrosine Residue: The phenolic side chain of the tyrosine moiety is prone to oxidation.[1][2] This can be initiated by exposure to oxygen, light (particularly UV), and trace metal ions.[1] Oxidation can lead to the formation of various products, including dityrosine crosslinks, which can alter the molecule's structure and function.[1][2]

Q2: What is the ideal way to store this compound?

A2: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or preferably -80°C, protected from light and moisture. The storage container should be tightly sealed, and flushing the headspace with an inert gas like argon or nitrogen is recommended to minimize exposure to oxygen.

Q3: How should I prepare stock solutions of this compound?

A3: Due to its hydrophobic nature, dissolving this compound can be challenging. It is recommended to first dissolve the compound in a minimal amount of an organic solvent such as DMSO, DMF, or ethanol. For aqueous buffers, this stock solution should then be added dropwise to the stirred buffer to the desired final concentration. Sonication can aid in dissolution. Avoid repeated freeze-thaw cycles of solutions.

Q4: How does pH affect the stability of this compound in solution?

A4: While specific data for this compound is limited, related N-acyl amino acids and tyrosine-containing peptides are generally more stable in slightly acidic to neutral pH (around 3.0-7.0). Alkaline conditions can increase the susceptibility of the tyrosine phenol group to oxidation. Strong acidic or basic conditions can promote the hydrolysis of the amide bond. For N-acetylneuraminic acid, a related N-acyl compound, stability was highest between pH 3.0 and 10.0, with significant degradation at pH values below 2.0 and above 11.0.

Q5: Is this compound sensitive to light?

A5: Yes, the tyrosine residue in this compound is susceptible to photo-oxidation, particularly when exposed to UV light. It is crucial to store both the lyophilized powder and solutions in light-protected containers, such as amber vials or wrapped in aluminum foil.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent results Oxidation of the tyrosine residue or hydrolysis of the amide bond.1. Verify Storage: Ensure the lyophilized powder is stored at -20°C or -80°C, protected from light and moisture.2. Use Fresh Stock: Prepare fresh solutions for each experiment. If using a previously prepared stock, ensure it was stored properly at low temperature and protected from light.3. Analyze for Degradation: Use HPLC-MS to check for the presence of degradation products such as free tyrosine, stearic acid, or oxidized forms of this compound (e.g., +16 Da for hydroxylation).
Difficulty dissolving the compound Formation of insoluble aggregates due to oxidation and cross-linking (e.g., dityrosine formation).1. Follow Recommended Solubilization Protocol: Use a minimal amount of an appropriate organic solvent first, followed by dropwise addition to the aqueous buffer with stirring.2. Sonication: Gentle sonication can help break up aggregates.3. Discard if Necessary: If significant insolubility persists, the compound is likely degraded and should be discarded.
Appearance of unexpected peaks in HPLC analysis Presence of oxidized isomers or other degradation products.1. Identify Peaks: Use HPLC-MS to determine the molecular weights of the unexpected peaks and confirm if they correspond to oxidized forms or hydrolysis products.2. Review Handling Procedures: Ensure all steps were performed with minimal exposure to light and oxygen. Use degassed buffers where possible.3. Purify if Necessary: If the degradation is minor and the experiment allows, the desired compound can be repurified by preparative HPLC.

Quantitative Data on Stability (Estimated)

Table 1: Estimated Effect of Temperature on this compound Stability in Solution (pH 7.0)

TemperatureStorage DurationEstimated % DegradationPrimary Degradation Pathway
-80°C12 months< 1%Minimal
-20°C6 months< 5%Minimal
4°C1 week5-10%Oxidation, Minor Hydrolysis
25°C (Room Temp)24 hours10-20%Oxidation, Hydrolysis
37°C8 hours> 20%Oxidation, Hydrolysis

Table 2: Estimated Effect of pH on this compound Stability in Solution (25°C, 24 hours)

pHEstimated % DegradationPrimary Degradation Pathway
3.05-10%Acid-catalyzed hydrolysis
5.0< 5%Minimal
7.010-15%Oxidation
9.0> 20%Base-catalyzed hydrolysis, Oxidation
11.0> 30%Base-catalyzed hydrolysis, Oxidation

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution
  • Pre-analysis: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation of moisture.

  • Dissolution:

    • Add a minimal volume of HPLC-grade DMSO or ethanol to the vial to dissolve the lyophilized powder completely. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent.

    • Vortex briefly and sonicate in a water bath for 5-10 minutes if necessary to ensure complete dissolution.

  • Dilution in Aqueous Buffer:

    • Use degassed, sterile buffer for dilutions.

    • While gently vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the desired final concentration.

  • Storage:

    • For short-term storage (up to 24 hours), keep the solution at 4°C, protected from light.

    • For longer-term storage, aliquot the stock solution into light-protected cryovials, flush with nitrogen or argon if possible, and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Analysis of this compound and its Degradation Products by HPLC
  • Sample Preparation:

    • Dilute the this compound solution to a final concentration appropriate for HPLC analysis (e.g., 10-100 µg/mL) using the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 274 nm (for the tyrosine chromophore) and 214 nm (for the amide bond). For higher specificity and identification of degradation products, use a mass spectrometer (LC-MS).

  • Data Analysis:

    • This compound will have a specific retention time.

    • Degradation can be quantified by the appearance of new peaks corresponding to tyrosine (earlier elution) and stearic acid (may not be visible with UV detection at these wavelengths), or a decrease in the area of the this compound peak.

    • Oxidized products may appear as peaks close to the parent compound, often with a mass increase of +16 Da (hydroxylation) or a dimer at twice the mass minus 2 Da (dityrosine).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Handling cluster_Storage Storage cluster_Preparation Solution Preparation cluster_Experiment Experiment cluster_Analysis Analysis storage Lyophilized this compound (-80°C, dark, dry) equilibrate Equilibrate to Room Temp storage->equilibrate Retrieve dissolve Dissolve in minimal DMSO/Ethanol equilibrate->dissolve Open vial dilute Dilute dropwise into aqueous buffer dissolve->dilute Prepare working solution experiment Perform Experiment (minimize light/oxygen exposure) dilute->experiment Use immediately hplc HPLC or LC-MS Analysis experiment->hplc Analyze sample

Workflow for handling this compound.

Signaling_Pathway Putative Signaling of this compound via CB2 Receptor cluster_membrane Plasma Membrane nst This compound cb2 CB2 Receptor (GPCR) nst->cb2 Binds g_protein Gi/o Protein cb2->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits mapk MAPK Pathway (e.g., ERK1/2) g_protein->mapk Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., anti-inflammatory effects) pka->cellular_response Modulates mapk->cellular_response Modulates

This compound signaling via CB2 receptor.

References

Addressing challenges in the chemical synthesis of N-Stearoyltyrosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of N-Stearoyltyrosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and characterization of this molecule.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Poor quality of starting materials Ensure L-tyrosine is pure and dry. Stearoyl chloride should be freshly prepared or purchased from a reputable supplier and stored under anhydrous conditions to prevent hydrolysis to stearic acid.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature moderately. Ensure stoichiometric amounts of reagents are used; a slight excess of stearoyl chloride may be beneficial.
Inefficient stirring in a biphasic reaction In a Schotten-Baumann setup (e.g., dichloromethane/water), vigorous stirring is crucial to maximize the interfacial area for the reaction to occur. Use a high-speed overhead stirrer or a large magnetic stir bar.
Incorrect pH For the Schotten-Baumann reaction, maintain a basic pH (typically 9-11) to neutralize the HCl byproduct and keep the amine nucleophilic. For methods involving esterification, acidic conditions are initially required.

Issue 2: Presence of O-acylated Byproduct (O-Stearoyltyrosine or N,O-Distearoyltyrosine)

Potential Cause Recommended Solution
Reaction conditions favoring O-acylation The phenolic hydroxyl group of tyrosine can also be acylated, especially under strongly basic conditions or with a large excess of the acylating agent.[1]
- Control pH: Maintain the pH in the lower basic range (around 8-9) to favor N-acylation over O-acylation.[1]
- Control Temperature: Perform the reaction at a lower temperature (0-5 °C) to increase selectivity for N-acylation.
- Protect the Hydroxyl Group: For maximum selectivity, consider protecting the phenolic hydroxyl group prior to N-acylation using a suitable protecting group, such as a benzyl ether or a silyl ether.[2][3] This adds extra steps but can significantly improve the purity of the final product.
- Post-reaction Hydrolysis of O-acyl group: In some cases, a mild basic workup can selectively hydrolyze the O-stearoyl ester bond while leaving the more stable N-stearoyl amide bond intact.

Issue 3: Difficulty in Product Purification and Isolation

Potential Cause Recommended Solution
Product insolubility This compound has poor solubility in many common solvents. Recrystallization may be challenging.
- Solvent Screening: Experiment with a range of solvent systems for recrystallization, such as ethanol/water, acetone/water, or ethyl acetate/hexane mixtures.
- Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography. A typical eluent system could be a gradient of methanol in dichloromethane or a mixture of n-butanol, acetic acid, and water.[4]
Emulsion formation during workup The amphiphilic nature of this compound can lead to the formation of stable emulsions during aqueous extraction.
- Addition of Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to help break up emulsions.
- Centrifugation: If emulsions persist, centrifugation can aid in phase separation.

Frequently Asked Questions (FAQs)

Q1: Which is the best method for synthesizing this compound?

A1: The most common and direct method is the Schotten-Baumann reaction, where L-tyrosine is reacted with stearoyl chloride in a basic aqueous solution. An alternative is a "one-pot" method where the carboxylic acid of tyrosine is first protected as a methyl ester, followed by N-acylation, and finally hydrolysis of the ester. The choice of method depends on the desired purity, scale, and available resources. The Schotten-Baumann reaction is simpler, but may lead to O-acylation side products. The ester protection method is longer but can provide a cleaner product.

Q2: How can I avoid the formation of the O-acylated byproduct?

A2: To minimize O-acylation, you can:

  • Use a protecting group for the phenolic hydroxyl group.

  • Carefully control the reaction pH to be mildly basic (pH 8-9).

  • Perform the reaction at a lower temperature (0-5 °C).

  • Avoid using a large excess of stearoyl chloride.

Q3: What are the best analytical techniques to characterize this compound?

A3: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify the presence of N-acylation and the absence of O-acylation.

  • FTIR Spectroscopy: To identify the characteristic functional groups (amide, carboxylic acid, aromatic ring, and long alkyl chain).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): For monitoring the reaction progress and assessing the purity of the product.

Q4: What are the expected chemical shifts in the ¹H NMR spectrum for this compound?

A4: The expected approximate chemical shifts are:

  • ~0.88 ppm (t): Terminal methyl group of the stearoyl chain.

  • ~1.25 ppm (m): Methylene protons of the stearoyl chain.

  • ~2.2 ppm (t): Methylene protons alpha to the amide carbonyl.

  • ~3.0 ppm (m): Methylene protons of the tyrosine side chain.

  • ~4.5 ppm (m): Alpha-proton of the tyrosine backbone.

  • ~6.8 ppm (d) and ~7.1 ppm (d): Aromatic protons of the tyrosine ring.

  • ~8.0 ppm (d): Amide proton.

  • ~9.5 ppm (s, broad): Phenolic hydroxyl proton.

  • ~12.5 ppm (s, broad): Carboxylic acid proton.

Q5: What are the key peaks to look for in the FTIR spectrum of this compound?

A5: Key absorption bands to identify are:

  • ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the amide.

  • ~2850-2950 cm⁻¹: C-H stretches of the long alkyl chain.

  • ~1700-1720 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1630-1650 cm⁻¹: Amide I band (C=O stretch).

  • ~1530-1550 cm⁻¹: Amide II band (N-H bend).

  • ~1500 and ~1450 cm⁻¹: Aromatic C=C stretches.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

  • Dissolution of L-tyrosine: Dissolve L-tyrosine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) with stirring. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Stearoyl Chloride: Dissolve stearoyl chloride (1.05 equivalents) in a water-immiscible organic solvent (e.g., dichloromethane or THF). Add this solution dropwise to the stirred tyrosine solution while maintaining the temperature at 0-5 °C and the pH between 9 and 10 by the concurrent addition of a sodium hydroxide solution.

  • Reaction: Allow the reaction mixture to stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, separate the organic layer. Acidify the aqueous layer with dilute HCl to a pH of 2-3 to precipitate the crude product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: Synthesis via Esterification followed by Hydrolysis

This protocol is based on the method described in patent CN104610086A.

Step 1: Synthesis of L-tyrosine methyl ester

  • Suspend L-tyrosine in methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride or acetyl chloride.

  • Reflux the mixture for 2-4 hours.

  • Remove the solvent under reduced pressure.

  • Neutralize the resulting hydrochloride salt with a base (e.g., saturated sodium bicarbonate solution) and extract the methyl ester with an organic solvent.

Step 2: N-acylation of L-tyrosine methyl ester

  • Dissolve L-tyrosine methyl ester and stearic acid in a suitable solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).

  • Stir the reaction mixture at room temperature overnight.

  • Filter off the urea byproduct and wash the filtrate.

  • Purify the this compound methyl ester by column chromatography.

Step 3: Hydrolysis of this compound methyl ester

  • Dissolve the purified methyl ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Acidify the reaction mixture with dilute HCl to precipitate the final product.

  • Filter, wash with water, and dry to obtain this compound.

Visualizations

experimental_workflow_schotten_baumann cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product start1 L-Tyrosine in aqueous NaOH reaction Schotten-Baumann Reaction (0-5 °C, pH 9-10, vigorous stirring) start1->reaction start2 Stearoyl Chloride in organic solvent start2->reaction workup1 Phase Separation reaction->workup1 workup2 Acidification of Aqueous Layer (pH 2-3) workup1->workup2 isolation Filtration & Drying workup2->isolation purification Recrystallization or Column Chromatography isolation->purification product This compound purification->product

Caption: Experimental workflow for the Schotten-Baumann synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Quality (purity, dryness) start->check_reagents Yes side_product O-acylation Observed? start->side_product No check_conditions Verify Reaction Conditions (pH, temp, stirring) check_reagents->check_conditions monitor_reaction Monitor with TLC check_conditions->monitor_reaction adjust_ph_temp Adjust pH (8-9) and lower temperature (0-5°C) side_product->adjust_ph_temp Yes purification_issue Purification Difficulty? side_product->purification_issue No use_pg Use Phenolic Protecting Group adjust_ph_temp->use_pg If still problematic solvent_screen Screen Recrystallization Solvents purification_issue->solvent_screen Yes column_chrom Perform Column Chromatography solvent_screen->column_chrom If ineffective

Caption: Troubleshooting decision tree for this compound synthesis.

References

Avoiding precipitation of N-Stearoyltyrosine in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Stearoyltyrosine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound precipitating immediately upon addition to the cell culture medium?

A1: Immediate precipitation, often called "crashing out," is common for highly hydrophobic compounds like this compound.[1] This occurs for two primary reasons:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule due to its long stearoyl fatty acid tail, making it poorly soluble in aqueous solutions like cell culture media. Its predicted water solubility is extremely low, at approximately 0.0002 g/L.

  • Solvent Shift: Typically, a stock solution is prepared in a water-miscible organic solvent like DMSO. When this concentrated stock is rapidly diluted into the aqueous medium, the solvent environment shifts dramatically. The DMSO disperses, leaving the this compound molecules to agglomerate and precipitate before they can be adequately solvated.[1]

Q2: What is the best practice for preparing and adding this compound to media to prevent precipitation?

A2: The key is to prepare a concentrated stock solution in an appropriate solvent and add it to your media in a way that facilitates gradual dissolution.

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing. Gentle warming or brief sonication can be used if necessary.

  • Use Pre-Warmed Media: Always add your compound to cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[1]

  • Perform Gradual Dilution: Add the DMSO stock solution to the pre-warmed media dropwise while gently vortexing or swirling the media. This slow addition helps prevent localized high concentrations that lead to precipitation.

  • Control Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium remains below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.

Experimental Workflow for Preparing this compound Working Solution

G prep_stock 1. Prepare Stock Solution Dissolve this compound in 100% DMSO (e.g., 20 mM). warm_media 2. Pre-warm Media Warm complete cell culture medium to 37°C. prep_stock->warm_media add_stock 3. Add Stock to Media Add stock solution dropwise to pre-warmed media while gently vortexing. warm_media->add_stock check_final_dmso 4. Verify Final DMSO Ensure final DMSO concentration is <0.5% (ideally <0.1%). add_stock->check_final_dmso sterilize 5. Sterile Filter Filter the final working solution through a 0.22 µm filter. check_final_dmso->sterilize ready Ready for Use in Cell Culture sterilize->ready

Caption: Standard workflow for solubilizing this compound in cell culture media.

Q3: The compound still precipitates over time or at my desired concentration. What are the advanced options to improve solubility?

A3: If standard methods are insufficient, using solubility-enhancing excipients or carrier molecules is the next step. The two most common approaches are complexation with cyclodextrins or using a carrier protein like Bovine Serum Albumin (BSA).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, effectively making them water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity derivative used in cell culture that can increase solubility by up to 50-fold.

  • Bovine Serum Albumin (BSA): As a protein, BSA has hydrophobic pockets that can bind to and carry lipophilic molecules in aqueous solutions. If you are using serum-free media, adding purified BSA can significantly improve the solubility and stability of this compound.

Parameter DMSO Co-Solvent Cyclodextrin Complexation BSA Carrier
Mechanism Increases initial solubilityEncapsulates hydrophobic moleculeBinds and transports molecule
Pros Simple, well-establishedHigh solubilization capacity, low cytotoxicityBiocompatible, mimics in vivo transport
Cons Potential for cell toxicity at >0.5%, can "crash out"May alter compound bioavailability, requires optimizationCan interfere with protein-sensitive assays, batch variability
Best For Initial screening, low concentrationsHigh concentration studies, serum-free mediaSerum-free applications, mimicking physiological conditions

Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental conditions?

A4: You should perform an empirical solubility test in your specific cell culture medium. This will determine the practical working concentration limit before precipitation occurs.

Protocol: Determining Maximum Soluble Concentration
  • Preparation: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of your stock solution into pre-warmed (37°C) complete cell culture medium. Include a "media + DMSO" only control.

  • Incubation: Incubate the plate under normal cell culture conditions (37°C, 5% CO₂).

  • Observation: Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours).

  • Quantification (Optional): To quantify precipitation, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the control indicates light scattering from precipitates.

  • Determination: The highest concentration that remains clear and shows no increase in absorbance over time is your maximum working soluble concentration.

Q5: Could other factors be causing precipitation in my media?

A5: Yes. While the compound's properties are the primary cause, other issues can lead to the formation of precipitates in cell culture media. It is important to distinguish between compound precipitation and other media-related issues.

  • Temperature and pH Shifts: Fluctuations in temperature or pH can cause salts, proteins, and other media components to fall out of solution. Ensure your incubator is properly calibrated and avoid repeated freeze-thaw cycles of your media.

  • Evaporation: Water loss from culture plates can increase the concentration of all solutes, potentially exceeding the solubility limit of salts or your compound.

  • Chemical Interactions: In some media, certain components can react to form insoluble compounds, such as calcium phosphate.

Troubleshooting Precipitation Issues

G start Precipitate Observed in Culture Medium microscope Examine under microscope start->microscope crystalline Crystalline or Amorphous Structures? microscope->crystalline No obvious microbes bacteria Bacteria, Yeast, or Fungi? microscope->bacteria Microbes visible compound_precip Likely Compound Precipitation crystalline->compound_precip Yes media_precip Likely Media Salt/Protein Precipitation crystalline->media_precip No (e.g., fine black dots) contamination Microbial Contamination bacteria->contamination Yes solution1 Follow Solubilization Protocol: - Lower concentration - Use excipients (Cyclodextrin/BSA) compound_precip->solution1 solution2 Review Media Handling: - Check pH and temperature - Prevent evaporation - Avoid freeze-thaw cycles media_precip->solution2 solution3 Discard Culture & Review Aseptic Technique contamination->solution3

Caption: Decision tree for troubleshooting the cause of precipitation in cell culture.

Detailed Experimental Protocols

Protocol 1: Advanced Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method creates an inclusion complex where this compound is encapsulated by HP-β-CD, enhancing its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water (e.g., WFI or cell culture grade)

  • Sterile conical tubes

  • 0.22 µm syringe filter

Methodology:

  • Prepare HP-β-CD Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in sterile water. Gently warm to 37°C to aid dissolution.

  • Prepare this compound Slurry: In a separate tube, weigh out the this compound powder. Add a small amount of the HP-β-CD solution to create a paste or slurry.

  • Form the Complex: Gradually add the remaining HP-β-CD solution to the this compound slurry while continuously vortexing. An excess molar ratio of cyclodextrin to the drug (e.g., 5:1 or 10:1) is often required.

  • Incubate: Incubate the mixture for 1-4 hours at 37°C with continuous agitation (e.g., on a shaker or rotator) to facilitate complex formation. The solution should become clear.

  • Sterilize: Filter-sterilize the final this compound:HP-β-CD complex solution through a 0.22 µm syringe filter. This is now your concentrated, water-soluble stock solution.

  • Application: Add the required volume of this stock solution directly to your cell culture medium.

Protocol 2: Advanced Solubilization using Bovine Serum Albumin (BSA)

This method uses BSA as a protein carrier to bind and solubilize this compound, which is particularly useful in serum-free media.

Materials:

  • This compound

  • DMSO

  • Fatty-acid free BSA

  • Phosphate-buffered saline (PBS) or basal medium (e.g., DMEM)

  • 0.22 µm syringe filter

Methodology:

  • Prepare BSA Solution: Prepare a 5-10% (w/v) BSA solution in sterile PBS or basal medium. Ensure it dissolves completely.

  • Prepare Concentrated Drug Stock: Prepare a high-concentration stock of this compound (e.g., 50-100 mM) in 100% DMSO.

  • Complexation: While vortexing the BSA solution, slowly add a small volume of the concentrated this compound DMSO stock. The goal is to have the BSA molecules bind the drug as it is diluted. A molar ratio of 1:1 to 1:5 (Drug:BSA) is a good starting point.

  • Incubate: Allow the mixture to incubate for 30-60 minutes at 37°C to ensure stable binding.

  • Sterilize: Sterile-filter the this compound-BSA complex using a 0.22 µm syringe filter.

  • Application: Use this complexed solution as a stock to be added to your final cell culture medium.

Physicochemical Data & Visualizations

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₇H₄₅NO₄
Molecular Weight447.65 g/mol -
Water Solubility (Predicted)0.0002 g/L
LogP (Predicted)7.74
ClassN-acyl-amide, Long-chain fatty acyl
Hypothetical Signaling Role of N-Acyl Amides

N-acyl amides, the class of molecules this compound belongs to, are known to be involved in lipid signaling systems, sometimes through interaction with membrane receptors like transient receptor potential (TRP) channels. The tyrosine headgroup also suggests a potential to interact with pathways involving tyrosine phosphorylation.

G cluster_membrane Cell Membrane nst This compound (Extracellular) receptor Membrane Receptor (e.g., TRP Channel or Tyrosine Kinase Receptor) nst->receptor Binding & Activation signal Signal Transduction Cascade receptor->signal Initiates response Cellular Response (e.g., Ion Flux, Gene Expression, Metabolic Change) signal->response Leads to

Caption: Potential mechanism of action for this compound via a membrane receptor.

References

Best practices for handling and storing N-Stearoyltyrosine powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the best practices for handling, storing, and utilizing N-Stearoyltyrosine powder in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a lipoamino acid, a molecule where a fatty acid (stearic acid) is linked to the amino acid tyrosine. It belongs to the class of N-acyl amides. These molecules are of interest in research for their potential roles in various physiological processes.

Q2: What are the general safety precautions for handling this compound powder?

A2: As with any chemical powder, it is crucial to handle this compound in a well-ventilated area.[1][2] Avoid generating dust.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1] In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes.[1] If the powder is inhaled, move to fresh air. For skin contact, wash the affected area with soap and water.

Q3: How should I store this compound powder?

A3: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture. It is incompatible with strong oxidizing agents, so it should be stored away from such chemicals.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Solutions
  • Problem: this compound powder does not dissolve well or precipitates out of aqueous solutions. This is a common issue due to the hydrophobic nature of the stearoyl chain.

  • Solutions:

    • Use of Organic Solvents: For stock solutions, dissolve this compound in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol before preparing the final aqueous dilution.

    • pH Adjustment: The solubility of amino acid derivatives can be influenced by pH. For L-tyrosine, solubility is higher at a pH below 2 or above 9. While specific data for this compound is limited, careful pH adjustment of the buffer may improve solubility. However, be mindful of the pH stability of the compound and the requirements of your experimental system.

    • Sonication: Gentle sonication can aid in the dissolution of the powder.

    • Warming: Gently warming the solution may improve solubility, but be cautious of potential degradation at higher temperatures.

Issue 2: Inconsistent Experimental Results
  • Problem: Variability in experimental outcomes when using this compound.

  • Solutions:

    • Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment to avoid degradation.

    • Consistent Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions, including controls, as the solvent itself can have biological effects.

    • Storage of Stock Solutions: If stock solutions must be stored, aliquot them into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

    • Cell Culture Conditions: In cell-based assays, inconsistencies can arise from variations in cell density, passage number, and media composition. Standardize these parameters rigorously.

Issue 3: Cell Toxicity Observed
  • Problem: Unexpected cell death or signs of toxicity in cell culture experiments.

  • Solutions:

    • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Perform a solvent toxicity control to determine the maximum tolerable concentration for your cell line.

    • Compound Concentration: The observed toxicity may be dose-dependent. Perform a dose-response experiment to identify the optimal non-toxic working concentration of this compound.

    • Purity of the Compound: Impurities in the this compound powder could contribute to toxicity. Ensure you are using a high-purity grade of the compound.

Data Presentation

Table 1: Physical and Chemical Properties of L-Tyrosine (as a reference)

PropertyValueReference
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
Melting PointDecomposes at 344°C
Water Solubility0.45 g/L at 25°C
pKa2.20 (-COOH), 9.21 (α-NH₂), 10.46 (phenolic OH)

Note: Specific quantitative data for this compound is limited. The data for L-tyrosine is provided as a general reference for the tyrosine moiety. The stearoyl chain will significantly alter the overall properties, particularly increasing hydrophobicity and decreasing water solubility.

Table 2: General Solubility of L-Tyrosine in Different Solvents

SolventSolubilityReference
WaterVery low at neutral pH
DMSOHigher than in water
EthanolSlightly soluble
MethanolSlightly soluble
Acidic Solutions (pH < 2)Increased solubility
Alkaline Solutions (pH > 9)Increased solubility

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex or gently sonicate the solution until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, single-use tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: this compound Treatment of Neural Stem/Progenitor Cells (NSPCs)

This protocol is adapted from a study investigating the effects of this compound on Aβ-induced senescence in NSPCs.

  • Cell Culture:

    • Culture NSPCs as neurospheres in DMEM/F12 medium supplemented with B27, 20 ng/mL bFGF, and 20 ng/mL EGF in a humidified incubator at 37°C and 5% CO₂.

    • For experiments, dissociate neurospheres into single cells and plate them on an appropriate substrate for adherent culture.

  • Treatment:

    • Prepare a working solution of this compound by diluting the DMSO stock solution in the cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all conditions and below the toxic level for your cells.

    • Add the this compound working solution to the cells.

    • For co-treatment experiments, add other compounds (e.g., Aβ oligomers) as required by the experimental design.

    • Incubate the cells for the desired duration (e.g., 9 days for senescence assays).

  • Analysis:

    • Perform downstream analyses such as cell viability assays (e.g., CCK8), senescence assays (e.g., SA-β-gal staining), or protein expression analysis (e.g., Western blotting).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis prep_powder This compound Powder prep_stock Stock Solution (in DMSO) prep_powder->prep_stock prep_dmso DMSO prep_dmso->prep_stock culture_treatment Treatment with This compound prep_stock->culture_treatment Dilute in media culture_cells Neural Stem/Progenitor Cells culture_cells->culture_treatment analysis_viability Cell Viability Assay culture_treatment->analysis_viability analysis_senescence Senescence Assay culture_treatment->analysis_senescence analysis_protein Protein Expression culture_treatment->analysis_protein

Caption: Experimental workflow for this compound treatment in cell culture.

signaling_pathway cluster_membrane Cell Membrane CB2 CB2 Receptor AntiSenescence Anti-Senescence Effects CB2->AntiSenescence NsTyr This compound NsTyr->CB2 Activates FAAH FAAH (Inhibited) NsTyr->FAAH Inhibits Degradation of Endocannabinoids

Caption: Postulated signaling of this compound via the CB2 receptor.

References

Identifying and minimizing experimental artifacts with N-Stearoyltyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing N-Stearoyltyrosine (NST) in your research. Find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and minimize potential artifacts and ensure the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during experiments involving this compound.

1. Solubility and Stock Solution Preparation

  • Q: How do I dissolve this compound? It has poor water solubility.

  • Q: I am observing precipitation after diluting my this compound stock solution in my aqueous buffer. What should I do?

    • A: Precipitation upon dilution into an aqueous phase is a common issue with lipophilic compounds. Here are some troubleshooting steps:

      • Increase the solvent concentration in the final solution: If your experimental system allows, a slightly higher final concentration of the organic solvent might be necessary to maintain solubility.

      • Use a gentle warming and vortexing method: When preparing your stock solution, gentle warming (e.g., to 37°C) and thorough vortexing can aid in complete dissolution.[4]

      • Prepare fresh dilutions: Avoid storing highly diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.

      • Consider salt forms: N-stearoyl tyrosine disodium (NST-2Na) and dipotassium (NST-2K) salts have been synthesized and may exhibit different solubility profiles.[5]

2. Experimental Artifacts and Mitigation

  • Q: What are the potential experimental artifacts associated with this compound?

    • A: As an N-acyl amino acid, this compound's lipophilic nature can lead to several potential artifacts:

      • Non-specific Binding: The long acyl chain can cause non-specific binding to proteins and other macromolecules in your assay, potentially leading to false positive or negative results.

      • Aggregation: Above its critical micelle concentration (CMC), this compound can form micelles or aggregates, which can interfere with assays by sequestering other molecules or interacting non-specifically with cellular structures.

      • Interference with Assays: Like other lipophilic and reducing compounds, it may interfere with certain assay readouts, such as fluorescence-based assays or metabolic assays like the MTT assay.

  • Q: How can I minimize non-specific binding of this compound in my experiments?

    • A: To reduce non-specific binding, consider the following:

      • Include a blocking agent: In biochemical assays, adding a blocking agent like bovine serum albumin (BSA) to your buffer can help to saturate non-specific binding sites.

      • Optimize concentrations: Use the lowest effective concentration of this compound to minimize off-target effects.

      • Perform control experiments: Always include appropriate controls, such as vehicle controls (the solvent used to dissolve this compound) and controls with a structurally similar but inactive compound, if available.

  • Q: My results are inconsistent. Could aggregation of this compound be the cause?

    • A: Inconsistent results can be a sign of compound aggregation. The critical micelle concentration (CMC) is the concentration above which surfactants like this compound begin to form micelles. Working at concentrations below the CMC can help to avoid aggregation-related artifacts. The purity of N-stearoyl tyrosine salts has been reported to be high (e.g., 98.35% for NST-2Na and 92.65% for NST-2K), and their CMC can be measured by UV spectrophotometry.

  • Q: Can this compound interfere with my cell viability assay (e.g., MTT, XTT)?

    • A: Yes, compounds with reducing properties can interfere with tetrazolium-based viability assays like MTT by directly reducing the tetrazolium salt to formazan, leading to an overestimation of cell viability. It is advisable to include a control where this compound is added to the assay medium in the absence of cells to check for direct reduction of the dye. If interference is observed, consider using an alternative viability assay that is not based on cellular reductive capacity, such as a crystal violet assay or a fluorescent live/dead stain.

3. Off-Target Effects

  • Q: Does this compound have known off-target effects?

    • A: this compound is known to interact with the endocannabinoid system, particularly by inhibiting the degradation of anandamide (AEA). It has been shown to inhibit fatty acid amide hydrolase (FAAH) and the anandamide membrane transporter (AMT). When studying the effects of this compound, it is important to consider its potential interactions with the endocannabinoid system, which could be considered off-target effects depending on the research question. Using specific cannabinoid receptor antagonists (e.g., AM251 for CB1 or AM630 for CB2) can help to dissect the involvement of these receptors in the observed effects.

Quantitative Data

The following tables provide a summary of key quantitative data for this compound and its parent molecule, L-Tyrosine, to aid in experimental design.

Table 1: Physicochemical Properties

PropertyThis compoundL-Tyrosine
Molecular Formula C₂₇H₄₅NO₄C₉H₁₁NO₃
Molecular Weight 447.65 g/mol 181.19 g/mol
Appearance Data not availableWhite crystalline powder

Table 2: Solubility Data for L-Tyrosine (as a reference)

SolventSolubilityReference
Water (neutral pH) ~0.45 mg/mL
DMSO Higher than in water or ethanol
Ethanol Low
1 M HCl Soluble with heating
Note: Specific solubility data for this compound in these solvents is not readily available in the provided search results. The data for L-Tyrosine is provided as a general guide.

Table 3: Critical Micelle Concentration (CMC)

CompoundCMCMethodReference
This compound Disodium (NST-2Na) To be determined experimentallyUV Spectrophotometry
This compound Dipotassium (NST-2K) To be determined experimentallyUV Spectrophotometry
Note: The referenced study describes the synthesis and a method for CMC determination but does not provide the final CMC values in the abstract.

Experimental Protocols & Methodologies

This section provides detailed methodologies for key experiments involving this compound.

1. Protocol for Preparing this compound Stock Solution for Cell Culture

This protocol provides a general guideline for preparing a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sterile, pyrogen-free syringe filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortexing: Vortex the tube vigorously for several minutes to aid dissolution.

  • Warming (Optional): If the compound does not fully dissolve, gently warm the solution to 37°C for a short period and continue to vortex.

  • Sterilization: Once the this compound is completely dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Workflow for Stock Solution Preparation

G A Weigh this compound B Add sterile DMSO A->B C Vortex vigorously B->C D Gentle warming (optional) C->D If not fully dissolved E Filter-sterilize (0.22 µm) C->E Once dissolved D->C F Aliquot and store at -20°C/-80°C E->F G cluster_membrane Cell Membrane CB1R CB1/CB2 Receptor Gi Gi Protein CB1R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Decreases NST This compound FAAH FAAH / AMT NST->FAAH Inhibits AEA Anandamide (AEA) AEA->CB1R Activates FAAH->AEA Degrades Gi->AC Inhibits Downstream Downstream Effects (e.g., Neuroprotection) cAMP->Downstream G Start Unexpected Results Check_Solubility Check for Precipitation/ Solubility Issues Start->Check_Solubility Check_Controls Review Vehicle and Negative Controls Check_Solubility->Check_Controls No Optimize_Solubilization Optimize Solubilization (e.g., solvent, warming) Check_Solubility->Optimize_Solubilization Yes Check_Assay Investigate Assay Interference Check_Controls->Check_Assay Controls OK Rerun_Controls Rerun with Freshly Prepared Controls Check_Controls->Rerun_Controls Anomalies Found Check_Concentration Evaluate this compound Concentration (CMC) Check_Assay->Check_Concentration No Obvious Interference Alternative_Assay Use an Orthogonal Assay Method Check_Assay->Alternative_Assay Interference Suspected Lower_Concentration Test Lower Concentrations Check_Concentration->Lower_Concentration Above CMC/High End Consistent Results Check_Concentration->End Concentration OK Optimize_Solubilization->Start Rerun_Controls->Start Alternative_Assay->Start Lower_Concentration->Start

References

Technical Support Center: Enhancing N-Stearoyltyrosine Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Stearoyltyrosine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The Schotten-Baumann reaction is a widely used and effective method for the N-acylation of amino acids, including the synthesis of this compound. This reaction involves the acylation of L-tyrosine with stearoyl chloride in a biphasic system using an aqueous base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1][2]

Q2: What are the main challenges in synthesizing this compound?

A2: The primary challenges include the low aqueous solubility of both L-tyrosine and the final this compound product, the potential for side reactions such as O-acylation of the phenolic hydroxyl group of tyrosine, and difficulties in product purification to remove unreacted starting materials and byproducts.

Q3: Why is temperature control important during the addition of stearoyl chloride?

A3: The reaction between stearoyl chloride and L-tyrosine is exothermic. Maintaining a low temperature (typically 0-5 °C) during the addition of stearoyl chloride is crucial to control the reaction rate, minimize side reactions like the hydrolysis of stearoyl chloride, and prevent the formation of the O,N-diacyl byproduct.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (L-tyrosine and stearoyl chloride) on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. A suitable eluent system, such as a mixture of n-butanol, acetic acid, and water, can be used for this purpose.

Q5: What is the significance of N-acyl amino acids like this compound in biological systems?

A5: N-acyl amino acids are a class of endogenous lipid signaling molecules that play roles in various physiological processes.[3][4][5] They can interact with G protein-coupled receptors (GPCRs) and other molecular targets to modulate signaling pathways involved in inflammation, pain perception, and metabolism.

Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis of this compound

This protocol details the synthesis of this compound from L-tyrosine and stearoyl chloride.

Materials:

  • L-Tyrosine

  • Stearoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂) or another suitable organic solvent

  • Distilled water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolution of L-Tyrosine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-tyrosine in an aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to deprotonate both the carboxylic acid and the amino group of tyrosine.

  • Preparation of Stearoyl Chloride Solution: In a separate flask, dissolve stearoyl chloride in an organic solvent like dichloromethane.

  • Reaction Setup: Cool the L-tyrosine solution in an ice bath to 0-5 °C.

  • Addition of Stearoyl Chloride: Slowly add the stearoyl chloride solution dropwise to the cooled L-tyrosine solution while stirring vigorously. Maintain the temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or until TLC indicates the consumption of the starting materials.

  • Workup:

    • Separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer with dilute HCl to remove any unreacted L-tyrosine and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure product.

Data Presentation

Table 1: Typical Reaction Parameters for Schotten-Baumann Synthesis of N-Acyl Amino Acids

ParameterValue/ConditionRationale
Reactants L-Tyrosine, Stearoyl ChlorideAmino acid and acylating agent.
Solvent System Biphasic: Water and an organic solvent (e.g., Dichloromethane)Allows for separation of reactants and products and facilitates neutralization of HCl.
Base Sodium Hydroxide (NaOH)Neutralizes the HCl byproduct, driving the reaction forward.
Temperature 0-5 °C during addition, then room temperatureControls the exothermic reaction and minimizes side reactions.
Reaction Time 2-12 hoursDependent on reaction scale and temperature; monitored by TLC.
Purification RecrystallizationEffective method for purifying the solid product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete reaction. 2. Hydrolysis of stearoyl chloride. 3. Product loss during workup and purification.1. Increase reaction time or temperature slightly after the initial addition. 2. Ensure slow, dropwise addition of stearoyl chloride at low temperature. Use anhydrous solvents. 3. Optimize the recrystallization process by using a minimal amount of hot solvent and allowing for slow cooling.
Presence of O,N-diacetyl-L-tyrosine impurity Reaction temperature was too high, or an excess of stearoyl chloride was used.Maintain a low temperature (0-5 °C) during the addition of stearoyl chloride. Use a stoichiometric amount or a slight excess of stearoyl chloride. The O-acyl group can sometimes be selectively hydrolyzed under mild basic conditions after the initial reaction.
Product is an oil and does not crystallize Presence of impurities.Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography may be necessary for purification.
Starting material (L-Tyrosine) remains in the product Inefficient phase transfer or insufficient reaction time.Ensure vigorous stirring to maximize the interface between the aqueous and organic phases. Monitor the reaction with TLC and extend the reaction time if necessary.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve L-Tyrosine in aqueous NaOH C Cool L-Tyrosine solution (0-5 °C) A->C B Dissolve Stearoyl Chloride in Dichloromethane D Slowly add Stearoyl Chloride solution B->D C->D E Stir at room temperature D->E F Separate layers E->F G Wash organic layer F->G H Dry organic layer G->H I Concentrate organic layer H->I J Recrystallize crude product I->J K Obtain pure This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation FattyAcid Fatty Acid (e.g., Stearic Acid) SynthesisEnzyme N-acyltransferase (e.g., PM20D1) FattyAcid->SynthesisEnzyme AminoAcid Amino Acid (e.g., Tyrosine) AminoAcid->SynthesisEnzyme NAA N-Acyl Amino Acid (this compound) SynthesisEnzyme->NAA GPCR G Protein-Coupled Receptor (GPCR) NAA->GPCR Activation DegradationEnzyme Fatty Acid Amide Hydrolase (FAAH) NAA->DegradationEnzyme Hydrolysis CellularResponse Cellular Response (e.g., anti-inflammatory effects) GPCR->CellularResponse Signal Transduction InactiveProducts Fatty Acid + Amino Acid DegradationEnzyme->InactiveProducts

Caption: Generalized signaling pathway of N-acyl amino acids.

References

Validation & Comparative

A Comparative Analysis of N-Stearoyltyrosine and Other FAAH Inhibitors for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 30, 2025 – In the landscape of therapeutic drug development targeting the endocannabinoid system, the inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising strategy for managing a variety of neurological and inflammatory disorders. A comprehensive review of available data provides a comparative analysis of the efficacy of N-Stearoyltyrosine (NsTyr) against other notable FAAH inhibitors, highlighting its unique dual-action mechanism. This comparison guide is intended for researchers, scientists, and drug development professionals.

This compound, an analogue of the endocannabinoid anandamide (AEA), demonstrates potent inhibition of FAAH with a half-maximal inhibitory concentration (IC50) of 16.54 nM. What distinguishes NsTyr from many other FAAH inhibitors is its additional ability to block the anandamide membrane transporter (AMT) with an IC50 of 11.74 nM.[1] This dual-inhibitory action suggests that NsTyr can not only prevent the degradation of anandamide but also inhibit its reuptake into cells, potentially leading to a more pronounced and sustained increase in synaptic anandamide levels.

Comparative Efficacy of FAAH Inhibitors

The therapeutic potential of FAAH inhibitors is primarily assessed by their potency, typically measured by IC50 values. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro efficacy of this compound in comparison to other well-documented FAAH inhibitors.

CompoundTarget(s)IC50 / Kᵢ (nM)Organism/Enzyme SourceMechanism of Inhibition
This compound (NsTyr) FAAH 16.54 Not SpecifiedNot Specified
AMT 11.74 Not SpecifiedNot Specified
URB597FAAH4.6Not SpecifiedIrreversible
PF-04457845FAAH7.2HumanIrreversible (Covalent)
JNJ-42165279FAAH70HumanCovalent
OL-135FAAH4.7 (Kᵢ)Not SpecifiedReversible, Competitive
AM4303FAAH2HumanNot Specified
1.9RatNot Specified

Note: IC50 and Kᵢ values are sourced from various publications and may not be directly comparable due to differing experimental conditions.

Signaling Pathways and Experimental Overview

The primary mechanism of action for FAAH inhibitors is the prevention of the breakdown of anandamide, a key endocannabinoid. This leads to an accumulation of anandamide in the synaptic cleft, enhancing its signaling through cannabinoid receptors, primarily CB1 and CB2. This enhanced signaling is associated with various therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory responses.

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitors Anandamide Synthesis Anandamide Synthesis Anandamide Anandamide Anandamide Synthesis->Anandamide Release AMT AMT Anandamide->AMT Uptake via CB1/CB2 Receptors CB1/CB2 Receptors Anandamide->CB1/CB2 Receptors Binds to FAAH FAAH Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites Degrades Anandamide to AMT->FAAH Transport to Therapeutic Effects Therapeutic Effects CB1/CB2 Receptors->Therapeutic Effects Leads to NsTyr This compound NsTyr->FAAH Inhibits NsTyr->AMT Inhibits Other_FAAHi Other FAAH Inhibitors Other_FAAHi->FAAH Inhibit

Mechanism of FAAH Inhibition and Anandamide Signaling.

The experimental workflow to determine the efficacy of these inhibitors typically involves in vitro assays to measure their IC50 values against FAAH and, in the case of this compound, against the anandamide membrane transporter.

Experimental_Workflow cluster_workflow Experimental Workflow for IC50 Determination Compound Preparation Compound Preparation In Vitro Assay In Vitro Assay Compound Preparation->In Vitro Assay Enzyme/Transporter Preparation Enzyme/Transporter Preparation Enzyme/Transporter Preparation->In Vitro Assay Data Analysis Data Analysis In Vitro Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Workflow for IC50 Determination of FAAH Inhibitors.

Experimental Protocols

The determination of IC50 values for FAAH inhibitors is crucial for their comparative evaluation. Below are representative protocols for FAAH and AMT inhibition assays.

FAAH Inhibition Assay (Fluorometric Method)

This assay quantifies the enzymatic activity of FAAH by measuring the fluorescence of a product generated from a fluorogenic substrate.

  • Materials:

    • Recombinant human FAAH enzyme

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

    • FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

    • Test compounds (this compound and other inhibitors) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed amount of FAAH enzyme to each well of the microplate.

    • Add the different concentrations of the test compounds to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C. This pre-incubation is particularly important for irreversible inhibitors.

    • Initiate the enzymatic reaction by adding the FAAH substrate to each well.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

    • The rate of reaction is determined from the linear phase of the fluorescence curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Anandamide Membrane Transporter (AMT) Inhibition Assay

This assay measures the uptake of radiolabeled anandamide into cells, and the ability of a test compound to inhibit this process.

  • Materials:

    • Cell line expressing AMT (e.g., C6 glioma cells)

    • Cell culture medium (e.g., DMEM)

    • Radiolabeled anandamide (e.g., [³H]-Anandamide)

    • Test compounds (e.g., this compound) dissolved in DMSO

    • Scintillation cocktail and counter

  • Procedure:

    • Culture the cells to confluency in multi-well plates.

    • Wash the cells with fresh, serum-free medium.

    • Pre-incubate the cells with various concentrations of the test compound for a short period (e.g., 10 minutes) at 37°C.

    • Add a fixed concentration of radiolabeled anandamide to each well and incubate for a defined time (e.g., 5 minutes) at 37°C to allow for uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition of anandamide uptake for each concentration of the test compound compared to the control (cells with radiolabeled anandamide but no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound presents a compelling profile as a dual inhibitor of both FAAH and the anandamide membrane transporter. Its potency in inhibiting FAAH is comparable to several other well-studied inhibitors. The additional inhibition of AMT suggests a potential for enhanced efficacy by synergistically increasing synaptic anandamide levels. Further in vivo studies and direct comparative experiments under standardized conditions are warranted to fully elucidate the therapeutic potential of this compound relative to other FAAH inhibitors. This guide provides a foundational comparison to aid researchers in the strategic development of next-generation endocannabinoid-based therapeutics.

References

N-Stearoyltyrosine's Neuroprotective Potential in Alzheimer's Disease: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of N-Stearoyltyrosine and other neuroprotective compounds in preclinical Alzheimer's disease models, supported by experimental data.

This guide provides a comparative analysis of the neuroprotective effects of this compound and its analogs against other promising therapeutic compounds in animal models of Alzheimer's disease. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' potential. While direct in vivo data for this compound in Alzheimer's models is emerging, this guide incorporates data from a closely related compound, N-linoleyltyrosine, to provide a preliminary assessment.

Comparative Efficacy of Neuroprotective Compounds

The following tables summarize the quantitative data from preclinical studies on N-linoleyltyrosine (as a proxy for this compound) and alternative compounds—Resveratrol, Curcumin, and Huperzine A—in animal models of Alzheimer's disease.

Cognitive and Motor Performance
CompoundAnimal ModelTestKey Findings
N-linoleyltyrosine APP/PS1 MiceMorris Water MazeSignificant reduction in escape latency and increased time in the target quadrant, indicating improved spatial memory.[1][2]
Rotarod TestImproved motor coordination and balance.[1][2]
Resveratrol Tg6799 (5XFAD) MiceMorris Water MazeRescued spatial memory deficits.[3]
Y-Maze TestImproved spatial working memory.
Curcumin ApoE4-Tg MiceMorris Water MazeImproved cognitive ability.
STZ-induced Rat ModelObject Recognition TestRestored long-term memory impairment.
Huperzine A APP/PS1 MiceMorris Water MazeDose-dependent improvement in spatial learning and memory.
Neuropathological and Biochemical Markers
CompoundAnimal ModelBiomarkerEffect
N-linoleyltyrosine APP/PS1 MiceAβ40 and Aβ42Reduced levels in the hippocampus.
LC3-II and Beclin-1Upregulated expression, indicating autophagy induction.
Resveratrol Tg6799 (5XFAD) MiceAmyloid PlaquesReduced formation in the hippocampus.
Aβ42 LevelsSignificantly decreased.
BACE1 LevelsSignificantly decreased.
Curcumin ApoE4-Tg MiceInflammatory Factors (TNF-α, IL-1β)Reduced excessive release.
Endoplasmic Reticulum Stress MarkersSignificantly reduced.
Huperzine A APP/PS1 MiceAβ LevelsDecreased soluble Aβ levels in the cortex and hippocampus.
AChE ActivityInhibition of acetylcholinesterase activity.
ChAT ActivityEnhancement of choline acetyltransferase activity.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound and its analogs are believed to be mediated through the cannabinoid receptor system, leading to the induction of autophagy. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating neuroprotective compounds in an Alzheimer's disease animal model.

G cluster_0 This compound/N-linoleyltyrosine Signaling NsTyr This compound (or N-linoleyltyrosine) CB2R CB2 Receptor NsTyr->CB2R Activates Autophagy Autophagy Induction CB2R->Autophagy Clearance Clearance of Aggregated Proteins (e.g., Aβ) Autophagy->Clearance Neuroprotection Neuroprotection Clearance->Neuroprotection

Proposed signaling pathway for this compound.

G start Start: APP/PS1 Transgenic Mice treatment Treatment Administration (e.g., N-linoleyltyrosine, Resveratrol, Curcumin, Huperzine A) vs. Vehicle Control start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze, Rotarod Test) treatment->behavioral tissue Tissue Collection and Preparation behavioral->tissue biochemical Biochemical Analysis (e.g., ELISA for Aβ levels, Western Blot for protein expression) tissue->biochemical histological Histopathological Analysis (e.g., Staining for Amyloid Plaques) tissue->histological end End: Data Analysis and Comparison biochemical->end histological->end

Experimental workflow for in vivo compound validation.

Detailed Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the comparative data tables.

Animal Models and Treatment Administration
  • Animal Models :

    • APP/PS1 Double-Transgenic Mice : These mice co-express a chimeric mouse/human amyloid precursor protein (APPswe) and a mutant human presenilin 1 (PS1-dE9). They develop age-dependent cerebral amyloid plaques and cognitive deficits, modeling key aspects of Alzheimer's disease pathology.

    • Tg6799 (5XFAD) Mice : These mice overexpress human APP with three familial Alzheimer's disease (FAD) mutations and human PS1 with two FAD mutations, leading to rapid and aggressive amyloid pathology.

    • ApoE4 Transgenic Mice : These mice express the human apolipoprotein E4 allele, a major genetic risk factor for late-onset Alzheimer's disease.

  • Compound Administration :

    • N-linoleyltyrosine : Administered orally once daily for 2 months to 4-month-old APP/PS1 mice.

    • Resveratrol : Administered by oral gavage daily for 60 consecutive days to Tg6799 mice.

    • Curcumin : Administered via intraperitoneal injection for 3 weeks to 8-month-old ApoE4 transgenic mice.

    • Huperzine A : Administered intranasally for 4 months to APP/PS1 double-transgenic mice.

Behavioral Assessments
  • Morris Water Maze (MWM) : This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using spatial cues around the room. The escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (with the platform removed) are measured.

  • Rotarod Test : This test evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. The speed of the rod is gradually increased.

  • Y-Maze Test : This test measures spatial working memory by assessing the willingness of mice to explore a new arm of the maze over a familiar one. The percentage of spontaneous alternations is calculated.

  • Object Recognition Test : This test evaluates learning and memory in rodents. It is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.

Histopathological and Biochemical Analyses
  • Immunohistochemistry : Brain sections are stained with specific antibodies to visualize and quantify amyloid plaques and other pathological markers.

  • ELISA (Enzyme-Linked Immunosorbent Assay) : This technique is used to quantify the levels of specific proteins, such as Aβ40 and Aβ42, in brain homogenates.

  • Western Blotting : This method is used to detect and quantify the expression levels of specific proteins, such as those involved in signaling pathways (e.g., LC3-II, Beclin-1, BACE1).

References

A Comparative Analysis of N-Stearoyltyrosine and Anandamide Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the signaling mechanisms of N-Stearoyltyrosine and the endocannabinoid anandamide. By presenting key quantitative data, detailed experimental protocols, and visual representations of their signaling pathways, this document aims to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction

Anandamide (N-arachidonoylethanolamine; AEA) is a well-characterized endocannabinoid that plays a crucial role in a variety of physiological processes, including pain modulation, mood, and appetite, by activating cannabinoid receptors CB1 and CB2. This compound, an N-acyl amino acid and an analog of anandamide, has emerged as a modulator of the endocannabinoid system. This guide provides a head-to-head comparison of their signaling properties to elucidate their distinct and overlapping mechanisms of action.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and anandamide, providing a basis for comparing their interactions with key components of the endocannabinoid system.

ParameterThis compoundAnandamideReference
CB1 Receptor Binding Affinity (Ki) Data not available in reviewed literature89 nM - 239.2 nM[1]
CB2 Receptor Binding Affinity (Ki) Data not available in reviewed literature371 nM - 439.5 nM[1]
FAAH Inhibition (IC50) 16.54 nMNot applicable (substrate)[2]
Anandamide Membrane Transporter (AMT) Inhibition (IC50) 11.74 nMNot applicable
FAAH Substrate Affinity (Km) Not applicable25.3 ± 14.2 µM

Signaling Pathways

The signaling pathways of anandamide and this compound are distinct yet interconnected. Anandamide acts as a direct agonist at cannabinoid receptors, while this compound's primary mechanism appears to be the indirect enhancement of endocannabinoid signaling.

Anandamide Signaling Pathway

Anandamide is synthesized "on-demand" from membrane lipid precursors and released into the synaptic cleft. It then binds to and activates presynaptic CB1 receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Anandamide signaling is terminated by cellular reuptake, facilitated by a putative anandamide membrane transporter (AMT), followed by intracellular hydrolysis by the enzyme fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.

anandamide_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Anandamide_synthesis Anandamide Synthesis Anandamide_release Anandamide Anandamide_synthesis->Anandamide_release Release Anandamide_release->CB1 Binds AMT AMT Anandamide_release->AMT Uptake FAAH FAAH AMT->FAAH Transport Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolysis

Anandamide Signaling Pathway
This compound Signaling Pathway

This compound acts as an indirect cannabimimetic. Its primary targets are the fatty acid amide hydrolase (FAAH) and the anandamide membrane transporter (AMT). By inhibiting both FAAH and AMT, this compound prevents the breakdown and cellular uptake of anandamide. This leads to an accumulation of endogenous anandamide in the synaptic cleft, thereby enhancing and prolonging its signaling effects at cannabinoid receptors. There is also evidence to suggest that this compound may have direct effects at the CB2 receptor, contributing to its neuroprotective properties.

n_stearoyltyrosine_signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Anandamide Anandamide CB1 CB1 Receptor Anandamide->CB1 Enhanced Binding AMT AMT Anandamide->AMT Blocked Uptake Increased_Anandamide ↑ Anandamide Signaling CB1->Increased_Anandamide FAAH FAAH AMT->FAAH Reduced Transport FAAH->Anandamide Blocked Hydrolysis N_Stearoyltyrosine This compound N_Stearoyltyrosine->AMT Inhibits N_Stearoyltyrosine->FAAH Inhibits

This compound Indirect Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Competitive Radioligand Binding Assay for Cannabinoid Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.

Materials:

  • Receptor source: Cell membranes prepared from cells expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Non-specific binding control: A high concentration of a non-radiolabeled cannabinoid agonist (e.g., WIN 55,212-2).

  • Test compound: this compound or anandamide.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd.

    • Thaw and dilute the receptor membranes in ice-cold assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension to the wells.

    • Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competitive Binding: Add 50 µL of each dilution of the test compound, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

Materials:

  • Enzyme source: Recombinant human FAAH or rat liver microsomes.

  • Substrate: A fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

  • Test compound: this compound.

  • Positive control inhibitor: A known FAAH inhibitor (e.g., URB597).

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and the positive control inhibitor in assay buffer.

    • Prepare a working solution of the FAAH enzyme in assay buffer.

    • Prepare a working solution of the FAAH substrate in assay buffer.

  • Assay Setup (in triplicate):

    • Add assay buffer to each well.

    • Add the test compound, positive control, or vehicle control to the appropriate wells.

    • Add the FAAH enzyme solution to all wells except the blank (no enzyme) controls.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the FAAH substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence per minute) for each well.

    • Normalize the activity to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative analysis of this compound and anandamide.

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis & Interpretation Anandamide_prep Anandamide Synthesis/ Procurement Binding_Assay Cannabinoid Receptor Binding Assay (CB1/CB2) Anandamide_prep->Binding_Assay NST_prep This compound Synthesis/Procurement NST_prep->Binding_Assay FAAH_Assay FAAH Inhibition Assay NST_prep->FAAH_Assay Ki_calc Ki Calculation (Binding Affinity) Binding_Assay->Ki_calc IC50_calc IC50 Calculation (Inhibitory Potency) FAAH_Assay->IC50_calc Comparison Comparative Analysis of Signaling Ki_calc->Comparison IC50_calc->Comparison

Comparative Analysis Workflow

Conclusion

This guide highlights the fundamental differences in the signaling mechanisms of this compound and anandamide. While anandamide directly activates cannabinoid receptors, this compound primarily acts as an indirect modulator by inhibiting the key enzymes responsible for anandamide degradation and transport. The lack of direct CB1 and CB2 receptor binding affinity data for this compound in the current literature represents a knowledge gap that warrants further investigation to fully elucidate its pharmacological profile. The provided data, protocols, and visualizations offer a solid foundation for researchers to further explore the therapeutic potential of these and other related compounds targeting the endocannabinoid system.

References

Cross-Validation of N-Stearoyltyrosine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Stearoyltyrosine (NsTyr), a synthetic analog of the endocannabinoid anandamide (AEA), with other neuroprotective agents. It delves into its mechanism of action, supported by experimental data, to offer a comprehensive resource for researchers in neurodegenerative diseases.

Comparative Analysis of Neuroprotective Efficacy

This compound has demonstrated significant neuroprotective effects in various in vitro models of neurotoxicity. Its primary mechanism involves the modulation of the endocannabinoid system, leading to the activation of pro-survival signaling pathways. A key aspect of its action is the inhibition of enzymes responsible for the degradation of anandamide, thereby enhancing endogenous neuroprotective signaling.

CompoundTarget/MechanismEffective ConcentrationQuantitative Data (IC50)Reference Cell Line
This compound (NsTyr) FAAH and AMT Inhibition; CB2 Receptor Agonism10 µM (optimal for neuroprotection against Aβ(1-40))FAAH: 16.54 nM; AMT: 11.74 nMPrimary cortical neurons
Anandamide (AEA) CB1 and CB2 Receptor AgonismNanomolar concentrations; 10 µMNot specified in the same contextNtera 2/cl-D1 neurons; HT22 hippocampal neurons[1][2]

Table 1: Comparison of Neuroprotective Activity. This table summarizes the key quantitative data on the neuroprotective efficacy of this compound and its endogenous counterpart, anandamide.

Mechanism of Action: Signaling Pathways

This compound exerts its neuroprotective effects primarily through the activation of the Cannabinoid Receptor 2 (CB2). This activation initiates a cascade of intracellular signaling events, predominantly involving the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial regulators of cell survival, proliferation, and apoptosis.

CB2 Receptor-Mediated Neuroprotective Signaling

Activation of the CB2 receptor by this compound triggers two major downstream signaling cascades that contribute to its neuroprotective effects.

This compound Signaling Pathway NsTyr This compound CB2 CB2 Receptor NsTyr->CB2 PI3K PI3K CB2->PI3K MAPK_pathway MAPK Pathway CB2->MAPK_pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neuroprotection Neuroprotection (Anti-apoptosis, Anti-senescence) mTOR->Neuroprotection Ras Ras MAPK_pathway->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Neuroprotection Cross-Validation Workflow A Cell Culture and Treatment (e.g., primary neurons, SH-SY5Y) B Induce Neurotoxicity (e.g., Aβ, H2O2) A->B C Treat with NsTyr (dose-response) B->C D Assess Cell Viability (MTT Assay) C->D E Analyze Protein Expression (Western Blot) C->E G Compare with Alternatives (e.g., Anandamide) D->G F Phospho-Akt, Phospho-ERK E->F F->G H Data Analysis and Conclusion G->H

References

Comparative Analysis of N-Stearoyltyrosine and Other Neuroprotective Compounds Against Aβ Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-Stearoyltyrosine (NsTyr) and other prominent neuroprotective compounds in the context of mitigating amyloid-beta (Aβ) peptide-induced toxicity, a key pathological hallmark of Alzheimer's disease. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer insights into the relative efficacy and mechanisms of action of these compounds. The data presented is collated from various studies, and it is crucial to consider the different experimental conditions when making indirect comparisons.

Executive Summary

This compound, an analog of the endocannabinoid anandamide (AEA), has demonstrated significant neuroprotective effects against Aβ-induced neuronal injury.[1] Its primary mechanisms of action involve the inhibition of endocannabinoid degradation and modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This guide compares NsTyr with other notable neuroprotective agents, including the endogenous cannabinoid Anandamide, the FAAH inhibitor URB597, and the natural polyphenols Resveratrol, Curcumin, and Epigallocatechin-3-gallate (EGCG).

Data Presentation: Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from various in vitro studies, showcasing the neuroprotective efficacy of each compound against Aβ-induced toxicity.

Table 1: this compound (NsTyr)
Efficacy MetricAβ Species & ConcentrationCell LineNsTyr ConcentrationResultSource
Cell Viability (MTT Assay) Aβ(25-35) (10 µM)Primary cortical neurons1 µMSignificant increase in cell viability compared to Aβ-treated group.[3]
LDH Release Aβ(25-35) (10 µM)Primary cortical neurons1 µMSignificant decrease in LDH release compared to Aβ-treated group.[3]
Apoptosis Rate (Hoechst Staining) Aβ(25-35) (10 µM)Primary cortical neurons1 µMSignificant reduction in apoptotic cells.
FAAH Inhibition (IC50) N/ARat brain homogenatesN/A16.54 nM
Anandamide Transporter (AMT) Inhibition (IC50) N/AN/AN/A11.74 nM
Table 2: Anandamide (AEA)
Efficacy MetricAβ Species & ConcentrationCell LineAEA ConcentrationResultSource
Neurotoxicity Inhibition Aβ(25-35)Differentiated Ntera 2/cl-D1 neuronsNanomolar concentrationsConcentration-dependent inhibition of Aβ toxicity.
Neuroprotection Ouabain-induced excitotoxicityRat (in vivo)10 mg/kgAttenuated cytotoxic edema formation.
Table 3: URB597 (FAAH Inhibitor)
Efficacy MetricAβ Species & ConcentrationCell Line/ModelURB597 ConcentrationResultSource
Microglia Polarization Aβ(25-35) (30 µM)BV-2 microglia5 µMRescued control phenotype from Aβ-induced changes.
Cognitive Deficit Reversal N/ATg2576 miceN/AFully reverted neurocognitive decline.
Aβ Production Suppression N/ATg2576 miceN/ARobustly suppressed β-amyloid production and accumulation.
Table 4: Resveratrol
Efficacy MetricAβ Species & ConcentrationCell LineResveratrol ConcentrationResultSource
Cell Viability Aβ(1-42)SH-SY5Y cellsN/ASignificantly reduced Aβ-induced cytotoxicity.
Aβ Aggregation Inhibition Aβ(1-42)N/AN/AMediated fragmentation of Aβ(1-42) into smaller peptides.
Table 5: Curcumin
Efficacy MetricAβ Species & ConcentrationCell LineCurcumin ConcentrationResultSource
Aβ40 Aggregation Inhibition (IC50) Aβ(1-40)N/A0.8 µMInhibited aggregation and disaggregated fibrils.
Aβ42 Oligomer Formation & Toxicity Prevention Aβ(1-42)N/A0.1 - 1.0 µMPrevented oligomer formation and toxicity.
Table 6: Epigallocatechin-3-gallate (EGCG)
Efficacy MetricAβ Species & ConcentrationCell Line/ModelEGCG ConcentrationResultSource
Aβ Protofibril Disruption Aβ42 protofibrilsIn silico (MD simulations)N/ADisrupted Aβ42 protofibril structure.
Aβ Toxicity Attenuation Aβ fibrilsN/AN/AAttenuated Aβ toxicity.

Experimental Protocols

This compound Neuroprotection Assay
  • Cell Culture: Primary cortical neurons were prepared from Sprague-Dawley rats and cultured.

  • Aβ Preparation: Aβ(25-35) peptide was dissolved in sterile double-distilled water to a stock concentration and incubated at 37°C for 7 days to induce aggregation.

  • Treatment: Neurons were pre-treated with NsTyr (at various concentrations) for 30 minutes before the addition of aggregated Aβ(25-35) (10 µM) for 24 hours.

  • Cell Viability Assessment (MTT Assay): MTT solution was added to the cells and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 490 nm.

  • Cell Injury Assessment (LDH Assay): The release of lactate dehydrogenase (LDH) into the culture medium was measured using a commercial kit.

  • Apoptosis Assessment (Hoechst 33258 Staining): Cells were fixed and stained with Hoechst 33258. Apoptotic nuclei (condensed or fragmented) were observed and counted under a fluorescence microscope.

General Aβ Toxicity and Neuroprotection Assay Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Abeta_prep Aβ Peptide Aggregation Abeta_treat Incubation with Aggregated Aβ Abeta_prep->Abeta_treat Cell_culture Neuronal Cell Culture Pretreat Pre-treatment with Neuroprotective Compound Cell_culture->Pretreat Pretreat->Abeta_treat Viability Cell Viability Assays (MTT, LDH) Abeta_treat->Viability Apoptosis Apoptosis Assays (Hoechst, Flow Cytometry) Abeta_treat->Apoptosis ROS ROS Measurement Abeta_treat->ROS Western Western Blot (Signaling Proteins) Abeta_treat->Western

Caption: General workflow for in vitro assessment of neuroprotective compounds against Aβ toxicity.

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

NsTyr exerts its neuroprotective effects through a dual mechanism: enhancing the endocannabinoid system and modulating MAPK signaling pathways.

  • Inhibition of Endocannabinoid Degradation: NsTyr inhibits the fatty acid amide hydrolase (FAAH) and the anandamide membrane transporter (AMT). This leads to an increase in the endogenous levels of anandamide (AEA), which then activates cannabinoid receptors (CB1 and CB2), promoting anti-apoptotic and neuroprotective effects.

  • Modulation of MAPK Pathway: NsTyr has been shown to activate the pro-survival p-ERK-Bcl-2 pathway while suppressing the pro-apoptotic p-p38-Bax pathway. This balance shifts the cellular response away from apoptosis and towards survival.

G cluster_ecs Endocannabinoid System cluster_mapk MAPK Pathway NsTyr This compound FAAH FAAH NsTyr->FAAH AMT AMT NsTyr->AMT ERK p-ERK NsTyr->ERK p38 p-p38 NsTyr->p38 AEA Anandamide (AEA) FAAH->AEA degradation AMT->AEA uptake CB1_2 CB1/CB2 Receptors AEA->CB1_2 Neuroprotection_ECS Anti-apoptosis & Neuroprotection CB1_2->Neuroprotection_ECS Bcl2 Bcl-2 ERK->Bcl2 Bax Bax p38->Bax Apoptosis Apoptosis Bcl2->Apoptosis Survival Cell Survival Bcl2->Survival Bax->Apoptosis Abeta Aβ Toxicity Abeta->Apoptosis

References

A Comparative Genomic Guide to N-Acyl Tyrosine Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biosynthesis pathways of N-acyl tyrosines (NATys), a diverse class of bioactive molecules with potential therapeutic applications. By examining the genetic architecture, key enzymatic players, and evolutionary relationships, this document aims to facilitate a deeper understanding of NATy production and guide future research and development efforts.

Overview of N-Acyl Tyrosine Biosynthesis

N-acyl tyrosines are specialized metabolites produced by a range of organisms, primarily bacteria, and are characterized by a tyrosine core linked to a fatty acid chain via an amide bond. These compounds exhibit a variety of biological activities, including antimicrobial and signaling functions. The biosynthesis of NATys is primarily accomplished through two distinct enzymatic systems: N-acyl amino acid synthases (NasY) , which are prevalent in several bacterial phyla and are responsible for producing a variety of long-chain NATys, and N-acetyltransferases (NATs) , which catalyze the transfer of an acetyl group to tyrosine, forming N-acetyl-L-tyrosine.

Comparative Genomics of N-Acyl Tyrosine Biosynthetic Gene Clusters

Comparative genomic analyses have revealed conserved and distinct features of biosynthetic gene clusters (BGCs) responsible for the production of various NATys across different bacterial phyla, including Pseudomonadota, Actinomycetota, and Planctomycetota.[1]

Table 1: Comparison of Key N-Acyl Tyrosine Biosynthetic Gene Clusters

FeatureStieleriacine BGC (Stieleria sp.)Thalassotalic Acid BGC (Thalassotalea sp.)Kyonggic Acid BGC
Key Enzyme N-acyl amino acid synthase (NasY)N-acyl amino acid synthase (NasY)N-acyl amino acid synthase (NasY)
Associated Genes Adenylyltransferase/cyclase, Nitroreductase, Oxidoreductase, Permease, Exporter proteinsAdenylyltransferase/cyclase, NitroreductaseAdenylyltransferase/cyclase, Nitroreductase
Precursors L-tyrosine, Fatty acyl-ACPL-tyrosine, Fatty acyl-ACPL-tyrosine, Fatty acyl-ACP
Core Structure N-acyl-2,3-dehydrotyrosineN-acyl-2,3-dehydrotyrosineN-acyl-2,3-dehydrotyrosine
Known Products Stieleriacines A-EThalassotalic acidsKyonggic acids

Source: Data compiled from multiple genomic studies.[1]

The core of these BGCs is the nasY gene, which encodes the N-acyl amino acid synthase responsible for ligating the fatty acid to the tyrosine molecule. The surrounding genes often encode enzymes for precursor supply, modification of the NATy scaffold (e.g., dehydrogenation to form the dehydrotyrosine moiety), and transport of the final product.

Key Biosynthetic Enzymes and Their Comparison

The biosynthesis of NATys is primarily catalyzed by two families of enzymes, each with distinct mechanisms and substrate specificities.

N-Acyl Amino Acid Synthases (NasY)

NasY enzymes are central to the production of diverse, long-chain NATys in bacteria. They belong to the GCN5-related N-acetyltransferase (GNAT) superfamily and utilize an acyl-acyl carrier protein (acyl-ACP) as the acyl donor.

Table 2: Comparison of N-Acylating Enzyme Families

Enzyme FamilyAcyl DonorAmino Acid SpecificityProduct DiversityEvolutionary Lineage
N-acyl amino acid synthases (NasY) Acyl-ACPBroad (including tyrosine, phenylalanine, leucine)[2]High (long-chain, modified NATys)GNAT superfamily
N-acetyltransferases (NATs) Acetyl-CoABroad (including aromatic amino acids)Low (primarily N-acetylated amino acids)GNAT superfamily
N-Acetyltransferases (NATs)

NATs are a large and diverse superfamily of enzymes found across all kingdoms of life that catalyze the transfer of an acetyl group from acetyl-CoA to a variety of substrates, including amino acids.[3][4] The resulting N-acetyl-L-tyrosine can have roles in metabolism and cellular stress responses.

Quantitative Production of N-Acyl Tyrosines

Obtaining precise, comparative quantitative data on the production of different NATys is challenging due to variations in culture conditions and analytical methods. However, some studies have reported yields for specific compounds.

Table 3: Reported Production Yields of Selected N-Acyl Tyrosines

N-Acyl TyrosineProducing OrganismReported YieldReference
Stieleriacine DStieleria neptunia Enr13T1.0 mg (from a large-scale cultivation)

Note: The culture volume for the stieleriacine D yield was substantial, involving initial cultivation in 10 x 1 L flasks followed by scale-up. Direct comparison of yields requires standardized production and extraction protocols.

Experimental Protocols

N-Acyl Amino Acid Synthase (NasY) Enzyme Assay

This protocol is a representative method for determining the activity of NasY enzymes based on the analysis of the N-acyl tyrosine product by LC-MS.

Objective: To quantify the formation of N-acyl tyrosine from L-tyrosine and an acyl-CoA donor catalyzed by a purified NasY enzyme.

Materials:

  • Purified NasY enzyme

  • L-Tyrosine

  • Acyl-CoA (e.g., Lauroyl-CoA, Palmitoyl-CoA)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Quenching Solution (e.g., 10% Trichloroacetic acid or ice-cold methanol)

  • LC-MS system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, L-tyrosine (e.g., 1 mM), and the NasY enzyme (concentration to be optimized).

  • Pre-incubation: Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the acyl-CoA substrate (e.g., 0.5 mM).

  • Incubation: Incubate the reaction for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to a new tube.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to separate and quantify the N-acyl tyrosine product. A standard curve of the purified N-acyl tyrosine should be used for accurate quantification.

Fluorescence-Based N-Acetyltransferase (NAT) HTS Assay

This high-throughput assay is suitable for screening inhibitors or characterizing the kinetics of NAT enzymes.

Objective: To measure the activity of a NAT enzyme by detecting the co-product Coenzyme A (CoA) using a thiol-reactive fluorescent probe.

Materials:

  • Purified NAT enzyme

  • L-Tyrosine

  • Acetyl-CoA

  • Thiol-reactive fluorescent probe (e.g., ThioGlo4)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EDTA)

  • 384-well black, flat-bottom microplates

Procedure:

  • Compound Plating (for inhibitor screening): Dispense test compounds into the wells of the 384-well plate.

  • Enzyme Mix Preparation: Prepare an "Enzyme Mix" containing the NAT enzyme in the assay buffer.

  • Substrate Mix Preparation: Prepare a "Substrate Mix" containing L-tyrosine and Acetyl-CoA in the assay buffer.

  • Assay Execution:

    • Add the Enzyme Mix to each well and incubate for a short period to allow for enzyme-compound interaction.

    • Initiate the reaction by adding the Substrate Mix.

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection: Add the fluorescent probe (e.g., ThioGlo4) to each well. The reaction between the probe and the CoA produced will generate a fluorescent signal.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Visualizing Biosynthetic Pathways and Workflows

Generalized N-Acyl Tyrosine Biosynthesis Pathway

NATy_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_modifications Modifications Fatty_Acyl_ACP Fatty Acyl-ACP NasY N-acyl amino acid synthase (NasY) Fatty_Acyl_ACP->NasY L_Tyrosine L-Tyrosine L_Tyrosine->NasY NATy N-Acyl Tyrosine NasY->NATy Dehydrogenase Dehydrogenase NATy->Dehydrogenase Dehydro_NATy N-Acyl-2,3-dehydrotyrosine Dehydrogenase->Dehydro_NATy

Caption: Generalized biosynthetic pathway for N-acyl dehydrotyrosines.

Experimental Workflow for NasY Enzyme Assay

NasY_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, L-Tyr, NasY) Start->Prepare_Reaction_Mix Pre_incubate Pre-incubate (e.g., 30°C, 5 min) Prepare_Reaction_Mix->Pre_incubate Initiate_Reaction Initiate with Acyl-CoA Pre_incubate->Initiate_Reaction Incubate Incubate (e.g., 30-60 min) Initiate_Reaction->Incubate Quench_Reaction Quench Reaction (e.g., Methanol) Incubate->Quench_Reaction Centrifuge Centrifuge Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS Centrifuge->Analyze_Supernatant End End Analyze_Supernatant->End

References

Validating the In Vivo Anti-inflammatory Potential of N-Stearoyltyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the in vivo anti-inflammatory effects of N-Stearoyltyrosine. Due to the current lack of direct in vivo studies on this compound, this document outlines established experimental protocols and presents comparative data from widely used non-steroidal anti-inflammatory drugs (NSAIDs), namely Indomethacin and Diclofenac. Furthermore, we include data on Palmitoylethanolamide (PEA), an endogenous N-acylethanolamine with well-documented anti-inflammatory properties, to offer insights into the potential activities of related N-acyl amide compounds.[1][2][3][4][5] This guide serves as a resource for designing and interpreting future in vivo studies on this compound.

Overview of N-Acyl Amides in Inflammation

N-acyl amino acids and N-acylethanolamines are a class of lipid signaling molecules that have garnered increasing interest for their potential therapeutic effects, including analgesic and anti-inflammatory actions. Compounds like Palmitoylethanolamide (PEA) have been shown to exert anti-inflammatory, analgesic, and neuroprotective effects through various mechanisms, including the activation of peroxisome proliferator-activated receptor alpha (PPAR-α). While this compound belongs to this broad class of molecules, its specific in vivo anti-inflammatory activity remains to be elucidated.

Standard In Vivo Models for Assessing Anti-inflammatory Activity

Two of the most common and well-validated animal models for screening anti-inflammatory drugs are the carrageenan-induced paw edema model for acute inflammation and the lipopolysaccharide (LPS)-induced systemic inflammation model.

Carrageenan-Induced Paw Edema

This model is a widely used and reproducible assay to evaluate acute inflammation. Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The early phase is mediated by the release of histamine, serotonin, and bradykinin, while the later phase involves the production of prostaglandins and the infiltration of neutrophils.

  • Animals: Male Wistar or Sprague-Dawley rats (150-250g) are typically used. Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • This compound (various doses)

    • Positive Control: Indomethacin (e.g., 5-10 mg/kg)

  • Procedure:

    • Test compounds (this compound, Indomethacin, or vehicle) are administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before carrageenan injection.

    • The basal paw volume is measured using a plethysmometer.

    • 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at several time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Biochemical Analysis (Optional): At the end of the experiment, paw tissue can be collected to measure levels of inflammatory mediators such as TNF-α, IL-1β, prostaglandin E2 (PGE2), and myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

TreatmentDose (mg/kg)RouteTime Post-Carrageenan% Inhibition of Paw EdemaReference
Indomethacin5i.p.3 hoursSignificant reduction
Indomethacin10p.o.4 hours~50-60%
Indomethacin0.66 - 2i.p.Not SpecifiedSignificant inhibition

Note: The exact percentage of inhibition can vary depending on the specific experimental conditions.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation when administered to animals. It triggers the release of pro-inflammatory cytokines, leading to a systemic inflammatory response. This model is useful for evaluating the systemic anti-inflammatory effects of test compounds.

  • Animals: Male C57BL/6 or ICR mice (6-8 weeks old) are commonly used.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline)

    • LPS + Vehicle

    • LPS + this compound (various doses)

    • LPS + Positive Control: Diclofenac (e.g., 2.5 mg/kg)

  • Procedure:

    • Test compounds (this compound, Diclofenac, or vehicle) are administered (e.g., i.p. or s.c.) 30 minutes to 1 hour before the LPS challenge.

    • A single dose of LPS (e.g., 20 µg/kg to 5 mg/kg, i.p.) is administered.

    • Blood samples are collected at various time points (e.g., 2, 4, 6, 24 hours) after LPS administration.

  • Data Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured using ELISA.

  • Behavioral Analysis (Optional): Sickness behavior, such as reduced locomotor activity, can be assessed.

TreatmentDose (mg/kg)RouteCytokine MeasuredEffectReference
Diclofenac2.5s.c.CorticosteroneSignificantly attenuated LPS-induced increase
DiclofenacNot specifiedNot specifiedVarious cytokinesSuppressed cytokine secretion in vitro

Note: In vivo quantitative data for diclofenac's effect on specific cytokine levels in the LPS model can vary.

Potential Anti-inflammatory Mechanisms and Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways involved in the inflammatory response. A central pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

NF-kappaB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_nucleus->genes Transcription nucleus Nucleus cytoplasm Cytoplasm

Caption: Simplified NF-κB signaling pathway initiated by LPS.

Experimental Workflow Diagrams

Carrageenan_Paw_Edema_Workflow acclimatization Animal Acclimatization (1 week) grouping Random Grouping acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline treatment Compound Administration (this compound, Control) baseline->treatment carrageenan Carrageenan Injection (0.1 mL, 1%) treatment->carrageenan 30-60 min measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours) carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

LPS_Inflammation_Workflow acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping treatment Compound Administration (this compound, Control) grouping->treatment lps LPS Injection treatment->lps 30-60 min sampling Blood Sampling (2, 4, 6, 24 hours) lps->sampling elisa Cytokine Measurement (ELISA) sampling->elisa analysis Data Analysis elisa->analysis

Caption: Experimental workflow for the LPS-induced systemic inflammation model.

Conclusion

While direct in vivo evidence for the anti-inflammatory effects of this compound is currently unavailable, this guide provides a comprehensive framework for its evaluation. By employing standardized models such as carrageenan-induced paw edema and LPS-induced systemic inflammation, researchers can effectively assess its potential efficacy. The comparative data provided for established NSAIDs, Indomethacin and Diclofenac, serve as crucial benchmarks for these future studies. The promising anti-inflammatory activities of related N-acyl amides like Palmitoylethanolamide suggest that this compound is a worthy candidate for further investigation as a novel anti-inflammatory agent. Future research should focus on head-to-head comparisons with existing therapies to clearly define its therapeutic potential.

References

A Head-to-Head Comparison of N-Stearoyltyrosine and URB597 in Modulating Endocannabinoid Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the modulation of the endocannabinoid system (ECS) presents a promising avenue for therapeutic intervention in a variety of pathological conditions. Central to this system is the enzymatic degradation of the endocannabinoid anandamide (AEA) by fatty acid amide hydrolase (FAAH). Inhibition of FAAH elevates endogenous AEA levels, thereby enhancing cannabinoid receptor signaling. This guide provides a detailed, data-driven comparison of two prominent FAAH inhibitors: N-Stearoyltyrosine and URB597.

Mechanism of Action and Quantitative Comparison

Both this compound and URB597 function as inhibitors of FAAH, but their mechanisms and potencies exhibit notable differences. This compound, an analog of anandamide, demonstrates a dual mechanism of action by not only inhibiting FAAH but also by blocking the anandamide membrane transporter (AMT), which is responsible for the cellular uptake of AEA.[1] In contrast, URB597 is characterized as a potent and selective inhibitor of FAAH.[2][3] Some evidence also suggests that URB597 may exert effects independent of FAAH and CB1 receptor signaling, potentially through interactions with peroxisome proliferator-activated receptors (PPARs).[2][4]

The inhibitory potencies of these compounds against FAAH have been quantified in various experimental settings, as summarized in the table below.

CompoundTargetIC50 ValueExperimental System
This compound FAAH16.54 nMNot specified in abstract
AMT11.74 nMNot specified in abstract
URB597 FAAH4.6 nMBrain membranes
FAAH0.5 nMIntact neurons
FAAH3 nMHuman liver microsomes
FAAH52 nMRat brain membranes

Signaling Pathways and Experimental Workflows

The inhibition of FAAH by either this compound or URB597 leads to an accumulation of anandamide. AEA then acts on cannabinoid receptors, primarily CB1 and CB2, to elicit downstream signaling events. The dual action of this compound on both FAAH and AMT provides a two-pronged approach to increasing synaptic AEA levels.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Inhibitors AEA_pre Anandamide (AEA) AMT AMT AEA_pre->AMT Uptake CB1_R CB1 Receptor AEA_pre->CB1_R Activation FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid AEA_post AEA AMT->AEA_post AEA_post->FAAH Degradation Signaling Downstream Signaling CB1_R->Signaling NST This compound NST->FAAH Inhibits NST->AMT Inhibits URB URB597 URB->FAAH Inhibits

Figure 1. Mechanisms of Action of this compound and URB597.

The following diagram illustrates a typical workflow for assessing the efficacy of FAAH inhibitors.

cluster_0 Experimental Workflow start Start: Compound Incubation assay FAAH Inhibition Assay start->assay quant Endocannabinoid Quantification start->quant analysis Data Analysis (IC50 Determination) assay->analysis quant->analysis end End: Comparative Efficacy analysis->end

Figure 2. Workflow for Evaluating FAAH Inhibitors.

Experimental Protocols

FAAH Inhibition Assay (Fluorometric Method)

This in vitro assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate to a fluorescent product.

Principle: FAAH hydrolyzes a substrate such as AMC-arachidonoyl amide, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity. The presence of an inhibitor reduces this rate.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (this compound, URB597) and solvent (e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader (excitation ~340-360 nm, emission ~450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, diluted FAAH enzyme, and the test compound or vehicle control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity at 37°C for a set duration (e.g., 30 minutes).

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Quantification of Endocannabinoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of endocannabinoids like AEA in biological samples.

Principle: Biological samples are processed to extract lipids, including endocannabinoids. The extract is then subjected to liquid chromatography to separate the different lipid species, which are subsequently ionized and detected by a mass spectrometer. Quantification is achieved by comparing the signal of the endogenous analyte to that of a known amount of a stable isotope-labeled internal standard.

Materials:

  • Biological sample (e.g., brain tissue, plasma)

  • Organic solvents for lipid extraction (e.g., acetonitrile, methanol, chloroform)

  • Internal standards (e.g., AEA-d4 or AEA-d8)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS system (including a suitable HPLC column, e.g., C18)

Procedure:

  • Sample Collection and Homogenization: Collect tissues or biofluids and immediately process or flash-freeze to prevent enzymatic degradation of endocannabinoids. Homogenize tissue samples in a suitable buffer.

  • Lipid Extraction: Add ice-cold organic solvent (e.g., acetonitrile) containing the internal standard to the homogenate to precipitate proteins and extract lipids.

  • Sample Cleanup (Optional): The lipid extract can be further purified using SPE to remove interfering substances.

  • LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system. Use a suitable gradient elution program to separate the analytes. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both the endogenous endocannabinoid and its deuterated internal standard.

  • Quantification: Construct a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard. Determine the concentration of the endocannabinoid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Concluding Remarks

Both this compound and URB597 are valuable research tools for investigating the therapeutic potential of FAAH inhibition. This compound offers a unique dual-inhibitory mechanism, targeting both AEA degradation and uptake, which may offer a distinct pharmacological profile. URB597, as a well-characterized and potent selective FAAH inhibitor, has been instrumental in elucidating the role of the endocannabinoid system in various physiological and pathological processes. The choice between these compounds will depend on the specific research question, with considerations for the desired mechanism of action and potential off-target effects. The experimental protocols provided herein offer a standardized framework for the direct comparison of these and other novel FAAH inhibitors.

References

The Role of the Cannabinoid Receptor 2 (CB2) in the Effects of N-Stearoyltyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Stearoyltyrosine (NsTyr), a naturally occurring N-acyl amino acid, exerts biological effects, including neuroprotection, that are mediated through the endocannabinoid system. Evidence strongly suggests that NsTyr acts as an indirect agonist of the CB2 receptor. Its primary mechanism involves the inhibition of fatty acid amide hydrolase (FAAH) and the anandamide membrane transporter (AMT), leading to an increase in the concentration of the endogenous cannabinoid anandamide (AEA). This elevated AEA then activates CB2 receptors, initiating downstream signaling cascades. This is in contrast to direct CB2 agonists, such as HU-308, which bind to and activate the receptor directly. The anti-senescent effects of a salt form of NsTyr, NsTyr-2K, have been shown to be completely abolished by the CB2 selective antagonist AM630, providing strong evidence for the crucial role of the CB2 receptor in mediating its cellular effects[1][2][3].

Comparative Analysis of CB2 Receptor Modulators

This section compares the pharmacological properties of this compound with the selective CB2 agonist HU-308 and the selective CB2 antagonist AM630.

CompoundMechanism of Action at CB2 ReceptorBinding Affinity (Ki) at human CB2Functional Potency (EC50) at human CB2
This compound Indirect Agonist (inhibits FAAH and AMT)Not reported; likely does not bind directlyNot applicable for direct agonism
HU-308 Direct Agonist22.7 ± 3.9 nM[4][5]5.57 nM (cAMP inhibition)
AM630 Antagonist / Inverse Agonist31.2 nM180 nM (antagonist activity)

Table 1: Comparison of CB2 Receptor Modulators. Data for this compound reflects its indirect action, while data for HU-308 and AM630 represent their direct interaction with the CB2 receptor.

This compound as an Inhibitor of Endocannabinoid Degradation

The primary mechanism by which this compound influences the CB2 receptor is through the inhibition of enzymes responsible for the degradation and transport of the endocannabinoid anandamide.

Enzyme/TransporterThis compound IC50
Fatty Acid Amide Hydrolase (FAAH) 16.54 nM
Anandamide Membrane Transporter (AMT) 11.74 nM

Table 2: Inhibitory Activity of this compound. These values demonstrate the potent inhibition of the key proteins involved in clearing anandamide from the synapse.

Signaling Pathways and Experimental Confirmation

The activation of the CB2 receptor, whether directly by an agonist like HU-308 or indirectly via increased anandamide levels due to this compound, typically leads to the activation of Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

cluster_0 Indirect Agonism by this compound cluster_1 Direct Agonism cluster_2 CB2 Receptor Signaling cluster_3 Antagonism NsTyr This compound FAAH FAAH NsTyr->FAAH Inhibits AMT AMT NsTyr->AMT Inhibits Anandamide Anandamide (AEA) FAAH->Anandamide Degrades AMT->Anandamide Transports CB2 CB2 Receptor Anandamide->CB2 Activates HU308 HU-308 HU308->CB2 Activates Gi Gi/o Protein CB2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Downstream Downstream Cellular Effects (e.g., Anti-inflammatory, Neuroprotective) cAMP->Downstream Modulates AM630 AM630 AM630->CB2 Blocks

Caption: Mechanisms of CB2 receptor modulation.

The role of the CB2 receptor in the effects of this compound is confirmed experimentally by observing the reversal of its effects in the presence of a CB2 antagonist.

cluster_0 Experimental Workflow Start Cell Culture (e.g., Neural Stem Cells) Treatment1 Treat with This compound Start->Treatment1 Treatment2 Co-treat with This compound + AM630 Start->Treatment2 Control Control (Vehicle) Start->Control Assay Measure Cellular Effect (e.g., Senescence Assay) Treatment1->Assay Treatment2->Assay Control->Assay Result1 Effect Observed (e.g., Reduced Senescence) Assay->Result1 NsTyr vs Control Result2 Effect Blocked Assay->Result2 NsTyr+AM630 vs NsTyr Conclusion Conclusion: Effect is CB2-mediated Result2->Conclusion

Caption: Experimental logic to confirm CB2 receptor involvement.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

CB2 Receptor Radioligand Binding Assay (Displacement Assay)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK293-hCB2).

  • Radioligand: A high-affinity CB2 radioligand such as [³H]CP55,940 or [³H]WIN55,212-2.

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a non-labeled CB2 ligand (e.g., 10 µM WIN55,212-2).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine cell membranes (5-20 µg protein/well), radioligand (at a concentration near its Kd), and either buffer, test compound, or non-specific binding control.

  • Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through pre-soaked glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CB2 Functional Assay (cAMP Inhibition Assay)

This assay measures the ability of a compound to activate the Gi-coupled CB2 receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human CB2 receptor.

  • Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor like 0.5 mM IBMX.

  • Forskolin: An adenylyl cyclase activator.

  • Test Compound: this compound, HU-308, or other compounds of interest.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate the cells.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration. Determine the EC50 value (the concentration that produces 50% of the maximal inhibition).

Conclusion

References

A Comparative Guide to the Metabolic Stability of N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of N-acyl amino acids (NAAAs), a class of endogenous signaling lipids with diverse physiological roles. Understanding the metabolic fate of these molecules is crucial for elucidating their biological functions and for the development of novel therapeutics targeting their signaling pathways. This document summarizes key experimental data on the enzymatic hydrolysis and metabolic stability of various NAAAs, details the methodologies for their assessment, and visualizes the metabolic pathways and experimental workflows.

Comparative Metabolic Stability of N-Acyl Amino Acids

The metabolic stability of N-acyl amino acids is primarily governed by enzymatic hydrolysis of the amide bond, releasing the constituent fatty acid and amino acid. The two main enzymes responsible for this degradation are Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1). The susceptibility of an NAAA to hydrolysis is dependent on both the acyl chain and the amino acid moiety.

The following table summarizes available quantitative data on the hydrolysis rates and metabolic stability of selected N-acyl amino acids.

N-Acyl Amino AcidEnzyme/SystemParameterValueSpeciesReference
N-Arachidonoyl Glycine (C20:4-Gly) PM20D1Hydrolysis Rate0.6 nmol/min/mgMouse[1]
FAAHHydrolysis Rate0.02 nmol/min/mgRecombinant[1]
N-Arachidonoyl Phenylalanine (C20:4-Phe) PM20D1Hydrolysis Rate~1.0 nmol/min/mgMouse (Liver)[1]
N-Oleoyl Glycine (C18:1-Gly) FAAHHydrolysis Rate0.05 - 0.15 nmol/min/mgRecombinant[2]
N-Oleoyl Serine (C18:1-Ser) FAAHHydrolysis Rate0.05 - 0.15 nmol/min/mgRecombinant[2]
N-Arachidonoyl Serine (C20:4-Ser) FAAHHydrolysis Rate~1.5 nmol/min/mgRecombinant
Anandamide (AEA, C20:4-ethanolamine) FAAHHydrolysis Rate0.5 nmol/min/mgRecombinant
"Natural" N-Acyl Amino Acids (unspecified mixture) Mouse Liver MicrosomesHalf-life (t1/2)~8 min (average)Mouse
Unnatural Isoindoline-1-carboxylate Analogues PM20D1HydrolysisResistantRecombinant
Mouse Liver MicrosomesHalf-life (t1/2)~64 min (average)Mouse

Experimental Protocols

The metabolic stability of N-acyl amino acids is typically assessed using in vitro systems such as liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent compound over time.

Liver Microsomal Stability Assay

This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Materials:

  • Liver microsomes (human, rat, or mouse)

  • Test N-acyl amino acid (typically 1 µM final concentration)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Internal standard

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein), the test N-acyl amino acid, and phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent N-acyl amino acid.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this plot gives the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693 / t1/2) / (microsomal protein concentration).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, or mouse)

  • Hepatocyte culture medium

  • Test N-acyl amino acid

  • Internal standard

  • Acetonitrile or other suitable organic solvent

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Hepatocytes are thawed and suspended in culture medium.

  • Incubation: The test N-acyl amino acid is added to the hepatocyte suspension at a defined concentration (e.g., 1 µM).

  • Sampling: Aliquots of the cell suspension are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination: The metabolic activity in each sample is quenched by adding a cold organic solvent.

  • Sample Processing: The samples are typically homogenized or lysed and then centrifuged to remove cellular debris.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent N-acyl amino acid.

  • Data Analysis: Similar to the microsomal stability assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.

Visualizations

N-Acyl Amino Acid Metabolic Pathways

N-acyl amino acids are synthesized by the condensation of a fatty acid and an amino acid and are primarily degraded by hydrolytic enzymes.

Metabolic Pathways of N-Acyl Amino Acids Fatty_Acid Fatty Acid Synthesis Synthesis Fatty_Acid->Synthesis Amino_Acid Amino Acid Amino_Acid->Synthesis NAAA N-Acyl Amino Acid PM20D1 PM20D1 NAAA->PM20D1 Hydrolysis FAAH FAAH NAAA->FAAH Hydrolysis Hydrolysis_Products Fatty Acid + Amino Acid PM20D1->Hydrolysis_Products FAAH->Hydrolysis_Products Synthesis->NAAA Condensation

Caption: Key metabolic pathways of N-acyl amino acids.

Experimental Workflow for Metabolic Stability Assay

The following diagram illustrates the general workflow for determining the metabolic stability of an N-acyl amino acid in vitro.

Workflow for In Vitro Metabolic Stability Assay Start Start Prepare_Reaction Prepare Reaction Mixture (Microsomes/Hepatocytes + NAAA) Start->Prepare_Reaction Pre_Incubate Pre-incubate at 37°C Prepare_Reaction->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Cofactors) Pre_Incubate->Initiate_Reaction Time_Sampling Time-course Sampling Initiate_Reaction->Time_Sampling Terminate_Reaction Terminate Reaction (Add Acetonitrile) Time_Sampling->Terminate_Reaction Centrifuge Centrifuge Terminate_Reaction->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data_Analysis Data Analysis (Calculate t1/2, CLint) Analyze->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro metabolic stability assays.

References

Validating N-Stearoyltyrosine in an Inflammatory Pain Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the potential use of N-Stearoyltyrosine (NST) in a new disease model for inflammatory pain. By examining its known mechanisms and comparing it with established alternatives, this document offers a data-supported rationale for investigating NST as a novel therapeutic agent in this context.

Introduction to this compound and its Therapeutic Potential

This compound is an N-acyl amino acid, a class of lipid signaling molecules with diverse biological activities. Structurally similar to the endocannabinoid anandamide (AEA), NST has demonstrated neuroprotective effects in preclinical studies by inhibiting cell senescence and apoptosis.[1] Its primary mechanism of action involves the modulation of the endocannabinoid system, a key regulator of pain and inflammation. Specifically, NST has been shown to inhibit the degradation of anandamide by targeting fatty acid amide hydrolase (FAAH) and the anandamide membrane transporter (AMT). While current research has focused on its neuroprotective properties, its mechanism of action strongly suggests a therapeutic potential in inflammatory conditions, a hypothesis this guide aims to explore.

The New Disease Model: Inflammatory Pain

Inflammatory pain is a major clinical challenge, and the endocannabinoid system is a well-validated target for its treatment. Animal models such as carrageenan-induced paw edema and complete Freund's adjuvant (CFA)-induced arthritis are standard tools for evaluating the efficacy of anti-inflammatory and analgesic compounds. This guide proposes the validation of this compound in these models, comparing its potential performance with that of other endocannabinoid system modulators.

Comparative Analysis: this compound vs. Alternatives

While direct experimental data for this compound in inflammatory pain models is not yet available, we can infer its potential efficacy by comparing it to other compounds that target the same pathways. The primary alternatives for comparison are FAAH inhibitors and selective CB2 receptor agonists.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH inhibitors increase the endogenous levels of anandamide, thereby enhancing its analgesic and anti-inflammatory effects.

Cannabinoid Receptor 2 (CB2) Agonists

Selective CB2 receptor agonists are attractive therapeutic candidates as they can mediate anti-inflammatory and analgesic effects without the psychoactive side effects associated with CB1 receptor activation.

Performance Data of Alternatives in Inflammatory Pain Models

The following tables summarize the quantitative data for selected FAAH inhibitors and CB2 agonists in preclinical models of inflammatory pain.

Table 1: Efficacy of FAAH Inhibitors in the Carrageenan-Induced Paw Edema Model

CompoundDoseRoute of AdministrationPaw Volume Reduction (%)Reference
URB59710 mg/kgi.p.~40%Frias et al., 2006
PF-384510 mg/kgp.o.~50%Ahn et al., 2009

Table 2: Efficacy of CB2 Agonists in the Complete Freund's Adjuvant (CFA)-Induced Arthritis Model

CompoundDoseRoute of AdministrationReduction in Mechanical Allodynia (%)Reference
JWH1335 mg/kgi.p.~60%Schuelert & McDougall, 2008
AM124120 mg/kgi.p.~55%Quartilho et al., 2007

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of validation studies for this compound.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model is used to assess chronic inflammation and associated pain.

  • Animals: Male Lewis rats (150-180 g) are used.

  • Induction of Arthritis: 0.1 mL of CFA (1 mg/mL of heat-killed Mycobacterium tuberculosis in mineral oil) is injected into the sub-plantar region of the right hind paw.

  • Drug Administration: this compound or vehicle is administered daily, starting from the day of CFA injection, for 14 days.

  • Assessment of Arthritis:

    • Paw Volume: Measured every other day using a plethysmometer.

    • Mechanical Allodynia: Assessed using von Frey filaments on days 7, 10, and 14. The paw withdrawal threshold is determined.

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus on days 7, 10, and 14. The paw withdrawal latency is measured.

  • Data Analysis: Changes in paw volume, withdrawal threshold, and withdrawal latency are compared between the treated and vehicle control groups.

Signaling Pathways and Visualization

The therapeutic effects of this compound and its alternatives are mediated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a proposed experimental workflow.

G cluster_0 This compound (NST) Action NST This compound FAAH FAAH NST->FAAH Inhibits AMT AMT NST->AMT Inhibits Anandamide Anandamide (AEA) FAAH->Anandamide Degrades AMT->Anandamide Uptake CB2R CB2 Receptor Anandamide->CB2R Activates Inflammation Inflammation & Pain CB2R->Inflammation Inhibits

Caption: Proposed mechanism of this compound in inflammatory pain.

G cluster_1 Alternatives' Mechanisms FAAH_Inhibitor FAAH Inhibitor (e.g., URB597) Anandamide_Up ↑ Anandamide FAAH_Inhibitor->Anandamide_Up CB2_Agonist CB2 Agonist (e.g., JWH133) CB2R_Activation CB2 Receptor Activation CB2_Agonist->CB2R_Activation Anandamide_Up->CB2R_Activation Anti_Inflammatory Anti-inflammatory & Analgesic Effects CB2R_Activation->Anti_Inflammatory

Caption: Signaling pathways of alternative endocannabinoid modulators.

G cluster_2 Experimental Workflow for NST Validation Animal_Model Inflammatory Pain Model (Carrageenan or CFA) Treatment_Groups Treatment Groups: - Vehicle - this compound - Positive Control (e.g., FAAH-I or CB2-A) Animal_Model->Treatment_Groups Behavioral_Tests Behavioral Assessments: - Paw Volume - Mechanical Allodynia - Thermal Hyperalgesia Treatment_Groups->Behavioral_Tests Biochemical_Analysis Biochemical Analysis: - Cytokine Levels (e.g., TNF-α, IL-1β) - Prostaglandin E2 Levels Treatment_Groups->Biochemical_Analysis Data_Analysis Data Analysis & Comparison Behavioral_Tests->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: Workflow for validating this compound in inflammatory pain.

Conclusion and Future Directions

This compound presents a compelling case for investigation as a novel therapeutic for inflammatory pain. Its established mechanism of action, targeting the endocannabinoid system through FAAH and AMT inhibition, aligns with pathways proven to be effective in preclinical pain models. The comparative data from existing FAAH inhibitors and CB2 agonists provide a strong rationale for the evaluation of NST in models of inflammatory pain.

The experimental protocols and workflows detailed in this guide offer a clear path for the validation of this compound. Future studies should focus on generating in vivo efficacy data for NST in both acute and chronic inflammatory pain models, directly comparing its performance with the alternatives discussed. Such research will be crucial in determining the therapeutic potential of this compound as a new tool in the management of inflammatory pain.

References

A Comparative Analysis of the Structure-Activity Relationship of N-Stearoyltyrosine Analogs as Modulators of the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of N-Stearoyltyrosine (NsTyr) and its analogs, focusing on their inhibitory activity against Fatty Acid Amide Hydrolase (FAAH) and the anandamide membrane transporter (AMT). This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and neuroscience.

This compound, an analog of the endocannabinoid anandamide (AEA), has demonstrated neuroprotective effects, primarily through the inhibition of AEA degradation pathways.[1] Understanding the structural modifications that influence its inhibitory potency is crucial for the design of novel therapeutics targeting the endocannabinoid system. This guide synthesizes available experimental data to elucidate the key structural determinants for the activity of NsTyr analogs.

Comparative Analysis of Inhibitory Activity

The biological activity of this compound and its analogs is primarily attributed to their ability to inhibit FAAH and AMT, the key enzyme and transporter responsible for the inactivation of anandamide. The following table summarizes the available quantitative data on the inhibitory potency of NsTyr and related compounds.

CompoundTargetIC50 (nM)SpeciesComments
This compound (NsTyr) FAAH16.54RatPotent inhibitor of the primary enzyme for anandamide degradation.[1]
AMT11.74RatPotent inhibitor of the anandamide membrane transporter.[1]
N-Arachidonoyl-glycineFAAHPotentRat/MouseWhile not a tyrosine analog, it shows that the N-acyl glycine structure is a potent FAAH inhibitor.[2]
N-Arachidonoyl-alanineFAAHWeakRat/MouseDemonstrates that small changes in the amino acid structure can significantly impact FAAH inhibition.

Structure-Activity Relationship (SAR) Insights

The current body of research, although not providing a complete head-to-head comparison of a wide range of this compound analogs, allows for the deduction of several key SAR insights:

  • The Acyl Chain: The long, saturated stearoyl (C18:0) chain in NsTyr is a critical feature for its potent inhibitory activity. This lipophilic tail likely facilitates interaction with the hydrophobic binding pockets of both FAAH and AMT. While direct comparative data is limited, studies on other N-acyl amides suggest that both the length and degree of unsaturation of the fatty acid chain can significantly influence activity.

  • The Tyrosine Moiety: The tyrosine head group, with its phenolic hydroxyl group, is another crucial determinant of activity. This group can participate in hydrogen bonding interactions within the active sites of the target proteins. The substitution of the ethanolamine head group of anandamide with a 4-hydroxybenzyl group (the side chain of tyrosine) has been shown to result in high-affinity ligands for both the anandamide transporter and FAAH.

  • The Amide Linkage: The amide bond connecting the stearoyl chain and the tyrosine is essential for the molecule's structural integrity and its recognition by the target enzymes.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves the modulation of the endocannabinoid signaling pathway. By inhibiting FAAH and AMT, NsTyr increases the synaptic concentration and duration of action of anandamide, leading to enhanced activation of cannabinoid receptors (CB1 and CB2).

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Anandamide (AEA) Anandamide (AEA) AMT AMT Anandamide (AEA)->AMT Uptake CB1/CB2 Receptors CB1/CB2 Receptors Anandamide (AEA)->CB1/CB2 Receptors Activates This compound This compound FAAH FAAH This compound->FAAH Inhibits This compound->AMT Inhibits Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites Degrades AMT->FAAH Transport to Signaling Cascade Signaling Cascade CB1/CB2 Receptors->Signaling Cascade

Caption: Mechanism of this compound Action.

The experimental workflow for determining the inhibitory activity of this compound analogs typically involves a series of in vitro assays.

G Compound Synthesis Compound Synthesis FAAH Inhibition Assay FAAH Inhibition Assay Compound Synthesis->FAAH Inhibition Assay AMT Inhibition Assay AMT Inhibition Assay Compound Synthesis->AMT Inhibition Assay IC50 Determination IC50 Determination FAAH Inhibition Assay->IC50 Determination AMT Inhibition Assay->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis

Caption: Experimental Workflow for SAR Analysis.

Experimental Protocols

FAAH Inhibition Assay:

The inhibitory activity of this compound analogs against FAAH is typically determined using a fluorometric or radiometric assay. A common method involves incubating the test compound with recombinant FAAH enzyme and a fluorogenic or radiolabeled substrate (e.g., anandamide). The rate of substrate hydrolysis is measured in the presence and absence of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

Anandamide Membrane Transporter (AMT) Inhibition Assay:

The inhibition of AMT is often assessed using a cell-based uptake assay. Cells expressing the anandamide transporter (e.g., primary neurons or specific cell lines) are incubated with a radiolabeled anandamide analog in the presence of varying concentrations of the test compound. After a defined incubation period, the cells are washed, and the amount of intracellular radioactivity is quantified. The IC50 value for the inhibition of anandamide uptake is then determined.

Conclusion

This compound is a potent dual inhibitor of FAAH and AMT. The available, though limited, structure-activity relationship data suggests that both the long saturated acyl chain and the tyrosine head group are critical for its high potency. Further research involving the systematic modification of both the fatty acid and the amino acid moieties is necessary to fully elucidate the SAR of this class of compounds. Such studies will be invaluable for the rational design of more potent and selective inhibitors with therapeutic potential for a range of neurological and inflammatory disorders.

References

Assessing the Translational Potential of N-Stearoyltyrosine in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Stearoyltyrosine (NsTyr), a synthetic analog of the endocannabinoid anandamide, has emerged as a promising candidate for neuroprotection in various preclinical models. This guide provides an objective comparison of NsTyr's performance with related compounds and outlines the experimental data supporting its translational potential. While direct head-to-head preclinical comparisons with established neuroprotective agents are limited in publicly available literature, this guide synthesizes the existing data to offer a comprehensive overview for researchers in drug development.

Performance Comparison: this compound and Comparators

To contextualize the preclinical profile of this compound, we compare its known parameters with those of N-acetyl-L-tyrosine, a structurally related compound with neuroprotective applications, and Memantine, an established NMDA receptor antagonist used in the treatment of neurodegenerative diseases. It is important to note that the following data is compiled from different studies and does not represent a direct comparative experiment.

Table 1: In Vitro Efficacy and Potency

ParameterThis compound (NsTyr)N-acetyl-L-tyrosineMemantine
Mechanism of Action MEK/ERK1/2 pathway activation, CB2 receptor modulation, FAAH and AMT inhibitionPrecursor to neurotransmitters (dopamine, norepinephrine)Non-competitive NMDA receptor antagonist
Optimal Neuroprotective Concentration (in vitro) 10 µM (against Aβ(1-40)-induced injury)[1]Data not available in a comparable model6-10 µM (spares NMDA component of EPSCs)[2]
IC50 (FAAH Inhibition) 16.54 nM[1]Not applicableNot applicable
IC50 (AMT Inhibition) 11.74 nM[1]Not applicableNot applicable
CB2 Receptor Binding Affinity (Ki) Data not publicly availableNot applicableNot applicable

Table 2: In Vivo Preclinical Data

ParameterThis compound (NsTyr)N-acetyl-L-tyrosineMemantine
Animal Model Sevoflurane-induced neuroapoptosis in rat pupsNot directly tested in a comparable neuroprotection modelHypoxia/ischemia in immature and adult rats[2]
Route of Administration Intraperitoneal injectionOral (in drinking water for cancer models)Intraperitoneal injection
Effective Dose Data on specific dose-response not detailed in abstracts~0.4-0.5 g/kg/day (in a cancer model)Data not available in a comparable format
Observed Effects Reduced apoptosis, improved learning and memoryReduced tumor volume (in a cancer model)Significantly reduced infarct size

Table 3: Pharmacokinetic and Toxicological Profile (Limited Data)

ParameterThis compound (NsTyr)N-acetyl-L-tyrosine
Bioavailability Data not publicly availableData not publicly available
Metabolism Likely metabolized by fatty acid amide hydrolase (FAAH)Deacetylated to L-tyrosine
Excretion Data not publicly available~35-56% excreted unchanged in urine (in humans and rats, respectively)
Toxicity (LD50) Data not publicly availableData not publicly available

Signaling Pathways and Experimental Workflows

This compound Neuroprotective Signaling Pathway

The neuroprotective effects of this compound against insults like sevoflurane-induced neurotoxicity are mediated, in part, through the activation of the MEK/ERK1/2 signaling pathway. This pathway is crucial for cell survival and proliferation.

G Sevoflurane Sevoflurane MEK MEK Sevoflurane->MEK inhibits NsTyr This compound NsTyr->MEK activates ERK p-ERK1/2 MEK->ERK phosphorylates Apoptosis Neuroapoptosis ERK->Apoptosis inhibits Neuroprotection Neuroprotection ERK->Neuroprotection promotes

NsTyr activates the MEK/ERK pathway.
Experimental Workflow: Sevoflurane-Induced Neurotoxicity Model

The assessment of this compound's neuroprotective effects often involves a preclinical model of sevoflurane-induced neurotoxicity in neonatal rats. The following diagram outlines a typical experimental workflow.

G P7_Rats Postnatal Day 7 Rats Grouping Randomized Grouping P7_Rats->Grouping Control Control Group (Air Exposure) Grouping->Control Sevoflurane_Group Sevoflurane Group (Sevoflurane Exposure) Grouping->Sevoflurane_Group NsTyr_Group NsTyr + Sevoflurane Group Grouping->NsTyr_Group Anesthesia Anesthesia Chamber (e.g., 3% Sevoflurane for 6h) Control->Anesthesia Sevoflurane_Group->Anesthesia NsTyr_Admin NsTyr Administration (i.p.) NsTyr_Group->NsTyr_Admin NsTyr_Admin->Anesthesia Behavioral Behavioral Testing (e.g., Morris Water Maze) Anesthesia->Behavioral Biochemical Biochemical Analysis (e.g., Western Blot for p-ERK) Anesthesia->Biochemical Histological Histological Analysis (e.g., TUNEL Staining) Anesthesia->Histological Analysis Data Analysis Behavioral->Analysis Biochemical->Analysis Histological->Analysis

References

Safety Operating Guide

Personal protective equipment for handling N-Stearoyltyrosine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-Stearoyltyrosine was found. The following safety recommendations are based on the known hazards of the structurally related compound, N-Acetyl-L-tyrosine, and general best practices for handling fine chemicals in a laboratory setting. It is imperative to handle this compound with caution, assuming it may pose similar risks.

This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling this compound. The procedures outlined below are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent with safety protocols for similar N-acyl amino acids, which are known to cause serious eye damage, a comprehensive PPE strategy is mandatory.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Required Equipment Specifications and Use Cases
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn at all times when handling the solid or solutions. A face shield is recommended when there is a significant risk of splashing. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before use. Change gloves immediately if contaminated. Dispose of used gloves as chemical waste.[2]
Body Protection Laboratory coatA long-sleeved lab coat is required to protect skin from accidental contact.
Respiratory Protection N95 respirator or higherRecommended when handling the solid powder, especially during weighing and transferring, to prevent inhalation of dust particles. Use in a well-ventilated area or a chemical fume hood.

Standard Operating Procedure for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and contamination.

2.1. Preparation and Weighing of Solid this compound

  • Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood to control airborne particles.

  • Pre-Weighing: Before handling, ensure all necessary equipment, including a tared and sealable container for transport, is inside the fume hood.

  • Handling: Carefully open the stock container within the fume hood. Use a dedicated spatula to transfer the desired amount to the tared container. Minimize the creation of dust.

  • Transport: Securely close the lid of the container before removing it from the fume hood for weighing on an analytical balance.

  • Cleaning: After weighing, decontaminate the spatula and work surface.

2.2. Solution Preparation and Handling

  • Solvent Addition: Add the desired solvent to the sealed container with the pre-weighed this compound.

  • Dissolution: Mix gently until the solid is fully dissolved. Sonication may be used if necessary.

  • Transfer: Use appropriate pipettes or other liquid handling instruments for transferring the solution.

Emergency Response Plan

Immediate and appropriate action is critical in the event of accidental exposure or a spill.

3.1. Exposure Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

3.2. Spill Response

  • Evacuate: Alert others in the area and evacuate if the spill is large.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

  • Solid Waste: Collect all solid this compound waste, including contaminated PPE (gloves, weigh boats, etc.), in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions of this compound in a designated, labeled hazardous liquid waste container.

  • Disposal Method: Waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not pour down the drain or dispose of with regular trash.

Visual Workflow and Emergency Diagrams

The following diagrams illustrate the safe handling workflow and the emergency response decision-making process.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area weigh Weigh Solid in Fume Hood prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Equipment and Work Area experiment->decontaminate waste Segregate and Label Waste decontaminate->waste dispose Dispose of Waste via Approved Channels waste->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

EmergencyResponse exposure Exposure Event? spill Spill? exposure->spill No skin_contact Skin Contact exposure->skin_contact Yes (Skin) eye_contact Eye Contact exposure->eye_contact Yes (Eye) inhalation Inhalation exposure->inhalation Yes (Inhalation) spill_solid Solid Spill spill->spill_solid Yes (Solid) spill_liquid Liquid Spill spill->spill_liquid Yes (Liquid) action_skin Wash with Soap & Water for 15 mins skin_contact->action_skin action_eye Flush with Water for 15 mins eye_contact->action_eye action_inhalation Move to Fresh Air inhalation->action_inhalation seek_medical Seek Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_spill_solid Sweep Up Carefully (Avoid Dust) spill_solid->action_spill_solid action_spill_liquid Absorb with Inert Material spill_liquid->action_spill_liquid collect_waste Collect in Labeled Hazardous Waste Container action_spill_solid->collect_waste action_spill_liquid->collect_waste decontaminate_area Decontaminate Spill Area collect_waste->decontaminate_area

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.